Product packaging for H-His-NH2.2HCl(Cat. No.:CAS No. 71666-95-0)

H-His-NH2.2HCl

Cat. No.: B613043
CAS No.: 71666-95-0
M. Wt: 190.63 g/mol
InChI Key: FEMIBJUCYRFDHN-JEDNCBNOSA-N
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Description

H-His-NH2.2HCl, also known as this compound, is a useful research compound. Its molecular formula is C6H11ClN4O and its molecular weight is 190.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11ClN4O B613043 H-His-NH2.2HCl CAS No. 71666-95-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

71666-95-0

Molecular Formula

C6H11ClN4O

Molecular Weight

190.63 g/mol

IUPAC Name

(2S)-2-amino-3-(1H-imidazol-5-yl)propanamide;hydrochloride

InChI

InChI=1S/C6H10N4O.ClH/c7-5(6(8)11)1-4-2-9-3-10-4;/h2-3,5H,1,7H2,(H2,8,11)(H,9,10);1H/t5-;/m0./s1

InChI Key

FEMIBJUCYRFDHN-JEDNCBNOSA-N

SMILES

C1=C(NC=N1)CC(C(=O)N)N.Cl.Cl

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)N)N.Cl

Canonical SMILES

C1=C(NC=N1)CC(C(=O)N)N.Cl

Synonyms

71666-95-0; L-Histidinamidedihydrochloride; H-His-NH2.2HCl; H-His-Nh22HCl; H-His-NH2?2HCl; H-HIS-NH22HCL; C6H10N4O.2HCl; H-His-NH2.2HCl; SCHEMBL6280216; CTK2H5632; 7174AH; AKOS025289404; AK170137; FT-0696183

Origin of Product

United States

Foundational & Exploratory

H-His-NH2.2HCl chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to L-Histidinamide Dihydrochloride (H-His-NH2·2HCl)

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Histidinamide dihydrochloride (H-His-NH2·2HCl) is the dihydrochloride salt of L-Histidinamide, an amino acid derivative of L-Histidine. In peptide chemistry, the "H-" prefix denotes a free amino group at the N-terminus, and "-NH2" signifies a carboxamide group at the C-terminus. This compound is a valuable building block in biochemical research and pharmaceutical development.[1] It serves as a precursor in the synthesis of peptides and other complex molecules and is utilized in cell culture media formulations.[1]

It is crucial to distinguish L-Histidinamide dihydrochloride from Histamine dihydrochloride, the decarboxylation product of L-Histidine. While structurally related, they are distinct compounds with different chemical properties and biological activities. This guide will focus exclusively on the properties and structure of L-Histidinamide dihydrochloride.

Chemical Structure and Properties

L-Histidinamide dihydrochloride is characterized by a protonated α-amino group, an imidazole side chain, and a C-terminal amide. The dihydrochloride salt form generally ensures higher solubility in aqueous solutions.[1]

chemical_structure cluster_main C_alpha C_beta C_alpha->C_beta C_carbonyl C C_alpha->C_carbonyl C_gamma C_beta->C_gamma dummy_beta1 C_beta->dummy_beta1 dummy_beta2 C_beta->dummy_beta2 N_delta C_gamma->N_delta C_epsilon N_delta->C_epsilon dummy_delta N_delta->dummy_delta N_pi C_epsilon->N_pi dummy_epsilon C_epsilon->dummy_epsilon N_pi->C_gamma O_carbonyl O C_carbonyl->O_carbonyl N_amide NH₂ C_carbonyl->N_amide N_alpha H₃N⁺- N_alpha->C_alpha Cl_minus1 2Cl⁻ H_beta1 H H_beta2 H H_delta H H_epsilon H

Caption: Chemical Structure of L-Histidinamide Dihydrochloride

Physicochemical Properties

Quantitative data for L-Histidinamide dihydrochloride is not as widely published as for its parent amino acid, L-Histidine. The following table summarizes available data for L-Histidinamide dihydrochloride and related compounds for comparison.

PropertyL-Histidinamide Dihydrochloride (H-His-NH2·2HCl)L-Histidine (Parent Compound)
CAS Number 71666-95-071-00-1
Molecular Formula C₆H₁₂Cl₂N₄OC₆H₉N₃O₂
Molecular Weight 227.09 g/mol 155.15 g/mol [2]
Appearance SolidWhite crystalline or crystalline powder[3]
Melting Point Data not available~282-288 °C (decomposes)[2][3]
Solubility Soluble in DMSO.[4][5]Soluble in water (4.3 g/100 mL at 25°C); very slightly soluble in ethanol; insoluble in ether.[3]
pKa Values (at 25°C) Data not availablepKa₁ (α-carboxyl) = 1.80pKa₂ (imidazole) = 6.04pKa₃ (α-amino) = 9.33[6][7]

Biological Activity and Applications

L-Histidinamide dihydrochloride is primarily used as a chemical intermediate and building block in research and development.[1][8]

Role in Drug Delivery

A significant application of L-Histidinamide is in advanced drug delivery systems. Recently, it was used to synthesize an ionizable cholesterol analog, 3β[L-histidinamide-carbamoyl] cholesterol (Hchol).[5][9] When incorporated into lipid nanoparticles (LNPs), Hchol enhances the intracellular delivery of mRNA.[9]

The imidazole side chain of histidine has a pKa near physiological pH, allowing it to act as a proton sponge.[6][7] In the acidic environment of the endosome, the imidazole group becomes protonated. This charge reversal is believed to destabilize the endosomal membrane, facilitating the release of the LNP's cargo (e.g., mRNA) into the cytoplasm. This mechanism, known as endosomal escape, is a critical step for the efficacy of many nanomedicines.[5][9] The pKa values of LNPs formulated with Hchol were found to be approximately 6.03 and 6.61, which is optimal for this effect.[9]

endosomal_escape cluster_cell Cytoplasm (pH ~7.4) LNP Hchol-LNP (with mRNA cargo) Endosome Endosome Formation LNP->Endosome Endocytosis Acidification Endosome Acidification (pH drops to 5.5-6.5) Endosome->Acidification Protonation Histidinamide Imidazole Protonation (Proton Sponge Effect) Acidification->Protonation Destabilization Endosomal Membrane Destabilization Protonation->Destabilization Release mRNA Release into Cytoplasm Destabilization->Release Translation Protein Translation Release->Translation

Caption: Enhanced mRNA delivery via Hchol-LNP endosomal escape.

Other Research Applications
  • Biochemical Research : It serves as a building block for synthesizing peptides and proteins for studying enzyme functions and cellular processes.[1]

  • Pharmaceutical Development : The compound is explored for its role as a precursor in the synthesis of various therapeutic agents.[1][8]

  • Cell Culture : It is used as a component in cell culture media to support cell growth and viability.[1]

Experimental Protocols

Representative Synthesis of L-Histidinamide Dihydrochloride

The synthesis of L-Histidinamide typically involves the protection of the amino and imidazole groups of L-Histidine, followed by the amidation of the carboxylic acid, and subsequent deprotection. A generalized workflow is presented below.

synthesis_workflow Start L-Histidine Protect Protection of α-amino and imidazole groups (e.g., Boc, Trt) Start->Protect Activate Activation of Carboxylic Acid (e.g., with DCC/HOBt or conversion to acid chloride) Protect->Activate Amidate Amidation (Reaction with ammonia or ammonium chloride) Activate->Amidate Deprotect Deprotection (e.g., with strong acid like TFA or HCl) Amidate->Deprotect Purify Purification and Isolation (e.g., Crystallization, Chromatography) Deprotect->Purify Final L-Histidinamide Dihydrochloride Purify->Final

Caption: Generalized workflow for the synthesis of H-His-NH2·2HCl.

Methodology Outline:

  • Protection: The α-amino group and the imidazole nitrogen of L-Histidine are protected using standard protecting groups (e.g., Boc for the amino group, Trt or DNP for the imidazole ring) to prevent side reactions.

  • Activation & Amidation: The carboxylic acid group is activated, often by conversion to an active ester or acid chloride. This activated intermediate is then reacted with a source of ammonia to form the amide.

  • Deprotection and Salt Formation: The protecting groups are removed, typically under acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid). Treatment with excess hydrochloric acid followed by precipitation from a non-polar solvent (like ether) or crystallization yields the final L-Histidinamide dihydrochloride salt.[10]

  • Purification: The final product is purified by recrystallization to remove any remaining starting materials or byproducts.[11] The purity can be assessed by techniques like TLC, HPLC, and NMR.

Content Analysis (Titration)

A common method for quantifying L-Histidine derivatives is non-aqueous titration.

Protocol:

  • Accurately weigh the sample (approx. 105 mg) after drying.

  • Dissolve the sample in 3 mL of formic acid and 50 mL of glacial acetic acid.

  • Titrate the solution with 0.1 M perchloric acid.

  • Determine the endpoint using a potentiometer.

  • A blank titration should be performed for correction. Each mL of 0.1 M perchloric acid is equivalent to 15.52 mg of L-Histidine.[3]

Safety and Handling

L-Histidinamide dihydrochloride should be handled by personnel trained in laboratory procedures. Standard safety precautions should be observed.

  • Hazard Statements : May cause skin, eye, and respiratory irritation.[4]

  • Precautionary Measures :

    • Avoid breathing dust.

    • Wear protective gloves, eye protection, and face protection.[12]

    • Use in a well-ventilated area.

    • Store in a cool, dry place under an inert atmosphere.[13]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

L-Histidine Amide Dihydrochloride (H-His-NH2.2HCl): A Technical Guide for Biochemical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Histidine amide dihydrochloride (H-His-NH2·2HCl), a derivative of the essential amino acid L-histidine, serves as a versatile tool in biochemical research and pharmaceutical development. Its primary applications include its role as a competitive inhibitor of histidine decarboxylase, a fundamental component in solid-phase peptide synthesis, and a supplement in specialized cell culture media. This guide provides an in-depth overview of the biochemical uses of H-His-NH2·2HCl, presenting quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to support its practical application in a laboratory setting.

Introduction

L-Histidine amide dihydrochloride is a stable, water-soluble salt of L-histidine amide. The presence of the amide group at the C-terminus, in place of the carboxylic acid, alters its chemical properties, making it a valuable molecule for specific biochemical investigations. Its structural similarity to histidine allows it to interact with histidine-binding sites in enzymes, while its terminal amide functionality makes it a useful building block in the synthesis of peptides with C-terminal amides, a common feature in many biologically active peptides.

Biochemical Applications

Enzyme Inhibition: Histidine Decarboxylase

The most prominent role of L-histidine derivatives in biochemistry is the inhibition of histidine decarboxylase (HDC), the rate-limiting enzyme in the synthesis of histamine. Histamine is a potent biogenic amine involved in allergic and inflammatory responses, gastric acid secretion, and neurotransmission. By competitively inhibiting HDC, L-histidine amide and its analogs can be used to study the physiological and pathological roles of histamine.

Table 1: Inhibitory Activity of L-Histidine Derivatives against Rat Stomach Histidine Decarboxylase

CompoundInhibition Constant (Ki)
L-Histidine Methyl Ester1.8 x 10⁻⁶ M[1]

This data suggests that modifications at the C-terminus of histidine can produce effective inhibitors of HDC. L-histidine amide, by virtue of its structural similarity to both the natural substrate (L-histidine) and inhibitory analogs, is utilized in research to modulate histamine production.

The enzymatic conversion of L-histidine to histamine by histidine decarboxylase is a critical step in the biosynthesis of this important signaling molecule. Understanding this pathway is essential for contextualizing the inhibitory action of L-histidine amide.

Histamine_Synthesis Histidine L-Histidine HDC Histidine Decarboxylase (HDC) (PLP-dependent) Histidine->HDC Substrate Histamine Histamine HDC->Histamine Catalyzes His_Amide H-His-NH2 (Competitive Inhibitor) His_Amide->HDC Inhibits

Figure 1: Histamine Synthesis and Inhibition.
Solid-Phase Peptide Synthesis (SPPS)

H-His-NH2·2HCl is a valuable reagent in solid-phase peptide synthesis (SPPS), particularly for the creation of peptides with a C-terminal amide. Many biologically active peptides, including hormones and neurotransmitters, possess a C-terminal amide, which often confers greater stability against enzymatic degradation and can be crucial for biological activity. In SPPS, the synthesis proceeds from the C-terminus to the N-terminus. To generate a C-terminal amide, a Rink amide resin is commonly used. H-His-NH2 can be incorporated as the C-terminal residue or within the peptide chain.

The following diagram illustrates a generalized workflow for manual Fmoc-based solid-phase peptide synthesis, which can be adapted for the inclusion of histidine amide.

SPPS_Workflow cluster_0 Resin Preparation cluster_1 Peptide Chain Elongation (Iterative Cycle) cluster_2 Final Steps Swell 1. Swell Rink Amide Resin in DMF Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotection Wash1 3. Wash (DMF) Deprotection->Wash1 Repeat for each amino acid Coupling 4. Couple Fmoc-AA-OH (e.g., Fmoc-His(Trt)-OH) + HBTU/DIEA Wash1->Coupling Repeat for each amino acid Wash2 5. Wash (DMF) Coupling->Wash2 Repeat for each amino acid Wash2->Deprotection Repeat for each amino acid Final_Deprotection 6. Final Fmoc Deprotection Cleavage 7. Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Final_Deprotection->Cleavage Precipitation 8. Precipitate in cold ether Cleavage->Precipitation Purification 9. Purify (e.g., RP-HPLC) Precipitation->Purification

Figure 2: Fmoc-Based Solid-Phase Peptide Synthesis Workflow.
Cell Culture Media Supplement

L-histidine is an essential amino acid and a standard component of many cell culture media formulations, such as MEM and RPMI-1640. It is crucial for cell growth, proliferation, and protein synthesis. In the context of biopharmaceutical manufacturing, particularly for the production of monoclonal antibodies (mAbs), histidine is also used as a buffering agent in final formulations to enhance protein stability. While L-histidine is more commonly used, H-His-NH2·2HCl can serve as a source of histidine in custom media formulations. Its high solubility and stability in its dihydrochloride form make it a convenient supplement.

Experimental Protocols

Protocol for Histidine Decarboxylase Inhibition Assay

This protocol is adapted from radiometric assays used for HDC and can be modified for a non-radioactive, HPLC-based or spectrophotometric assay to evaluate the inhibitory potential of H-His-NH2·2HCl.

Materials:

  • Histidine Decarboxylase (HDC) enzyme preparation (e.g., from rat stomach or recombinant human HDC)

  • L-Histidine (substrate)

  • H-His-NH2·2HCl (inhibitor)

  • Pyridoxal-5'-phosphate (PLP), a cofactor for HDC

  • Assay buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.8)

  • Quenching solution (e.g., 10% trichloroacetic acid or perchloric acid)

  • HPLC system for histamine quantification or a suitable spectrophotometric detection system.

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of L-histidine in the assay buffer.

    • Prepare a range of concentrations of H-His-NH2·2HCl in the assay buffer.

    • Prepare a working solution of HDC in the assay buffer containing PLP.

  • Assay Setup:

    • In microcentrifuge tubes, set up reactions containing the assay buffer, a fixed concentration of L-histidine, and varying concentrations of H-His-NH2·2HCl.

    • Include a control reaction with no inhibitor.

    • Pre-incubate the reaction mixtures at 37°C for 5 minutes.

  • Enzyme Reaction:

    • Initiate the reaction by adding the HDC enzyme solution to each tube.

    • Incubate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination:

    • Stop the reaction by adding the quenching solution.

    • Centrifuge the tubes to pellet the precipitated protein.

  • Quantification of Histamine:

    • Analyze the supernatant for histamine content using a validated method such as reverse-phase HPLC with a suitable detection method (e.g., fluorescence or UV).

  • Data Analysis:

    • Calculate the rate of histamine formation for each inhibitor concentration.

    • Determine the IC50 value of H-His-NH2·2HCl.

    • To determine the inhibition constant (Ki) and the mode of inhibition, perform the assay with varying concentrations of both the substrate (L-histidine) and the inhibitor (H-His-NH2·2HCl) and analyze the data using Lineweaver-Burk or Dixon plots.

Protocol for Incorporating H-His-NH2 as the C-terminal Residue in SPPS

This protocol outlines the initial steps for synthesizing a peptide with a C-terminal histidine amide using a Rink amide resin.

Materials:

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Fmoc-His(Trt)-OH (or another suitably protected histidine)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling:

    • Place the Rink Amide resin in the synthesis vessel.

    • Add DMF and allow the resin to swell for at least 30 minutes.

    • Drain the DMF.

  • Fmoc Deprotection of the Resin:

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 20-30 minutes to remove the Fmoc protecting group from the Rink amide linker.

    • Drain the solution and wash the resin thoroughly with DMF.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-His(Trt)-OH (3 equivalents relative to resin substitution) and HBTU (3 equivalents) in a minimal amount of DMF.

    • Add DIEA (6 equivalents) and allow the activation to proceed for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours to ensure complete coupling.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin extensively with DMF and then with DCM.

  • Confirmation of Coupling (Optional):

    • Perform a Kaiser test on a small sample of the resin beads. A negative result (beads remain yellow) indicates successful coupling.

  • Continuation of Synthesis:

    • The resin is now ready for the deprotection of the Fmoc group on the newly attached histidine and the coupling of the next amino acid in the sequence, following the general SPPS workflow.

Conclusion

L-Histidine amide dihydrochloride is a multifaceted compound with significant utility in biochemical research. Its role as a potential competitive inhibitor of histidine decarboxylase provides a means to investigate the complex signaling pathways involving histamine. Furthermore, its application in solid-phase peptide synthesis enables the construction of C-terminally amidated peptides, which are of great interest in drug discovery and development. As a component of cell culture media, it supports the growth and productivity of cells in biopharmaceutical manufacturing. The protocols and data presented in this guide offer a technical foundation for the effective use of H-His-NH2·2HCl in various research and development settings.

References

Navigating the Solubility Landscape of L-Histidinamide Dihydrochloride (H-His-NH2.2HCl): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Histidinamide dihydrochloride (H-His-NH2.2HCl), a derivative of the amino acid L-histidine, is a molecule of increasing interest in various research and development sectors, including its use as a component in drug delivery systems. A fundamental physicochemical property governing its utility is solubility. This technical guide provides a comprehensive overview of the known solubility of this compound in different solvents, outlines detailed experimental protocols for solubility determination, and visualizes key processes related to its handling and potential biological application.

Understanding the Solubility of this compound

The solubility of a peptide or its derivative is intrinsically linked to its amino acid composition, overall charge, and the nature of the solvent. This compound, being a dihydrochloride salt of a histidine derivative, is generally expected to exhibit good solubility in aqueous solutions due to its charged nature.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively published. However, based on information from various suppliers and data for structurally similar compounds, we can compile the following summary. It is crucial to note that these values should be considered as estimates, and experimental verification is highly recommended.

SolventEstimated SolubilityRemarks
WaterGood to HighAs a dihydrochloride salt, it is expected to be readily soluble in water. Data for L-Histidine monohydrochloride monohydrate suggests solubility as high as 50 mg/mL.[1]
Phosphate-Buffered Saline (PBS, pH 7.4)GoodSimilar to water, good solubility is expected. For a related compound, L-Histidinol dihydrochloride, the solubility is approximately 10 mg/mL in PBS.[2]
Dimethyl Sulfoxide (DMSO)ModerateSeveral suppliers list DMSO as a suitable solvent. For L-Histidinol dihydrochloride, the solubility is around 5 mg/mL.[2]
MethanolModerateListed as a solvent by some suppliers.
EthanolLow to ModerateGenerally, peptides have lower solubility in ethanol compared to methanol or water.

Note: The solubility of peptides can be influenced by factors such as pH, temperature, and the presence of salts. The provided data is for guidance and should be experimentally confirmed.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound, synthesized from best-practice guidelines for peptide solubility assessment.[3][4][5][6][7]

Materials
  • This compound (lyophilized powder)

  • Solvents of interest (e.g., deionized water, PBS, DMSO, methanol, ethanol)

  • Microcentrifuge tubes

  • Vortex mixer

  • Bath sonicator

  • Benchtop centrifuge

  • Spectrophotometer (optional, for concentration determination)

  • pH meter

Procedure
  • Preparation:

    • Allow the lyophilized this compound to equilibrate to room temperature before opening the vial to prevent condensation.

    • Prepare stock solutions of the desired solvents. For aqueous solutions, ensure the pH is recorded.

  • Initial Qualitative Assessment (Small Scale):

    • Weigh a small, precise amount of this compound (e.g., 1 mg) into a microcentrifuge tube.

    • Add a small, defined volume of the solvent (e.g., 100 µL) to achieve a high target concentration (e.g., 10 mg/mL).

    • Vortex the tube for 30 seconds.

    • Visually inspect for dissolution. If the solution is not clear, proceed to the next steps.

    • Sonicate the sample in a bath sonicator for 5-10 minutes.

    • Visually inspect again. If the solid has dissolved, the peptide is soluble at that concentration.

    • If the solid has not fully dissolved, add incremental volumes of the solvent, vortexing and sonicating after each addition, until the solid dissolves. Record the final volume to calculate the approximate solubility.

  • Quantitative Determination (Saturation Method):

    • Prepare a series of vials with a known amount of this compound (e.g., 5 mg).

    • Add increasing volumes of the solvent to each vial to create a range of concentrations around the estimated solubility.

    • Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

    • After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved solid.

    • Carefully collect a known volume of the supernatant.

    • Determine the concentration of this compound in the supernatant. This can be done by:

      • Gravimetric analysis: Evaporate the solvent and weigh the remaining solid.

      • Spectrophotometry: If the molecule has a chromophore, measure the absorbance at a specific wavelength and calculate the concentration using a standard curve.

      • High-Performance Liquid Chromatography (HPLC): Use a calibrated HPLC method to determine the precise concentration.

    • The determined concentration represents the saturation solubility of this compound in that solvent at the specified temperature.

Visualizing Key Processes

Experimental Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for determining the solubility of a peptide like this compound.

G Workflow for Peptide Solubility Determination start Start: Lyophilized this compound equilibrate Equilibrate to Room Temperature start->equilibrate weigh Weigh Small Amount (e.g., 1 mg) equilibrate->weigh add_solvent Add Initial Solvent Volume weigh->add_solvent vortex Vortex add_solvent->vortex visual_check1 Visually Inspect for Dissolution vortex->visual_check1 sonicate Sonicate visual_check1->sonicate Solid Remains soluble Soluble: Record Concentration visual_check1->soluble Clear Solution visual_check2 Visually Inspect Again sonicate->visual_check2 add_more_solvent Add Incremental Solvent visual_check2->add_more_solvent Solid Remains visual_check2->soluble Clear Solution insoluble Insoluble at this Concentration visual_check2->insoluble If max volume reached add_more_solvent->vortex quantitative Proceed to Quantitative Analysis (Saturation Method) soluble->quantitative G The Proton Sponge Effect and Endosomal Escape cluster_cell Cytoplasm (pH ~7.4) cluster_endosome Endosome (pH drops to ~5-6) proton_pump V-ATPase Proton Pump protons_in H+ proton_pump->protons_in pumps H+ in cargo This compound + Therapeutic Cargo swelling Osmotic Swelling protons_in->cargo protonates histidine cl_in Cl- cl_in->swelling water_in H2O water_in->swelling rupture Endosomal Rupture swelling->rupture leads to cargo_released Released Cargo rupture->cargo_released releases outside Extracellular Space endocytosis Endocytosis cluster_endosome cluster_endosome

References

L-Histidinamide: A Technical Guide to its Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Disclaimer: This document summarizes the current publicly available scientific literature on the potential therapeutic applications of L-Histidinamide. The information is intended for research and development purposes only.

Executive Summary

L-Histidinamide, the amide derivative of the essential amino acid L-histidine, is a molecule of growing interest in the field of advanced drug delivery. While direct therapeutic applications of L-Histidinamide as a standalone active pharmaceutical ingredient are not extensively documented in current literature, its role as a critical component in sophisticated drug delivery systems is emerging. This technical guide provides a comprehensive overview of the primary application of L-Histidinamide in enhancing the intracellular delivery of mRNA therapeutics through its incorporation into lipid nanoparticles. The document details the underlying mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and provides visualizations of the critical pathways and workflows.

Core Application: Enhancing mRNA Delivery via Lipid Nanoparticles

The most significant potential therapeutic application of L-Histidinamide identified to date is its use as a functional component of helper lipids in lipid nanoparticle (LNP) formulations for mRNA delivery. Specifically, L-Histidinamide has been conjugated with cholesterol to create the ionizable helper lipid 3β-[L-histidinamide-carbamoyl] cholesterol (Hchol).[1][2] This modification has been shown to significantly improve the delivery efficiency of mRNA into the cytoplasm of target cells.[1][2]

Mechanism of Action: Facilitating Endosomal Escape

The therapeutic efficacy of mRNA-based drugs relies on their successful delivery into the cytoplasm, where they can be translated into proteins. A major barrier to this is the entrapment of the delivery vehicle, such as an LNP, within endosomes after cellular uptake. The L-histidinamide moiety in Hchol plays a crucial role in overcoming this barrier.[1][2]

The imidazole side chain of histidine has a pKa of approximately 6.0. When incorporated into the LNP, the L-histidinamide residue becomes protonated in the acidic environment of the late endosome (pH 5.0-6.0). This protonation is believed to induce a structural change in the LNP, promoting the destabilization of the endosomal membrane and facilitating the release of the encapsulated mRNA into the cytoplasm. This "proton sponge" effect is a key mechanism for enhanced endosomal escape.[2]

Diagram: Proposed Mechanism of Endosomal Escape Facilitated by L-Histidinamide Conjugated LNPs

G cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_endosome Endosome (pH ~5.5) LNP LNP with L-Histidinamide-Cholesterol (Neutral Charge) Protonated_LNP Protonated LNP (Positive Charge) LNP->Protonated_LNP Endocytosis & Acidification Membrane_Destabilization Endosomal Membrane Destabilization Protonated_LNP->Membrane_Destabilization Induces mRNA_Release mRNA Release Membrane_Destabilization->mRNA_Release Leads to Cytoplasm Cytoplasm mRNA_Release->Cytoplasm

Caption: Mechanism of L-Histidinamide in LNP-mediated mRNA delivery.

Quantitative Data Presentation

The following table summarizes the key quantitative parameters of L-Histidinamide-containing lipid nanoparticles from preclinical studies.

ParameterMC3-based LNP with CholesterolMC3-based LNP with HcholSM102-based LNP with CholesterolSM102-based LNP with HcholReference
pKa Not Reported~6.03Not Reported~6.61[2]
In vitro Luciferase Expression (Normalized) 1>2.51>2.0[1]
Red Blood Cell Hemolysis at pH 5.5 (%) ~5%~20%~10%~35%[2]

Experimental Protocols

Synthesis of 3β-[L-Histidinamide-Carbamoyl] Cholesterol (Hchol)

Materials:

  • Cholesteryl chloroformate

  • L-Histidinamide dihydrochloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Silica gel for column chromatography

Procedure:

  • Dissolve L-Histidinamide dihydrochloride and an excess of triethylamine in a mixture of DMF and DCM.

  • In a separate flask, dissolve cholesteryl chloroformate in DCM.

  • Slowly add the cholesteryl chloroformate solution to the L-Histidinamide solution at 0°C with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of methanol in DCM to yield the final product, Hchol.

  • Confirm the structure and purity of the synthesized Hchol using ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram: Experimental Workflow for Hchol Synthesis and LNP Formulation

G cluster_synthesis Hchol Synthesis cluster_formulation LNP Formulation Reactants L-Histidinamide Cholesteryl Chloroformate Reaction Coupling Reaction (DCM/DMF, TEA) Reactants->Reaction Purification Silica Gel Chromatography Reaction->Purification Hchol Purified Hchol Purification->Hchol Lipids Ionizable Lipid PEG-Lipid DSPC Hchol Hchol->Lipids Mixing Microfluidic Mixing Lipids->Mixing mRNA mRNA mRNA->Mixing LNP_Formation LNP Assembly Mixing->LNP_Formation

Caption: Workflow for Hchol synthesis and subsequent LNP formulation.

Formulation of Hchol-containing Lipid Nanoparticles

Materials:

  • Ionizable lipid (e.g., MC3 or SM102)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • 3β-[L-histidinamide-carbamoyl] cholesterol (Hchol)

  • Polyethylene glycol (PEG)-lipid conjugate

  • mRNA

  • Ethanol

  • Citrate buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device

Procedure:

  • Prepare a lipid mixture by dissolving the ionizable lipid, DSPC, Hchol, and PEG-lipid in ethanol at a specific molar ratio.

  • Prepare an aqueous phase by dissolving the mRNA in a citrate buffer (pH 4.0).

  • Utilize a microfluidic mixing device to rapidly mix the lipid-ethanol phase with the mRNA-aqueous phase at a defined flow rate ratio.

  • The rapid mixing leads to the self-assembly of the lipids and mRNA into LNPs.

  • Dialyze the resulting LNP suspension against PBS (pH 7.4) to remove ethanol and non-encapsulated mRNA.

  • Characterize the formulated LNPs for size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.

Other Potential, Less-Explored Applications

While the role of L-Histidinamide in drug delivery is the most prominent, its structural similarity to L-histidine suggests that it could be investigated for other biological activities. L-histidine itself has been studied for its antioxidant, anti-inflammatory, and neuroprotective properties. However, there is currently a lack of dedicated research on whether L-Histidinamide shares these therapeutic potentials.

Future Directions and Conclusion

The current body of scientific literature strongly indicates that the primary therapeutic potential of L-Histidinamide lies in its application as a functional excipient in advanced drug delivery systems, particularly for nucleic acid-based therapeutics. Its ability to enhance endosomal escape through a pH-dependent mechanism makes it a valuable tool for improving the efficacy of mRNA vaccines and therapies.

Future research should focus on:

  • Further elucidating the precise molecular interactions between Hchol-containing LNPs and the endosomal membrane.

  • Exploring the use of L-Histidinamide in combination with other classes of therapeutic molecules that require intracellular delivery.

  • Investigating any potential intrinsic biological or pharmacological activities of L-Histidinamide to determine if it possesses direct therapeutic effects.

References

In-Depth Technical Guide to H-His-NH2·2HCl (L-Histidinamide dihydrochloride)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information, handling precautions, and an overview of the biological significance of H-His-NH2·2HCl, also known as L-Histidinamide dihydrochloride (CAS No: 71666-95-0). This document is intended to serve as an essential resource for laboratory personnel and researchers in the fields of biochemistry, cell biology, and pharmaceutical development.

Section 1: Chemical and Physical Properties

L-Histidinamide dihydrochloride is the dihydrochloride salt of L-histidinamide. The presence of the amide group in place of the carboxylic acid and the dihydrochloride form influences its solubility and stability.

PropertyValueSource
CAS Number 71666-95-0Fisher Scientific
Molecular Formula C6H11N3O · 2HClFisher Scientific
Molecular Weight 226.10 g/mol Fisher Scientific
Appearance White to off-white crystalline powderFisher Scientific
Solubility Soluble in waterFisher Scientific
Stability Stable under normal conditionsFisher Scientific

Section 2: Safety and Hazard Information

According to the Safety Data Sheet (SDS) from Fisher Scientific, L-Histidinamide dihydrochloride is not classified as hazardous. However, standard laboratory safety practices should always be followed.

Hazard Identification and Precautionary Measures

While not classified as hazardous, it is recommended to handle L-Histidinamide dihydrochloride with care.

  • Hazard Statements : The toxicological properties have not been fully investigated.

  • Precautionary Statements :

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

First Aid Measures
Exposure RouteFirst Aid Measures
Inhalation Remove to fresh air. Get medical attention immediately if symptoms occur.
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. Get medical attention immediately if symptoms occur.
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.
Ingestion Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur.
Handling and Storage
  • Handling : Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid dust formation and inhalation. Ensure adequate ventilation.

  • Storage : Keep container tightly closed in a dry and well-ventilated place. It is recommended to keep it refrigerated.

Section 3: Experimental Protocols and Applications

Detailed experimental protocols for L-Histidinamide dihydrochloride are not widely published. However, based on its structure as a histidine analog, it can be used in various biochemical and cell culture applications.

General Handling and Solution Preparation Workflow

The following diagram outlines a general workflow for handling and preparing solutions of L-Histidinamide dihydrochloride in a research laboratory.

G Figure 1: General Workflow for Handling L-Histidinamide dihydrochloride cluster_prep Preparation cluster_use Application cluster_cleanup Cleanup Don PPE Don Personal Protective Equipment (PPE) Weigh Weigh appropriate amount in a fume hood Don PPE->Weigh Ensure safety Dissolve Dissolve in appropriate solvent (e.g., water) Weigh->Dissolve Accurate concentration Sterilize Sterile filter the solution (if for cell culture) Dissolve->Sterilize For biological use Add to media Add to cell culture media or reaction buffer Sterilize->Add to media Ready for use Perform experiment Perform experiment Add to media->Perform experiment Decontaminate Decontaminate work area Perform experiment->Decontaminate Post-experiment Dispose Dispose of waste according to institutional guidelines Decontaminate->Dispose

Caption: General laboratory workflow for L-Histidinamide dihydrochloride.

Potential Research Applications
  • Cell Culture Supplement : As a derivative of the essential amino acid L-histidine, it can be used in cell culture media to study its effect on cell growth, proliferation, and metabolism.

  • Enzyme Assays : It can be used as a substrate or inhibitor in studies of enzymes that metabolize histidine or related compounds.

  • Peptide Synthesis : L-Histidinamide can be incorporated into synthetic peptides to investigate the role of the C-terminal amide in peptide structure and function.

  • Drug Delivery Research : A recent study has shown the use of histidinamide-conjugated cholesterol in lipid nanoparticles for enhanced intracellular delivery of mRNA[1]. This suggests a promising application in the field of nucleic acid-based therapeutics. The imidazole side chain of histidine can become protonated at endosomal pH, which may facilitate endosomal escape, a critical step in the delivery of macromolecules into the cytoplasm.

Section 4: Role in Signaling Pathways

While direct involvement of L-Histidinamide dihydrochloride in specific signaling pathways is not well-documented, the histidine residue is a key player in various signaling events, primarily through the action of histidine kinases.

Histidine Kinases and Two-Component Systems

Histidine kinases are crucial components of two-component signal transduction systems, which are prevalent in bacteria and also found in eukaryotes like yeast and plants[2][3][4]. These systems allow organisms to sense and respond to environmental stimuli.

The general mechanism of a two-component system is as follows:

  • A sensor histidine kinase detects an external signal.

  • This triggers the autophosphorylation of a conserved histidine residue within the kinase.

  • The phosphate group is then transferred to a conserved aspartate residue on a partner protein called the response regulator.

  • The phosphorylated response regulator then mediates a downstream cellular response, often by acting as a transcription factor.

The following diagram illustrates a simplified model of a two-component signaling pathway.

G Figure 2: Simplified Two-Component Signaling Pathway Signal Signal HK Histidine Kinase Signal->HK Activates HK->HK Autophosphorylation (on Histidine) RR Response Regulator HK->RR Phosphotransfer DNA DNA RR->DNA Binds to DNA (regulates transcription)

Caption: A simplified model of a two-component signaling pathway.

Given its structural similarity to L-histidine, L-Histidinamide dihydrochloride could potentially be explored as a modulator of histidine kinase activity or as a tool to probe histidine-dependent signaling events in various biological systems.

Section 5: Conclusion

H-His-NH2·2HCl (L-Histidinamide dihydrochloride) is a valuable research chemical with potential applications in cell biology, biochemistry, and drug delivery. While its toxicological profile is not fully characterized, it is not classified as hazardous, and adherence to standard laboratory safety procedures should ensure its safe handling. Further research is warranted to elucidate its specific biological roles and to develop detailed experimental protocols for its use in various research contexts. This guide provides a foundational understanding of its properties and safe handling to support its use in the scientific community.

References

Spectroscopic Profile of L-Histidinamide Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for L-Histidinamide Dihydrochloride (H-His-NH2·2HCl), a derivative of the essential amino acid L-histidine. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and other scientific endeavors requiring detailed structural and analytical information on this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for H-His-NH2·2HCl, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The NMR and IR data are based on typical values for the L-histidine core structure and may be used as a reference for the analysis of L-Histidinamide Dihydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (D₂O)

Chemical Shift (ppm)MultiplicityAssignment
~8.7SingletImidazole C2-H
~7.4SingletImidazole C4-H
~4.1Tripletα-CH
~3.4Doublet of doubletsβ-CH₂

Table 2: ¹³C NMR Spectroscopic Data (D₂O)

Chemical Shift (ppm)Assignment
~175C=O (Amide)
~135Imidazole C2
~130Imidazole C5
~118Imidazole C4
~55α-CH
~28β-CH₂
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretch (amine and amide)
3150-3000MediumC-H stretch (imidazole ring)
~2900MediumC-H stretch (aliphatic)
~1680StrongC=O stretch (Amide I)
~1600MediumN-H bend (Amine)
~1550MediumC=N stretch (imidazole ring), N-H bend (Amide II)
~1450MediumC-H bend (aliphatic)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

ParameterValue
Molecular FormulaC₆H₁₂Cl₂N₄O
Molecular Weight227.09 g/mol
[M+H]⁺ (Monoisotopic)155.0876 m/z
[M+H]⁺ (Average)155.17 g/mol

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of H-His-NH2·2HCl for structural elucidation.

Materials:

  • H-His-NH2·2HCl sample

  • Deuterium oxide (D₂O)

  • NMR tubes (5 mm)

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of H-His-NH2·2HCl in 0.5-0.7 mL of D₂O in a clean, dry vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of D₂O.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

    • Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

    • Phase and baseline correct the spectrum. Reference the spectrum to the residual HDO peak at 4.79 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

    • Process the FID with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transform.

    • Phase and baseline correct the spectrum.

FT-IR Spectroscopy

Objective: To obtain the infrared spectrum of H-His-NH2·2HCl to identify functional groups.

Materials:

  • H-His-NH2·2HCl sample

  • Potassium bromide (KBr), IR grade

  • Agate mortar and pestle

  • Hydraulic press with pellet-making die

  • FT-IR Spectrometer with a sample holder

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Dry the H-His-NH2·2HCl sample and KBr powder to remove any moisture.

    • Weigh approximately 1-2 mg of the sample and 100-200 mg of KBr.

    • Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to the pellet-making die and press under high pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • Perform a background subtraction.

    • Identify and label the major absorption bands.

Mass Spectrometry

Objective: To determine the mass-to-charge ratio of H-His-NH2·2HCl.

Materials:

  • H-His-NH2·2HCl sample

  • Methanol or water (HPLC grade)

  • Formic acid (for ESI)

  • Mass Spectrometer (e.g., Electrospray Ionization - ESI)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of H-His-NH2·2HCl (approximately 10-100 µM) in a suitable solvent such as methanol or water.

    • For ESI, it is common to add a small amount of formic acid (0.1%) to the solution to promote protonation.

  • Instrumentation and Analysis:

    • Infuse the sample solution directly into the mass spectrometer or inject it into a liquid chromatography system coupled to the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

    • Set the mass range to scan for the expected molecular ion.

    • Optimize instrumental parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature to obtain a stable and strong signal.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺.

    • Compare the observed m/z value with the theoretically calculated value.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic analysis of H-His-NH2·2HCl.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample H-His-NH2.2HCl Prep_NMR Dissolve in D2O Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Dilute in Solvent Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS NMR_Data 1H & 13C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for spectroscopic analysis of this compound.

Enzymatic Stability of Peptides with C-terminal Histidinamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic stability of peptides featuring a C-terminal histidinamide. This modification is a common strategy in peptide drug design to enhance stability and, consequently, bioavailability. This document delves into the underlying principles, presents available quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows.

Introduction: The Role of C-terminal Amidation in Peptide Stability

The C-terminal carboxyl group of a peptide is a primary target for various exopeptidases, leading to rapid degradation in biological systems. C-terminal amidation, the replacement of the C-terminal carboxyl group with an amide group (-CONH2), is a widely employed strategy to enhance peptide stability.[1] This modification neutralizes the negative charge at the C-terminus and mimics the structure of many native peptide hormones, which can lead to increased resistance to enzymatic hydrolysis by carboxypeptidases.[2]

The inclusion of a C-terminal histidinamide is of particular interest due to the unique properties of the histidine residue. Its imidazole side chain can participate in various interactions and may influence the peptide's overall conformation and binding affinity to its target receptor. Many synthetic analogs of peptide hormones, such as Gonadotropin-Releasing Hormone (GnRH), utilize C-terminal modifications, including histidinamide, to improve their therapeutic profile.

Quantitative Data on Enzymatic Stability

Quantitative data on the enzymatic stability of peptides with a C-terminal histidinamide is limited in publicly available literature. However, data from studies on closely related peptide analogs, particularly GnRH analogs, provide valuable insights into the stabilizing effects of C-terminal modifications. The following tables summarize relevant findings.

Table 1: Half-life of LHRH and Modified Analogs

Peptide/AnalogModification(s)SystemHalf-life (t½)Reference
Native LHRHNoneHuman Plasma2 - 4 minutes[3]
[D-Trp⁶]LHRH (Triptorelin)D-amino acid substitution at position 6Human Plasma7.6 hours[3]
Glycosylated LHRH Analog 1Lactose conjugation and D-amino acid substitutionRat Kidney Membrane Enzymes68 minutes[4]
Glycosylated LHRH Analog 2Glucose conjugation and D-amino acid substitutionRat Kidney Membrane Enzymes103 minutes[4]

Note: While not all analogs in Table 1 feature a C-terminal histidinamide, the data illustrates the significant increase in stability achieved through modifications compared to the native peptide. The substitution of L-amino acids with D-amino acids and glycosylation are common strategies to inhibit enzymatic degradation.[5]

Experimental Protocols for Assessing Enzymatic Stability

The following are detailed methodologies for key experiments to determine the enzymatic stability of peptides with C-terminal histidinamide.

In Vitro Stability Assay in Human Serum/Plasma

Objective: To determine the half-life of a peptide in a complex biological fluid containing a mixture of proteases.

Materials:

  • Test peptide with C-terminal histidinamide

  • Human serum or plasma (pooled)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trichloroacetic acid (TCA) or Acetonitrile (ACN) for protein precipitation

  • HPLC-MS system

Protocol:

  • Prepare a stock solution of the test peptide in a suitable solvent (e.g., water or DMSO).

  • Dilute the peptide stock solution with PBS to a final concentration of 1 mg/mL.

  • Pre-warm human serum or plasma to 37°C.

  • Initiate the assay by adding the peptide solution to the pre-warmed serum/plasma to achieve a final peptide concentration of 100 µg/mL.

  • Incubate the mixture at 37°C with gentle agitation.

  • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.

  • Immediately stop the enzymatic reaction by adding two volumes of ice-cold acetonitrile or 10% TCA to the aliquot to precipitate the plasma proteins.

  • Vortex the mixture and centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Collect the supernatant containing the peptide and its degradation products.

  • Analyze the supernatant by reverse-phase HPLC-MS to quantify the amount of intact peptide remaining at each time point.

  • The half-life (t½) of the peptide is calculated by plotting the natural logarithm of the percentage of intact peptide remaining versus time and fitting the data to a first-order decay model.

In Vitro Stability Assay with Specific Proteases (e.g., Trypsin, Chymotrypsin)

Objective: To assess the susceptibility of the peptide to specific proteases and identify potential cleavage sites.

Materials:

  • Test peptide with C-terminal histidinamide

  • Trypsin and/or Chymotrypsin (sequencing grade)

  • Ammonium bicarbonate buffer (e.g., 50 mM, pH 8.0 for trypsin) or Tris-HCl buffer (e.g., 100 mM, pH 7.8 for chymotrypsin)

  • Formic acid or TFA to stop the reaction

  • HPLC-MS/MS system

Protocol:

  • Prepare a stock solution of the test peptide in the appropriate buffer.

  • Prepare a stock solution of the protease (e.g., 1 mg/mL in 1 mM HCl for trypsin).

  • Equilibrate the peptide solution to the optimal temperature for the enzyme (e.g., 37°C).

  • Initiate the digestion by adding the protease to the peptide solution at a specific enzyme:substrate ratio (e.g., 1:50 or 1:100 w/w).

  • Incubate the reaction mixture at the optimal temperature.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw aliquots of the reaction mixture.

  • Quench the reaction by adding a strong acid, such as formic acid or TFA, to a final concentration of 1%.

  • Analyze the samples by HPLC-MS to quantify the remaining intact peptide.

  • To identify cleavage sites, analyze the samples by HPLC-MS/MS and use software to identify the peptide fragments generated.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a relevant signaling pathway and a typical experimental workflow for assessing peptide stability.

G cluster_workflow Experimental Workflow for Peptide Stability Assay Peptide Peptide with C-terminal Histidinamide Incubation Incubation with Enzyme/Serum at 37°C Peptide->Incubation Sampling Aliquots taken at Time Intervals Incubation->Sampling Quenching Reaction Quenching (e.g., Acidification) Sampling->Quenching Analysis HPLC-MS Analysis Quenching->Analysis Data Data Analysis: - Quantification of intact peptide - Half-life determination - Cleavage site identification Analysis->Data

Caption: Experimental workflow for assessing peptide enzymatic stability.

Many peptides with C-terminal histidinamide are analogs of Gonadotropin-Releasing Hormone (GnRH) and act on the GnRH receptor, a G-protein coupled receptor (GPCR).

G cluster_pathway Simplified GnRH Receptor Signaling Pathway Ligand Peptide (e.g., GnRH Analog) Receptor GnRH Receptor (GPCR) Ligand->Receptor G_Protein Gq/11 Protein Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Responses (e.g., LH/FSH synthesis and secretion) Ca_Release->Downstream PKC->Downstream

Caption: Simplified GnRH receptor signaling pathway.

Conclusion

C-terminal histidinamide modification is a valuable strategy in peptide drug design to enhance enzymatic stability. While specific quantitative data for a wide range of such peptides remains to be fully elucidated in public literature, the available information on related analogs strongly supports the stabilizing effect of C-terminal amidation. The experimental protocols provided herein offer a robust framework for researchers to quantitatively assess the stability of their own peptides with C-terminal histidinamide. Furthermore, understanding the signaling pathways, such as the GnRH receptor pathway, in which these peptides often function is crucial for their rational design and development as therapeutic agents.

References

The Pivotal Role of H-His-NH2·2HCl in Modern Cell Culture Media Formulations: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biopharmaceutical production, the optimization of cell culture media is a cornerstone for achieving high-yield, high-quality biologics. Among the myriad of components that constitute these complex formulations, amino acids play a central and multifaceted role. This technical guide delves into the core functions of L-Histidine Amide Dihydrochloride (H-His-NH2·2HCl), a highly soluble and stable derivative of the essential amino acid L-histidine, in cell culture media. This document will explore its impact on cell growth and viability, recombinant protein production, and its underlying metabolic significance, providing researchers and professionals in drug development with a comprehensive understanding of its application.

Introduction to H-His-NH2·2HCl in Cell Culture

H-His-NH2·2HCl is increasingly recognized as a critical supplement in chemically defined media for the culture of mammalian cells, particularly Chinese Hamster Ovary (CHO) cells, the workhorses of the biopharmaceutical industry. Its primary role extends beyond being a simple building block for protein synthesis; it is crucial for maintaining culture stability, supporting robust cell growth, and ensuring the integrity of the final biotherapeutic product.

Core Functions and Mechanisms of Action

The inclusion of H-His-NH2·2HCl in cell culture media formulations is predicated on several key biochemical properties of the histidine molecule.

Buffering Capacity and pH Regulation

The imidazole side chain of histidine has a pKa of approximately 6.0, which is physiologically relevant for maintaining the pH of the cell culture medium. Stable pH is critical for optimal cell growth, metabolism, and the quality of the expressed protein. Fluctuations in pH can lead to decreased cell viability and product degradation.

Protein Synthesis and Quality

As an essential amino acid, histidine is a fundamental component of proteins. An adequate supply is necessary to support the high rates of protein synthesis required for both cellular proliferation and the production of recombinant proteins, such as monoclonal antibodies (mAbs). Histidine residues within proteins are also involved in enzymatic catalysis and metal-ion binding.

Protection Against Oxidative Stress

Histidine can act as an antioxidant, protecting cells from damage caused by reactive oxygen species (ROS) that can accumulate during high-density cell culture. This protective role contributes to enhanced cell viability and longevity of the culture.

Interaction with Metal Ions

The imidazole ring of histidine can chelate metal ions, which can be both beneficial and detrimental. It can sequester potentially toxic metal ions, but it can also impact the availability of essential trace elements. For instance, histidine supplementation has been shown to rescue CHO cells from zinc-induced toxicity.

Quantitative Impact on Cell Culture Performance

While extensive quantitative data specifically for H-His-NH2·2HCl is not widely published, studies on L-histidine supplementation provide valuable insights into its effects on key cell culture parameters. The data presented below is extrapolated from studies on L-histidine and should be considered indicative for H-His-NH2·2HCl, which is expected to have similar biological effects.

Effect on Cell Growth and Viability

Maintaining an optimal concentration of histidine is crucial for sustaining high viable cell densities and viability over the course of a culture.

Table 1: Effect of L-Histidine Concentration on CHO Cell Viability in the Presence of Zinc Chloride

L-Histidine Concentration (mM)Zinc Chloride (ZnCl2) Concentration (µM)Viable Cell Density (VCD) on Day 2 (x 10^6 cells/mL)Cell Viability on Day 2 (%)
0.130~0.3~40%
0.2530~0.5~60%
130~0.7~80%

This data is derived from a study investigating the protective effects of histidine against zinc toxicity and illustrates the importance of histidine in mitigating cellular stress.

It is important to note that in the presence of stressors like hydrogen peroxide, L-histidine has been observed to potentially increase cytotoxicity and DNA damage in CHO cells, highlighting the context-dependent nature of its effects.[1]

Impact on Recombinant Protein Titer

The availability of histidine can directly influence the yield of recombinant proteins. Constraint-based metabolic modeling has suggested that histidine is one of the key amino acids that could drive increased production of monoclonal antibodies.[2] Furthermore, the use of histidine-containing dipeptides has been shown to enhance both culture viability and protein titer.[3]

While specific dose-response data linking H-His-NH2·2HCl concentration to protein titer is limited in publicly available literature, the general understanding is that ensuring non-limiting levels of essential amino acids like histidine is a prerequisite for achieving high product yields.

Metabolic Pathways and Signaling

Understanding the metabolic fate of histidine within the cell is crucial for optimizing its supplementation strategy.

Histidine Metabolism

Histidine is a glucogenic amino acid, meaning its carbon skeleton can be converted into glucose. The primary catabolic pathway for histidine involves its conversion to glutamate, which can then enter the Krebs cycle. This metabolic link is important for cellular energy production.

Histidine_Metabolism Histidine Histidine Urocanate Urocanate Histidine->Urocanate Histidinase Imidazolonepropionate Imidazolonepropionate Urocanate->Imidazolonepropionate Urocanase Formiminoglutamate N-Formiminoglutamate Imidazolonepropionate->Formiminoglutamate Imidazolone propionase Glutamate Glutamate Formiminoglutamate->Glutamate Glutamate formiminotransferase Krebs_Cycle Krebs Cycle Glutamate->Krebs_Cycle

Caption: Simplified metabolic pathway of histidine degradation to glutamate.
Signaling Role of Histidine

Recent research has clarified the role of histidine in cellular signaling in mammalian cells. While histidine phosphorylation is a key component of two-component signal transduction systems in prokaryotes, current evidence suggests that in mammalian cells, histidine phosphorylation primarily serves a metabolic function rather than a direct signaling "on-off switch" role. It is involved in transferring phosphate groups to other molecules, for instance, in the generation of energy-carrying molecules. Therefore, it is unlikely that H-His-NH2·2HCl directly activates specific signaling cascades in the same way growth factors do.

Experimental Protocols

Preparation of H-His-NH2·2HCl Stock Solution

A general protocol for preparing a stock solution of H-His-NH2·2HCl for addition to cell culture media is as follows.

Stock_Solution_Preparation start Start weigh Weigh H-His-NH2·2HCl (e.g., L-Histidine monohydrochloride monohydrate) start->weigh dissolve Dissolve in high-purity water (e.g., WFI or cell culture grade) weigh->dissolve adjust_pH Adjust pH if necessary (typically to neutral) dissolve->adjust_pH filter Sterile filter through a 0.22 µm membrane adjust_pH->filter store Store aliquots at -20°C filter->store end End store->end

Caption: Workflow for preparing a sterile H-His-NH2·2HCl stock solution.

Detailed Steps:

  • Calculation: Determine the required mass of H-His-NH2·2HCl to achieve the desired stock solution concentration (e.g., 100 mM). The molecular weight of L-Histidine monohydrochloride monohydrate is 209.6 g/mol .[4]

  • Weighing: Accurately weigh the calculated amount of H-His-NH2·2HCl powder in a sterile environment.

  • Dissolution: Dissolve the powder in a volume of high-purity, sterile water (e.g., Water for Injection or cell culture grade water) that is slightly less than the final desired volume. Mix gently until fully dissolved. L-Histidine monohydrochloride monohydrate is soluble in water.[4]

  • pH Adjustment: If necessary, adjust the pH of the solution to the desired level (typically neutral) using sterile 1N NaOH or 1N HCl.

  • Final Volume: Bring the solution to the final volume with sterile water.

  • Sterilization: Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile container.

  • Storage: Aliquot the sterile stock solution into smaller, single-use volumes and store at -20°C to maintain stability and prevent repeated freeze-thaw cycles.

Supplementation in Cell Culture Media

The prepared sterile stock solution can be added to the basal cell culture medium to achieve the desired final concentration of H-His-NH2·2HCl. This can be done during the initial media preparation or as part of a feeding strategy in fed-batch cultures. The optimal concentration will be cell line and process-dependent and should be determined empirically through dose-response studies.

Conclusion

H-His-NH2·2HCl, as a readily available and stable source of histidine, is a vital component of modern cell culture media formulations. Its contributions to maintaining pH, supporting protein synthesis, and protecting against cellular stress are crucial for achieving robust and productive bioprocesses. While more direct quantitative data on its specific impact on CHO cell culture performance is needed, the available evidence strongly supports its inclusion for enhancing cell growth, viability, and recombinant protein production. A thorough understanding of its metabolic role and the development of optimized supplementation strategies will continue to be key areas of focus for bioprocess development professionals.

References

L-Histidinamide Derivatives: A Comprehensive Technical Guide for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Histidinamide, an amide derivative of the essential amino acid L-histidine, and its derivatives have emerged as a versatile scaffold in the field of novel drug discovery. The unique properties of the imidazole ring, including its aromaticity, hydrogen bonding capabilities, and ability to coordinate with metal ions, make it a crucial pharmacophore. This technical guide provides an in-depth exploration of the synthesis, therapeutic applications, and mechanisms of action of L-Histidinamide derivatives, with a focus on their potential in anticancer, antiviral, antimicrobial, and neurological disease therapies. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a valuable resource for researchers in the field.

Therapeutic Applications and Quantitative Data

L-Histidinamide derivatives have demonstrated a broad spectrum of biological activities. The following tables summarize the quantitative data from various studies, highlighting their potential as therapeutic agents.

Table 1: Anticancer Activity of L-Histidinamide Derivatives
Derivative/CompoundCancer Cell LineAssayIC50 ValueCitation(s)
L-histidine-capped silver nanoparticles (L-HAgNPs)SiHa (Cervical Cancer)MTT Assay18.25 ± 0.36 µg/mL
Oleoyl-quercetin-histidinamideHCT116 (Colorectal)Crystal Violet22.4 µM[1]
Oleoyl-quercetin-histidinamide isomerHCT116 (Colorectal)Crystal Violet0.34 µM[1]
Sulfonyl-L-cysteine derivative with anisamide scaffoldHEPG2 (Liver)MTT Assay51.9 µg/ml[2]
Sulfonyl-L-glutamine derivative with anisamide scaffoldMCF7 (Breast)MTT Assay54.2 µg/ml[2]
Sulfonyl-L-tryptophan derivative with anisamide scaffoldPaCa2 (Pancreatic)MTT Assay59.7 µg/ml[2]
Table 2: Antiviral Activity of L-Histidinamide Derivatives
Derivative/CompoundVirusCell LineAssayEC50/IC50 ValueCitation(s)
2-amino-1,3,4-thiadiazole derivative 1HIV-1 (strain IIIB)MT-4MTT Assay> 14 µg/mL[3]
2-amino-1,3,4-thiadiazole derivative 5HIV-1 (strain IIIB)MT-4MTT Assay> 12.6 µg/mL[3]
1,3,4-thiadiazole derivative 49Hepatitis B Virus (HBV)HepG2.2.15MTT AssayIC50: 0.3 µM[3]
Small molecule inhibitor 136Influenza virus (X-31)MDCK-2Plaque ReductionEC50: 48 pM[4]
Small molecule inhibitor 211Influenza virus (X-31)MDCK-2Plaque ReductionEC50: 140 nM[4]
Table 3: Antimicrobial and Other Activities
Derivative/CompoundTargetActivityEffective ConcentrationCitation(s)
Histidine and HistidinamideCopper ion-induced ROSInhibition of ROS production1.0 mM[5][6]
Histidine-coordinating Cobalt(III) Schiff Base ComplexesAmyloid-β AggregationInhibition-[7]
3β[L-histidinamide-carbamoyl] cholesterol (Hchol) lipidEndosomal EscapeEnhancement-[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of L-Histidinamide derivatives.

Synthesis of L-histidine-capped Silver Nanoparticles (L-HAgNPs)

This protocol describes a common method for the green synthesis of L-HAgNPs.

Materials:

  • Silver nitrate (AgNO₃)

  • L-histidine

  • Sodium hydroxide (NaOH)

  • Double-distilled water

Procedure:

  • Prepare 3 mM solutions of L-histidine and AgNO₃ in double-distilled water.

  • Mix the L-histidine and AgNO₃ solutions in a 5:1 ratio in a two-necked flask and stir for 10 minutes.

  • Add 1 M NaOH dropwise to the mixture until the pH reaches 10.

  • Continuously stir the reaction mixture at 65°C with a stirring speed of 450 rpm for 4 hours.

  • The formation of AgNPs is indicated by a color change to brown.

  • Characterize the synthesized L-HAgNPs using UV-Visible spectroscopy, Transmission Electron Microscopy (TEM), and Dynamic Light Scattering (DLS) to determine their size, shape, and stability.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • L-Histidinamide derivative to be tested

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other solubilizing agent

  • 96-well plates

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

  • Treat the cells with various concentrations of the L-Histidinamide derivative and a vehicle control.

  • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antiviral Assay using Vero E6 Cells

This protocol is suitable for screening compounds against various viruses, such as SARS-CoV-2.

Materials:

  • Vero E6 cells

  • Complete culture medium

  • Virus stock

  • L-Histidinamide derivative to be tested

  • 96-well plates

  • Crystal violet staining solution

  • Methanol

Procedure:

  • Seed Vero E6 cells in a 96-well plate and incubate overnight.

  • Infect the cells with the virus at a specific multiplicity of infection (MOI).

  • After a 1-hour adsorption period, remove the virus inoculum and add a medium containing serial dilutions of the L-Histidinamide derivative.

  • Incubate the plates for 48-72 hours until cytopathic effect (CPE) is observed in the virus control wells.

  • Fix the cells with 4% paraformaldehyde and stain with crystal violet.

  • Wash the plates and solubilize the stain with methanol.

  • Measure the optical density at 570 nm.

  • The antiviral activity is determined by the reduction in CPE, and the EC50 value (the concentration that inhibits 50% of the viral effect) is calculated.

Reactive Oxygen Species (ROS) Detection

This protocol uses a fluorescent probe to measure intracellular ROS levels.

Materials:

  • Cells of interest

  • L-Histidinamide derivative

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe

  • Phosphate-buffered saline (PBS)

  • Fluorometer or fluorescence microscope

Procedure:

  • Culture cells to the desired confluency.

  • Treat the cells with the L-Histidinamide derivative for the specified time.

  • Wash the cells with PBS and incubate them with DCFH-DA (e.g., 10 µM) for 30 minutes in the dark.

  • Wash the cells again with PBS to remove the excess probe.

  • Measure the fluorescence intensity using a fluorometer or visualize the cells under a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS.

DNA Damage Analysis (Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks.

Materials:

  • Cells treated with the L-Histidinamide derivative

  • Lysis solution

  • Alkaline electrophoresis buffer

  • Neutralizing buffer

  • DNA staining dye (e.g., SYBR Green)

  • Microscope slides

  • Electrophoresis unit

Procedure:

  • Embed the treated cells in a low-melting-point agarose on a microscope slide.

  • Lyse the cells to remove membranes and cytoplasm, leaving the nucleoids.

  • Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA.

  • Apply an electric field to allow the broken DNA fragments to migrate out of the nucleoid, forming a "comet tail."

  • Neutralize and stain the DNA.

  • Visualize the comets under a fluorescence microscope and quantify the DNA damage by measuring the length and intensity of the comet tails.

Signaling Pathways and Mechanisms of Action

L-Histidinamide derivatives exert their therapeutic effects by modulating various cellular signaling pathways. The following diagrams, created using the DOT language for Graphviz, illustrate some of the key mechanisms.

Anticancer Mechanism: ROS-Mediated Apoptosis

L-histidine-capped silver nanoparticles have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.

ROS_Mediated_Apoptosis cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus cluster_4 Apoptotic Cascade L-HAgNPs L-HAgNPs ROS ROS L-HAgNPs->ROS Internalization p53 p53 ROS->p53 JNK JNK ROS->JNK Mito_Dysfunction Mitochondrial Dysfunction ROS->Mito_Dysfunction DNA_Damage DNA Damage ROS->DNA_Damage Bax Bax p53->Bax Activates Bcl2 Bcl2 p53->Bcl2 Inhibits Bax->Mito_Dysfunction Bcl2->Mito_Dysfunction cJun cJun JNK->cJun Phosphorylates Apoptosis_Factors Pro-apoptotic Factors cJun->Apoptosis_Factors Transcription Cytochrome_c Cytochrome c Mito_Dysfunction->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: ROS-mediated apoptosis induced by L-HAgNPs.

Antiviral Mechanism: Inhibition of Viral Replication

L-Histidinamide derivatives can interfere with various stages of the viral life cycle, including entry, replication, and release.

Antiviral_Mechanism cluster_0 Viral Life Cycle Virus Virus Entry Viral Entry (Attachment & Fusion) Virus->Entry 1. Host_Cell Host_Cell Uncoating Uncoating Entry->Uncoating 2. Replication Viral Genome Replication Uncoating->Replication 3. Translation Viral Protein Synthesis Replication->Translation 4. Assembly Assembly Translation->Assembly 5. Release Viral Release Assembly->Release 6. Release->Virus 7. New Virions Derivative L-Histidinamide Derivative Derivative->Entry Inhibition Derivative->Replication Inhibition Derivative->Release Inhibition

Caption: Potential targets of L-Histidinamide derivatives in the viral life cycle.

Antimicrobial Mechanism: Bacterial Membrane Disruption

Cationic L-Histidinamide derivatives can interact with and disrupt the negatively charged bacterial cell membrane.

Antimicrobial_Mechanism cluster_0 Bacterial Cell Membrane Bacterial Membrane (Negatively Charged) Pore_Formation Pore Formation Membrane->Pore_Formation Disruption Leakage Ion & Metabolite Leakage Pore_Formation->Leakage Cell_Death Cell_Death Leakage->Cell_Death Derivative Cationic L-Histidinamide Derivative Derivative->Membrane Electrostatic Interaction

Caption: Mechanism of bacterial membrane disruption by cationic derivatives.

Neuroprotective Mechanism: Modulation of Neuroinflammation in Alzheimer's Disease

L-Histidinamide derivatives may offer neuroprotection by modulating the inflammatory cascade in neurodegenerative diseases like Alzheimer's.

Neuroinflammation_AD cluster_0 Alzheimer's Pathology cluster_1 Microglia Activation cluster_2 Neuronal Damage Abeta Amyloid-β Plaques Microglia Microglia Abeta->Microglia Activates NFkB NF-κB Pathway Microglia->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Upregulates Neuron Neuron Cytokines->Neuron Induces Damage Neurodegeneration Neurodegeneration Neuron->Neurodegeneration Derivative L-Histidinamide Derivative Derivative->NFkB Inhibits Derivative->Cytokines Reduces

Caption: Potential modulation of neuroinflammation in Alzheimer's by L-Histidinamide derivatives.

Conclusion

L-Histidinamide derivatives represent a promising and versatile class of compounds with significant potential in novel drug discovery. Their demonstrated efficacy in preclinical models of cancer, viral infections, microbial infections, and neurodegenerative diseases warrants further investigation. The ability to readily modify the L-Histidinamide scaffold allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, paving the way for the development of next-generation therapeutics. This technical guide provides a foundational resource for researchers to build upon, fostering continued innovation in the exploration of L-Histidinamide derivatives for the treatment of a wide range of human diseases.

Disclaimer

This document is intended for informational and research purposes only. The experimental protocols provided are generalized and may require optimization for specific applications. All laboratory work should be conducted in accordance with institutional safety guidelines and regulations.

References

Methodological & Application

Application Notes and Protocols for the Use of H-His-NH2·2HCl in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for the utilization of L-Histidine amide dihydrochloride (H-His-NH2·2HCl) in solid-phase peptide synthesis (SPPS). The focus is on the incorporation of a C-terminal histidine amide, a common modification in biologically active peptides.

Introduction

Histidine-containing peptides play crucial roles in biological processes due to the unique properties of the imidazole side chain, which can act as a proton donor or acceptor at physiological pH. The synthesis of peptides with a C-terminal amide is a key strategy to mimic the native structure of many peptide hormones and neurotransmitters, often enhancing their biological activity and stability. H-His-NH2·2HCl is a readily available starting material for introducing a C-terminal histidine amide. However, the incorporation of histidine into a peptide sequence presents unique challenges, primarily the high propensity for racemization during the coupling reaction. This document outlines the best practices to mitigate these challenges and provides a detailed experimental protocol.

Properties of H-His-NH2·2HCl

PropertyValue
CAS Number 71666-95-0
Molecular Formula C₆H₁₀N₄O·2HCl
Molecular Weight 227.09 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO and water.

Key Considerations for Using Histidine in SPPS

The primary challenge in using histidine in SPPS is the prevention of racemization at the α-carbon during activation and coupling. The imidazole side chain of histidine can act as an intramolecular base, catalyzing the formation of an optically inactive oxazolone intermediate, which leads to the incorporation of the D-isomer.

Several strategies can be employed to minimize racemization:

  • Choice of Coupling Reagent: The selection of the coupling reagent significantly impacts the degree of racemization. Reagents that form less reactive activated species or have shorter activation times are generally preferred.

  • Side-Chain Protection: While H-His-NH2 comes with an unprotected imidazole side chain, for internal histidine residues, protecting the imidazole nitrogen is a common strategy to reduce racemization.[1] Common protecting groups include Trityl (Trt), Methoxytrityl (Mmt), and tert-Butoxycarbonyl (Boc).

  • In Situ Activation: Pre-activation of the carboxylic acid can increase the risk of racemization.[2] Therefore, in situ activation, where the coupling reagent is added directly to the reaction vessel containing the resin and the amino acid, is often recommended.

Experimental Protocols

This section details the protocol for coupling H-His-NH2·2HCl to a resin to initiate peptide synthesis with a C-terminal histidine amide. The Fmoc/tBu strategy is described here.

Materials and Reagents
  • H-His-NH2·2HCl

  • Rink Amide resin (or other suitable amide-generating resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure)

  • Diisopropylethylamine (DIEA)

  • Fmoc-protected amino acids

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

  • Diethyl ether, cold

Protocol for Coupling H-His-NH2·2HCl to Rink Amide Resin

This protocol assumes the use of a standard solid-phase peptide synthesis vessel with agitation.

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes.

  • Fmoc Deprotection of the Resin:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the piperidine solution.

    • Add fresh 20% piperidine in DMF and agitate for 15 minutes.

    • Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times).

  • Preparation of H-His-NH2 Solution and Neutralization:

    • Dissolve H-His-NH2·2HCl (3-5 equivalents relative to resin loading) in a minimal amount of DMF.

    • Add DIEA (2 equivalents per equivalent of HCl, so 4-6 equivalents in total) to neutralize the dihydrochloride salt. The pH of the solution should be neutral to slightly basic. This step is crucial to ensure the amino group is a free base for coupling.

  • Coupling of H-His-NH2 to the Resin:

    • In a separate vessel, prepare the activation solution: Dissolve DIC (3-5 equivalents) and Oxyma Pure (3-5 equivalents) in DMF.

    • Add the neutralized H-His-NH2 solution to the deprotected resin.

    • Immediately add the activation solution (DIC/Oxyma) to the resin slurry.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring the Coupling Reaction:

    • Perform a qualitative ninhydrin (Kaiser) test to monitor the completion of the coupling. A negative test (yellow beads) indicates a complete reaction.

    • If the test is positive (blue beads), extend the coupling time or perform a second coupling.

  • Washing: Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

  • Capping (Optional but Recommended): To block any unreacted amino groups on the resin, perform a capping step using a solution of acetic anhydride and DIEA in DMF for 30 minutes.

  • Continuation of Peptide Synthesis: The resin is now ready for the coupling of the next Fmoc-protected amino acid in the sequence using standard SPPS protocols.

Quantitative Data: Effect of Coupling Reagents on Histidine Racemization

The choice of coupling reagent is critical in minimizing the racemization of histidine. The following table summarizes the percentage of D-isomer formation when coupling Fmoc-L-His(Trt)-OH with different coupling reagents.

Coupling ReagentBase% D-His Isomer FormedReference
DIC/Oxyma-Low[3]
HATUNMMHigh[3]
HBTUDIEAModerate[2]
PyBOPDIEAModerate[4][5]

Note: The extent of racemization can also be influenced by factors such as temperature, solvent, and pre-activation time.

Visualizations

Experimental Workflow for SPPS with C-terminal H-His-NH2

SPPS_Workflow start Start: Rink Amide Resin swell 1. Resin Swelling (DMF) start->swell deprotect_resin 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect_resin coupling 4. Coupling (DIC/Oxyma) deprotect_resin->coupling prepare_his 3. Prepare & Neutralize H-His-NH2·2HCl (DMF, DIEA) prepare_his->coupling monitor 5. Monitor Coupling (Ninhydrin Test) coupling->monitor monitor->coupling Positive (Recouple) wash1 6. Washing (DMF, DCM) monitor->wash1 Negative capping 7. Capping (Optional) (Acetic Anhydride/DIEA) wash1->capping next_aa 8. Couple Next Fmoc-AA-OH capping->next_aa repeat Repeat Steps 2-8 for each amino acid next_aa->repeat cleavage Final Cleavage & Deprotection (TFA Cocktail) repeat->cleavage purification Purification (RP-HPLC) cleavage->purification end End: Purified Peptide with C-terminal His-NH2 purification->end

Caption: Workflow for Solid-Phase Peptide Synthesis of a C-terminal Histidine Amide.

Racemization Pathway of Activated Histidine

Racemization_Pathway l_his L-Histidine (Activated) Chiral α-carbon oxazolone Oxazolone Intermediate Achiral α-carbon l_his->oxazolone Intramolecular base catalysis by imidazole ring oxazolone->l_his Protonation d_his D-Histidine (Activated) Chiral α-carbon oxazolone->d_his Protonation

References

Application Notes and Protocols for Solution-Phase Peptide Synthesis with L-Histidinamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solution-phase peptide synthesis (SPPS) remains a valuable methodology for the production of peptides, particularly for large-scale synthesis and for peptides that are difficult to assemble on a solid support.[1] This document provides a detailed guide for the synthesis of peptides incorporating a C-terminal L-Histidinamide. The presence of a C-terminal amide is a common feature in many biologically active peptides, enhancing their stability against carboxypeptidases and often contributing to their biological function. Histidine-containing peptides themselves are of significant interest due to their roles in enzyme active sites, metal chelation, and various biological signaling pathways.[2][3] Cationic peptides, often containing histidine, lysine, or arginine, are known for their antimicrobial activities, as their positive charge facilitates interaction with negatively charged bacterial membranes.[3]

This guide will focus on a step-by-step protocol for the synthesis of a dipeptide with L-Histidinamide at the C-terminus using tert-butyloxycarbonyl (Boc) protecting group chemistry, a common strategy in solution-phase synthesis.[4][5] Challenges associated with the nucleophilic imidazole side chain of histidine will be addressed, along with detailed protocols for coupling, deprotection, and purification.

Data Presentation

The following table summarizes typical quantitative data for the solution-phase synthesis of a dipeptide with a C-terminal L-Histidinamide, such as Boc-Ala-His-NH₂. Yields and reaction times are indicative and may vary depending on the specific amino acids and reaction conditions.

StepReagentEquivalents (relative to limiting reagent)SolventReaction Time (hours)Temperature (°C)Typical Yield (%)Typical Purity (%)
Coupling N-Boc-Amino Acid1.0DCM or DMF----
L-Histidinamide1.0DCM or DMF----
DIC1.1DCM or DMF2 - 120 to RT70 - 90>90 (crude)
HOBt1.1DCM or DMF2 - 120 to RT70 - 90>90 (crude)
Deprotection Boc-Dipeptide-NH₂1.0-----
TFA/DCM (1:1)ExcessDCM0.5 - 1RT90 - 98>85 (crude)
Purification Crude Peptide-Water/Acetonitrile with 0.1% TFA-RT50 - 70 (after purification)>98

Experimental Protocols

Protocol 1: Synthesis of N-Boc-Alanyl-L-Histidinamide

This protocol details the coupling of N-Boc-Alanine to L-Histidinamide using Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt) as coupling reagents.

Materials:

  • N-Boc-Alanine

  • L-Histidinamide

  • Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1M aqueous hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Trifluoroacetic acid (TFA)

  • Diethyl ether, cold

  • Round bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Coupling Reaction:

    • In a clean, dry round bottom flask, dissolve N-Boc-Alanine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM (or DMF if solubility is an issue).

    • In a separate flask, dissolve L-Histidinamide (1.0 eq) in anhydrous DMF.

    • Add the L-Histidinamide solution to the N-Boc-Alanine solution and cool the mixture to 0 °C in an ice bath with stirring.

    • Slowly add DIC (1.1 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Extraction:

    • Once the reaction is complete, filter the mixture to remove the diisopropylurea byproduct.

    • Transfer the filtrate to a separatory funnel and dilute with DCM.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude N-Boc-Alanyl-L-Histidinamide.

Protocol 2: N-Boc Deprotection

This protocol describes the removal of the Boc protecting group to yield the final dipeptide amide.

Materials:

  • Crude N-Boc-Alanyl-L-Histidinamide

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Cold diethyl ether

  • Centrifuge and centrifuge tubes

Procedure:

  • Dissolve the crude N-Boc-dipeptide-amide in a minimal amount of DCM in a round bottom flask.

  • Add an equal volume of TFA to the solution (1:1 DCM/TFA).

  • Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the deprotection by TLC.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Add cold diethyl ether to the residue to precipitate the peptide salt.

  • Collect the precipitate by centrifugation, decant the ether, and wash the pellet with cold diethyl ether two more times.

  • Dry the resulting peptide powder under vacuum.

Protocol 3: Purification by Reversed-Phase HPLC

This protocol outlines the purification of the crude peptide using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Crude peptide

  • HPLC grade water

  • HPLC grade acetonitrile

  • Trifluoroacetic acid (TFA)

  • Reversed-phase C18 HPLC column

  • HPLC system with a UV detector

Procedure:

  • Prepare the mobile phases:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Dissolve the crude peptide in a minimal amount of Mobile Phase A.

  • Filter the peptide solution through a 0.22 µm syringe filter.

  • Inject the sample onto the C18 column.

  • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% B over 30 minutes). The optimal gradient may need to be determined empirically.

  • Monitor the elution at a suitable wavelength (typically 214 nm or 280 nm for peptides containing aromatic residues).

  • Collect the fractions corresponding to the desired peptide peak.

  • Confirm the purity of the collected fractions by analytical HPLC.

  • Pool the pure fractions and lyophilize to obtain the final purified peptide as a TFA salt.

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow for the solution-phase synthesis of a dipeptide with a C-terminal L-Histidinamide.

Peptide_Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_deprotection Deprotection cluster_purification Purification & Analysis start N-Boc-Amino Acid + L-Histidinamide coupling Coupling Reaction (DIC/HOBt) start->coupling filtration Filtration coupling->filtration extraction Liquid-Liquid Extraction filtration->extraction drying Drying & Evaporation extraction->drying crude_protected Crude Boc-Dipeptide-NH2 drying->crude_protected deprotect TFA/DCM Treatment crude_protected->deprotect precipitation Ether Precipitation deprotect->precipitation crude_peptide Crude Dipeptide-NH2 precipitation->crude_peptide hplc RP-HPLC crude_peptide->hplc lyophilization Lyophilization hplc->lyophilization final_product Purified Peptide lyophilization->final_product characterization Characterization (MS, NMR) final_product->characterization

Caption: Workflow for Solution-Phase Dipeptide Synthesis with L-Histidinamide.

Characterization of the Final Peptide

  • High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC should be used to determine the purity of the final product. A single sharp peak is indicative of high purity.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be performed to confirm the molecular weight of the synthesized peptide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the peptide, though for longer peptides, the spectra can be complex.

Troubleshooting

  • Low Coupling Yield: Ensure all reagents and solvents are anhydrous. Increase reaction time or consider using a more potent coupling reagent such as HATU or HBTU.

  • Incomplete Deprotection: Extend the reaction time with TFA or use a larger excess. Ensure the starting material is fully dissolved.

  • Poor HPLC Separation: Optimize the gradient and flow rate. Consider a different stationary phase or mobile phase modifier (e.g., formic acid instead of TFA).[6]

  • Side Reactions with Histidine: The imidazole side chain of histidine can be nucleophilic. Using an N-protected L-Histidinamide (e.g., with a Boc or Trt group on the side chain) can prevent side reactions, though this adds extra synthesis and deprotection steps.[4] For short solution-phase syntheses, proceeding with an unprotected side chain under mild coupling conditions is often feasible.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histidine is a crucial amino acid in many biologically active peptides. However, its incorporation during Solid-Phase Peptide Synthesis (SPPS) presents a significant challenge due to the high propensity of its chiral center to racemize. This is primarily caused by the imidazole ring of the histidine side chain, which can act as an intramolecular base catalyst during the activation of the carboxyl group. When coupling H-His-NH2·2HCl, which features a C-terminal amide and is supplied as a dihydrochloride salt, careful selection of the coupling reagent and reaction conditions is paramount to ensure high coupling efficiency and minimize the formation of the undesired D-enantiomer.

These application notes provide an overview of recommended coupling reagents, detailed experimental protocols, and a summary of their performance in mitigating racemization during the incorporation of a C-terminal histidine amide.

Recommended Coupling Reagents

The choice of coupling reagent is critical for the successful incorporation of histidine with minimal racemization. Reagents that promote rapid amide bond formation without prolonged activation times are generally preferred. Based on literature and empirical evidence, the following classes of coupling reagents are recommended:

  • Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are highly effective. DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is particularly noteworthy for its remarkable resistance to racemization, making it a reagent of choice for coupling racemization-prone amino acids like histidine.[1][2]

  • Aminium/Uronium Salts: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are widely used due to their high coupling efficiency.[3][4][5] HATU is generally considered more reactive and can lead to less epimerization than HBTU.[4][5] COMU ((1-Cyano-2-ethoxy-2-oxoethylidenoaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a newer generation reagent with efficiency comparable to HATU and a better safety profile.[2]

Protecting Group Strategy for Histidine Side Chain

To further suppress racemization, protection of the imidazole side chain of histidine is highly recommended. The most commonly used protecting group for Fmoc-based SPPS is the trityl (Trt) group (Fmoc-His(Trt)-OH). Other protecting groups like methoxybenzyl (MBom) have also been shown to reduce epimerization.[6] The use of a side-chain protected histidine is a key strategy in minimizing racemization.

Quantitative Data on Coupling Reagent Performance

The following table summarizes the performance of various coupling reagents in terms of racemization levels observed during the coupling of histidine derivatives. It is important to note that direct comparative data for H-His-NH2·2HCl is scarce in the literature; therefore, the data presented is based on studies using Fmoc-His(Trt)-OH, which is a common precursor for introducing histidine in SPPS.

Coupling ReagentAdditiveBaseRacemization (%)Coupling ConditionsReference
DEPBT -DIPEA< 0.5 Boc-Ser(Bzl)-OH + H-Phe-OMe, 2h, RT[1]
HATU HOAtDIPEALow General SPPS[4][5]
HBTU HOBtDIPEAModerateGeneral SPPS[3][5]
HCTU 6-Cl-HOBtDIPEA1.0 (no pre-activation)Fmoc-His(Trt)-OH coupling[6]
HCTU 6-Cl-HOBtDIPEA7.8 (5 min pre-activation)Fmoc-His(Trt)-OH coupling[6]
DIC HOBt-LowGeneral SPPS[6]

Note: Racemization levels are highly dependent on the specific peptide sequence, reaction conditions (temperature, time), and the base used. The data above should be considered as a general guideline.

Experimental Protocols

Protocol 1: Manual Coupling of H-His-NH2·2HCl to a Resin

This protocol describes the manual coupling of H-His-NH2·2HCl onto a deprotected resin, such as a Rink Amide resin, for the synthesis of a C-terminal histidine amide peptide.

Materials:

  • H-His-NH2·2HCl

  • Rink Amide resin (pre-swollen in DMF)

  • Coupling reagent (e.g., DEPBT, HATU, or HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine solution (20% in DMF) for Fmoc deprotection (if applicable for subsequent steps)

  • Kaiser test kit

Workflow Diagram:

SPPS_Coupling_Workflow cluster_resin_prep Resin Preparation cluster_coupling_solution Coupling Solution Preparation cluster_coupling_reaction Coupling Reaction cluster_post_coupling Post-Coupling Resin Start with deprotected Rink Amide Resin Swell Swell resin in DMF Resin->Swell Wash1 Wash with DMF Swell->Wash1 Add_Solution Add coupling solution to the resin Wash1->Add_Solution His Dissolve H-His-NH2.2HCl in DMF Base Add DIPEA (4 eq.) to neutralize HCl His->Base Reagent Add Coupling Reagent (e.g., HATU, 1.95 eq.) Base->Reagent Reagent->Add_Solution React React for 1-2 hours at room temperature Add_Solution->React Monitor Monitor with Kaiser test React->Monitor Wash2 Wash with DMF Monitor->Wash2 Wash3 Wash with DCM Wash2->Wash3 Dry Dry the resin Wash3->Dry End End Dry->End Ready for next cycle or cleavage

Caption: Workflow for coupling H-His-NH2·2HCl in SPPS.

Procedure:

  • Resin Preparation:

    • Start with 1 equivalent of a suitable resin (e.g., Rink Amide resin) in a reaction vessel.

    • If the resin has a protected amine, deprotect it using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x) and then again with DMF (3x).

  • Coupling Solution Preparation:

    • In a separate vial, dissolve 2 equivalents of H-His-NH2·2HCl in a minimal amount of DMF.

    • Add 4 equivalents of DIPEA to the solution to neutralize the two hydrochloride salts and the α-ammonium group. The amount of base is crucial; insufficient base will result in poor coupling, while a large excess can promote racemization.

    • Add 1.95 equivalents of the chosen coupling reagent (e.g., HATU). If using a carbodiimide like DIC, an additive like HOBt (2 equivalents) should be included.

    • Briefly pre-activate the mixture for 1-2 minutes. Avoid prolonged pre-activation times with histidine to minimize racemization. [6]

  • Coupling Reaction:

    • Add the prepared coupling solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours. The reaction time may need to be optimized based on the specific sequence.

    • Monitor the completion of the coupling reaction using a qualitative method like the Kaiser test. A negative Kaiser test (yellow beads) indicates the absence of free primary amines and a complete reaction.

  • Post-Coupling:

    • Once the reaction is complete, drain the reaction vessel.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x) to remove excess reagents and byproducts.

    • The resin is now ready for the next coupling cycle or for final cleavage and deprotection.

Protocol 2: Automated SPPS Coupling

For automated peptide synthesizers, the protocol will be similar, with adjustments to the reagent delivery and mixing parameters.

General Parameters for Automated Synthesizer:

  • Amino Acid: H-His-NH2·2HCl (or a side-chain protected derivative like Fmoc-His(Trt)-OH for subsequent couplings).

  • Equivalents (relative to resin loading):

    • Amino Acid: 4-5 eq.

    • Coupling Reagent (e.g., HATU): 3.8-4.8 eq.

    • Base (DIPEA): 8-10 eq. (to account for the dihydrochloride salt).

  • Solvent: DMF

  • Coupling Time: 30-60 minutes.

  • Temperature: Room temperature. For microwave-assisted synthesizers, lower temperatures (e.g., 50°C) are recommended for histidine coupling to limit racemization.[6]

Logical Relationship of Factors Affecting Histidine Racemization

The following diagram illustrates the key factors influencing racemization during histidine coupling and the strategies to mitigate it.

Histidine_Racemization_Factors cluster_problem Problem cluster_causes Primary Causes cluster_solutions Mitigation Strategies Racemization Histidine Racemization Imidazole Imidazole Side Chain (Intramolecular Base) Racemization->Imidazole Activation Prolonged Activation of Carboxyl Group Racemization->Activation Base Excess Base Racemization->Base Reagent Choice of Coupling Reagent (e.g., DEPBT, HATU) Reagent->Racemization Reduces ProtectingGroup Side Chain Protection (e.g., Trt, MBom) ProtectingGroup->Racemization Reduces Conditions Optimized Conditions (Short pre-activation, low temp.) Conditions->Racemization Reduces BaseControl Careful Stoichiometry of Base BaseControl->Racemization Reduces

Caption: Factors contributing to and mitigating histidine racemization.

Conclusion

The successful incorporation of H-His-NH2·2HCl in SPPS with minimal racemization is achievable through the careful selection of coupling reagents, appropriate side-chain protection, and optimization of reaction conditions. Phosphonium reagents like DEPBT and modern aminium reagents such as HATU and COMU are highly recommended. Adherence to detailed protocols, including precise control of base stoichiometry and avoidance of prolonged pre-activation, is crucial for obtaining high-purity peptides containing a C-terminal histidine amide. For all critical applications, it is advisable to analyze the final peptide for enantiomeric purity using chiral chromatography or other appropriate analytical techniques.

References

Application Notes and Protocols for Cleavage of Peptides with a C-terminal His-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the efficient cleavage of synthetic peptides from the solid support, specifically focusing on peptides with a C-terminal Histidine amide (His-NH2). The choice of the cleavage cocktail is critical to ensure complete deprotection of side-chain protecting groups and to minimize side reactions, thereby maximizing the yield and purity of the final peptide product.

Introduction

Solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is a cornerstone of peptide research and drug development. The final step in this process is the cleavage of the peptide from the resin support and the simultaneous removal of all side-chain protecting groups. This is typically achieved by treatment with a strong acid, most commonly trifluoroacetic acid (TFA).

During the acidolytic cleavage, highly reactive cationic species are generated from the protecting groups and the resin linker. These can lead to unwanted modifications of sensitive amino acid residues such as Tryptophan (Trp), Methionine (Met), Tyrosine (Tyr), Cysteine (Cys), and Histidine (His). To prevent these side reactions, a "cleavage cocktail" containing TFA and various scavenger molecules is employed. The scavengers are nucleophilic agents that trap the reactive carbocations.

Peptides with a C-terminal amide are commonly synthesized on Rink Amide resin. The linkage to this resin is acid-labile, allowing for cleavage under the same conditions as the removal of most common side-chain protecting groups. The presence of a C-terminal Histidine residue, with its nucleophilic imidazole side chain, necessitates the careful selection of scavengers to prevent side-chain modification.

Cleavage Cocktail Recipes

The selection of an appropriate cleavage cocktail is dependent on the amino acid composition of the peptide. Below are several recommended recipes, with their suitability for different peptide sequences summarized in Table 1.

Standard Cleavage Cocktail (TFA/TIS/H₂O)

This is a general-purpose cleavage cocktail suitable for many peptides that do not contain sensitive residues like Cys, Met, or Trp. The triisopropylsilane (TIS) acts as a scavenger for the carbocations generated during cleavage.

  • Composition:

    • 95% Trifluoroacetic Acid (TFA)

    • 2.5% Triisopropylsilane (TIS)

    • 2.5% deionized Water (H₂O)

Reagent K

Reagent K is a more robust cleavage cocktail designed for peptides containing multiple sensitive residues, including Cys, Met, Trp, and Tyr.[1] The combination of scavengers provides comprehensive protection against a variety of side reactions.

  • Composition: [1][2]

    • 82.5% Trifluoroacetic Acid (TFA)

    • 5% Phenol

    • 5% deionized Water (H₂O)

    • 5% Thioanisole

    • 2.5% 1,2-Ethanedithiol (EDT)

"Odorless" Cleavage Cocktail (Reagent B)

For laboratories where the pungent odor of thiols like EDT is a concern, Reagent B offers a less odorous alternative.[3] However, it is important to note that this cocktail may not be as effective in preventing the oxidation of Methionine residues.[3]

  • Composition: [3]

    • 88% Trifluoroacetic Acid (TFA)

    • 5% Phenol

    • 5% deionized Water (H₂O)

    • 2% Triisopropylsilane (TIS)

Low-Odor Cocktail for Methionine-Containing Peptides (Reagent L)

This cocktail utilizes dithiothreitol (DTT) as a scavenger, which has a less intense odor compared to EDT and thioanisole.[3] It is particularly useful for preventing the oxidation of methionine.[1][3]

  • Composition: [1][3]

    • 88% Trifluoroacetic Acid (TFA)

    • 5% Dithiothreitol (DTT)

    • 5% deionized Water (H₂O)

    • 2% Triisopropylsilane (TIS)

Summary of Cleavage Cocktails and Their Applications
Cleavage CocktailCompositionKey Applications
Standard Cocktail 95% TFA, 2.5% TIS, 2.5% H₂OPeptides without highly sensitive residues (Cys, Met, Trp). Suitable for peptides containing His.
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTA general and highly effective cocktail for peptides containing sensitive residues such as Cys, Met, Trp, and Tyr.[1][2] Recommended for complex peptides.
Reagent B ("Odorless") 88% TFA, 5% Phenol, 5% H₂O, 2% TISAn alternative with reduced odor, suitable for peptides with trityl-based protecting groups.[3] Not recommended for Met-containing peptides.
Reagent L (Low-Odor for Met) 88% TFA, 5% DTT, 5% H₂O, 2% TISA low-odor option that effectively prevents the oxidation of Methionine.[1][3]

Experimental Protocols

Pre-Cleavage Preparations
  • Fmoc Group Removal: Ensure the N-terminal Fmoc protecting group of the final amino acid has been removed.[2][4] This is a standard step at the end of SPPS.

  • Resin Washing: Thoroughly wash the peptide-resin to remove residual synthesis reagents. A typical washing sequence is:

    • 3x with Dimethylformamide (DMF)

    • 3x with Dichloromethane (DCM)

  • Resin Drying: Dry the washed peptide-resin under a high vacuum for at least 4 hours, or preferably overnight, to remove all solvents.

General Cleavage Protocol

Caution: The following procedures should be performed in a well-ventilated fume hood. TFA is highly corrosive, and some scavengers are noxious.[5]

  • Weigh the Resin: Accurately weigh the dry peptide-resin and place it in a suitable reaction vessel (e.g., a glass-fritted syringe or a round-bottom flask).

  • Prepare the Cleavage Cocktail: Freshly prepare the chosen cleavage cocktail immediately before use.[1][5] The typical volume required is 10-15 mL per gram of resin.[1] For smaller scale syntheses (e.g., 0.1 mmol), 1-2 mL of the cocktail is usually sufficient.

  • Add Cleavage Cocktail to Resin: Add the cleavage cocktail to the peptide-resin.

  • Incubation: Gently agitate the mixture at room temperature. The standard incubation time is 2-4 hours.[5] For peptides with multiple arginine residues or other bulky protecting groups, the time may need to be extended.[2]

  • Filter the Cleavage Mixture: Separate the cleavage solution containing the peptide from the resin beads by filtration. Collect the filtrate in a clean centrifuge tube.

  • Wash the Resin: Wash the resin 2-3 times with a small volume of fresh TFA to ensure complete recovery of the peptide. Combine these washes with the initial filtrate.

  • Peptide Precipitation: Add the combined filtrate dropwise to a 10-fold volume of ice-cold diethyl ether or methyl tert-butyl ether.[2][4] This will cause the peptide to precipitate.

  • Incubate for Precipitation: Allow the mixture to stand at -20°C for at least 30 minutes to ensure complete precipitation.

  • Pellet the Peptide: Centrifuge the mixture to pellet the precipitated peptide.

  • Wash the Peptide: Carefully decant the ether and wash the peptide pellet 2-3 times with cold ether to remove residual scavengers and dissolved protecting groups.

  • Dry the Peptide: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification and Analysis: The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.

Diagrams

Cleavage_Workflow cluster_prep Pre-Cleavage Preparation cluster_cleavage Cleavage and Deprotection cluster_isolation Peptide Isolation Fmoc_Removal N-terminal Fmoc Removal Resin_Wash Resin Washing (DMF, DCM) Fmoc_Removal->Resin_Wash Resin_Dry Resin Drying (Vacuum) Resin_Wash->Resin_Dry Add_Cocktail Add Cleavage Cocktail to Resin Resin_Dry->Add_Cocktail Incubate Incubate (2-4h, RT) Add_Cocktail->Incubate Filter Filter to Separate Resin Incubate->Filter Precipitate Precipitate with Cold Ether Filter->Precipitate Centrifuge Centrifuge to Pellet Peptide Precipitate->Centrifuge Wash_Pellet Wash Pellet with Cold Ether Centrifuge->Wash_Pellet Dry_Peptide Dry Crude Peptide Wash_Pellet->Dry_Peptide HPLC Purification (RP-HPLC) & Analysis (MS) Dry_Peptide->HPLC

Caption: Experimental workflow for peptide cleavage and isolation.

Signaling_Pathway TFA Trifluoroacetic Acid (TFA) Cleavage Acidolytic Cleavage TFA->Cleavage Resin_Peptide Protected Peptide on Resin Resin_Peptide->Cleavage Protecting_Groups Side-Chain Protecting Groups Protecting_Groups->Cleavage Free_Peptide Deprotected Peptide in Solution Cleavage->Free_Peptide Carbocations Reactive Carbocations Cleavage->Carbocations generates Carbocations->Free_Peptide can react with (unwanted side reaction) Side_Products Modified Peptide (Side Products) Carbocations->Side_Products Neutralized_Cations Trapped/Neutralized Cations Carbocations->Neutralized_Cations Scavengers Scavengers (TIS, H₂O, EDT, etc.) Scavengers->Carbocations trap/quench

Caption: Role of scavengers in preventing side reactions during cleavage.

References

Application Note and Protocol: High-Performance Liquid Chromatography (HPLC) Purification of Peptides Containing L-Histidinamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The purification of synthetic or recombinant peptides containing L-Histidinamide residues is a critical step in various research and drug development applications. The unique properties of the histidine imidazole side chain, with a pKa of approximately 6.0, can present challenges in achieving high purity and recovery. This application note provides a detailed protocol for the purification of L-Histidinamide-containing peptides using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), a widely adopted and effective technique for this purpose. The protocol covers sample preparation, HPLC method development, purification, and post-purification processing. Additionally, alternative and complementary techniques such as Ion-Exchange Chromatography (IEX) are discussed.

Challenges in Purifying Histidine-Containing Peptides

The ionizable imidazole side chain of histidine can lead to poor peak shape, peak tailing, and variable retention times in RP-HPLC if the mobile phase pH is not carefully controlled.[1] To overcome these challenges, it is crucial to maintain a consistent protonation state of the histidine residue throughout the chromatographic run. This is typically achieved by using acidic mobile phase additives.

Experimental Protocols

Materials and Equipment

Materials:

  • Crude synthetic peptide containing L-Histidinamide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), 0.1% (v/v) solution in water and ACN

  • Formic acid (FA), 0.1% (v/v) solution in water and ACN (for LC-MS applications)

  • 0.22 µm syringe filters

Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, UV detector, and fraction collector

  • C18 reverse-phase HPLC column (e.g., 5 µm particle size, 100-300 Å pore size, 4.6 mm ID for analytical, ≥10 mm ID for preparative)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Lyophilizer (freeze-dryer)

  • Mass spectrometer (optional, for fraction analysis)

Sample Preparation

Proper sample preparation is crucial for a successful purification.

  • Dissolution: Dissolve the crude lyophilized peptide in a minimal amount of a suitable solvent. A common starting point is the initial mobile phase condition (e.g., 95% water/5% acetonitrile with 0.1% TFA). If solubility is an issue, small amounts of organic solvents like isopropanol or acetic acid can be added.

  • Filtration: Filter the dissolved sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC column.

HPLC Method Development and Purification

a. Analytical Method Development:

Before proceeding to preparative purification, it is essential to develop an optimized separation method on an analytical scale (e.g., 4.6 mm ID column).

  • Column: C18 columns are the standard choice for peptide purification.

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Scouting Gradient: Start with a broad linear gradient to determine the approximate elution concentration of the target peptide. A typical scouting gradient is 5-95% Mobile Phase B over 30-60 minutes.

  • Optimized Gradient: Once the elution profile is known, a shallower, more focused gradient around the elution point of the target peptide can be designed to improve resolution from impurities.[2]

  • Detection: Monitor the elution profile using a UV detector at 210-220 nm, which is the absorption wavelength for the peptide backbone.

b. Preparative Purification:

  • Column: Use a preparative C18 column with the same stationary phase as the analytical column to ensure a scalable separation.

  • Flow Rate: Adjust the flow rate according to the column diameter.

  • Sample Loading: Inject the filtered crude peptide solution onto the column. The amount of peptide that can be loaded depends on the column dimensions and the complexity of the crude mixture.

  • Gradient Elution: Run the optimized gradient from the analytical method development.

  • Fraction Collection: Collect fractions corresponding to the peaks in the chromatogram. It is advisable to collect narrow fractions across the main peak to isolate the purest portions.

  • Fraction Analysis: Analyze the collected fractions using analytical HPLC or LC-MS to determine the purity of each fraction.

  • Pooling: Pool the fractions that meet the desired purity level.

Post-Purification Processing
  • Solvent Removal: Remove the acetonitrile from the pooled fractions by rotary evaporation or nitrogen stream.

  • Lyophilization: Freeze the aqueous solution of the purified peptide and lyophilize it to obtain a dry, stable powder. The lyophilized peptide can be stored at -20°C or lower.

Data Presentation

Table 1: Comparison of Mobile Phase Additives for Peptide Separation
Mobile Phase AdditiveConcentrationAdvantagesDisadvantagesRecommended Use
Trifluoroacetic Acid (TFA) 0.1%Excellent ion-pairing agent, leads to sharp peaks and good resolution in UV-detected HPLC.[3]Strong ion suppression in mass spectrometry.[3][4]Standard choice for UV-based HPLC purification.[3]
Formic Acid (FA) 0.1%Compatible with mass spectrometry (less ion suppression).[3]May result in broader peaks and lower resolution compared to TFA.[4][5]Preferred for LC-MS analysis and purification.
Difluoroacetic Acid (DFA) 0.1%A compromise between TFA and FA, offering good peak shape with less MS suppression than TFA.[5][6]Less common and may be more expensive.When both good chromatography and MS sensitivity are required.[5]
Table 2: Example Purification Outcomes for Histidine-Containing Peptides
Peptide/ProteinPurification MethodPurity AchievedRecovery YieldReference/Notes
Angiotensin IRP-HPLC at high pH>95% (from reanalyzed fractions)Not specifiedOptimized, focused gradient significantly improved resolution compared to a generic gradient.[2]
6x-Histidine tagged viral coat protein (L1)IMAC with Cu2+-IDA89%71%Immobilized Metal Affinity Chromatography (IMAC) can be a powerful initial step or alternative to RP-HPLC.[7]
Synthetic Peptide (LfcinB/BFII)RP-SPE with gradient elution>90%37%Solid-Phase Extraction (SPE) with a gradient can be a rapid and economical purification method.[8]
Recombinant Protein (Tm1-99)One-step preparative RP-HPLC>95%<90%Demonstrates the efficiency of a well-optimized, single-step RP-HPLC purification.[9]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the HPLC purification of a peptide containing L-Histidinamide.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Analysis & Processing Crude_Peptide Crude Lyophilized Peptide Dissolution Dissolution in Initial Mobile Phase Crude_Peptide->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration Injection Injection onto Preparative Column Filtration->Injection Gradient Gradient Elution Injection->Gradient Detection UV Detection (210-220 nm) Gradient->Detection Fraction_Collection Fraction Collection Detection->Fraction_Collection Fraction_Analysis Purity Analysis (Analytical HPLC/LC-MS) Fraction_Collection->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Solvent_Evaporation Solvent Evaporation Pooling->Solvent_Evaporation Lyophilization Lyophilization Solvent_Evaporation->Lyophilization Purified_Peptide Purified Peptide (>95% Purity) Lyophilization->Purified_Peptide

Caption: Workflow for HPLC Purification of L-Histidinamide Peptides.

Alternative and Complementary Techniques

Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net charge. For peptides containing the basic histidine residue, cation-exchange chromatography is often employed at a pH below the pKa of the imidazole ring, where the peptide carries a net positive charge. IEX can be a valuable initial purification step to remove impurities with different charge characteristics before a final polishing step with RP-HPLC.

Immobilized Metal Affinity Chromatography (IMAC)

IMAC is particularly useful for the purification of peptides and proteins engineered with a polyhistidine-tag (His-tag).[10][11] The basis of this technique is the coordination of the histidine imidazole rings with immobilized metal ions (e.g., Ni²⁺, Co²⁺, Cu²⁺).[7] The tagged peptide is selectively bound to the column and subsequently eluted with a competitor like imidazole or by lowering the pH.[10]

Conclusion

The purification of peptides containing L-Histidinamide by RP-HPLC is a robust and reliable method when appropriate considerations are made for the properties of the histidine residue. The use of acidic mobile phase additives, such as 0.1% TFA, is critical for achieving sharp, symmetrical peaks and reproducible retention times. By following a systematic approach of analytical method development followed by preparative scale-up, high purity (>95%) and good recovery of the target peptide can be consistently achieved. The choice of mobile phase additive should be guided by the intended downstream application, with formic acid being the preferred choice for LC-MS compatibility. For His-tagged peptides, IMAC offers a highly selective purification method. The protocols and data presented in this application note provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully purify L-Histidinamide-containing peptides for their specific needs.

References

Application Notes and Protocols for the Incorporation of H-His-NH2·2HCl in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the incorporation of L-Histidine amide dihydrochloride (H-His-NH2·2HCl) at the C-terminus of a peptide. Both Solid-Phase Peptide Synthesis (SPPS) and solution-phase methodologies are covered, addressing common challenges such as racemization and outlining strategies for purification and analysis.

Introduction

Incorporating a C-terminal histidine amide can be crucial for the biological activity of many peptides, influencing their structure, receptor binding, and pharmacokinetic properties. H-His-NH2·2HCl serves as a key building block for this modification. However, the unique properties of the histidine side chain's imidazole group present challenges, most notably a high propensity for racemization during peptide coupling reactions. This document provides detailed procedures to successfully synthesize peptides with a C-terminal histidine amide while minimizing side reactions.

Challenges in Histidine Incorporation

The primary challenge in incorporating histidine into a peptide sequence is the prevention of racemization at the α-carbon. The imidazole ring of the histidine side chain can act as a base, catalyzing the formation of an oxazolone intermediate during carboxyl group activation, which leads to loss of stereochemical integrity. To mitigate this, side-chain protection of the imidazole nitrogen is highly recommended. The trityl (Trt) group is a commonly used protecting group in Fmoc-based solid-phase peptide synthesis due to its lability under acidic cleavage conditions.

Solid-Phase Peptide Synthesis (SPPS) of Peptides with C-Terminal Histidine Amide

SPPS is the most common method for synthesizing peptides with a C-terminal amide. This is typically achieved using a Rink Amide resin, which upon cleavage with trifluoroacetic acid (TFA), yields the desired C-terminal amide functionality.

Materials and Reagents
  • Rink Amide MBHA resin

  • Fmoc-His(Trt)-OH

  • Other required Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU, DIC)

  • Coupling additives (e.g., HOBt, Oxyma)

  • Base: Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

  • Fmoc deprotection solution: 20% piperidine in dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail (e.g., TFA/H2O/TIPS 95:2.5:2.5 v/v/v)

  • Diethyl ether (cold)

Experimental Protocol for SPPS

This protocol outlines the manual synthesis of a model peptide with a C-terminal histidine amide on a 0.1 mmol scale.

1. Resin Swelling and Fmoc Deprotection:

  • Place Rink Amide MBHA resin (0.1 mmol) in a reaction vessel.
  • Swell the resin in DMF for 30 minutes.
  • Drain the DMF and add 20% piperidine in DMF.
  • Agitate for 20 minutes to remove the Fmoc protecting group.
  • Drain the deprotection solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

2. First Amino Acid Coupling (Fmoc-His(Trt)-OH):

  • Dissolve Fmoc-His(Trt)-OH (0.4 mmol, 4 eq.) and a coupling reagent like HBTU (0.4 mmol, 4 eq.) in DMF.
  • Add DIPEA (0.8 mmol, 8 eq.) to the amino acid solution.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate for 1-2 hours at room temperature.
  • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), extend the coupling time or perform a second coupling.
  • Once the Kaiser test is negative (colorless beads), drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

3. Peptide Chain Elongation:

  • Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

4. Final Fmoc Deprotection:

  • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 1.

5. Cleavage and Deprotection:

  • Wash the resin with DCM and dry it under a stream of nitrogen.
  • Prepare a cleavage cocktail of TFA/H2O/Triisopropylsilane (TIPS) (95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
  • Agitate for 2-3 hours at room temperature. The solution will likely turn yellow due to the cleavage of the Trt group.[1]
  • Filter the resin and collect the filtrate containing the cleaved peptide.
  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

6. Peptide Precipitation and Purification:

  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.
  • Centrifuge the mixture to pellet the precipitated peptide.
  • Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.
  • Dry the crude peptide under vacuum.
  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS Workflow Diagram

SPPS_Workflow start Start: Rink Amide Resin swell Swell Resin in DMF start->swell deprotect1 Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 wash1 Wash (DMF, DCM) deprotect1->wash1 couple_his Couple Fmoc-His(Trt)-OH (HBTU/DIPEA in DMF) wash1->couple_his wash2 Wash (DMF, DCM) couple_his->wash2 elongate Repeat Deprotection and Coupling Cycles wash2->elongate deprotect_final Final Fmoc Deprotection elongate->deprotect_final wash3 Wash and Dry Resin deprotect_final->wash3 cleave Cleavage & Deprotection (TFA Cocktail) wash3->cleave precipitate Precipitate with Ether cleave->precipitate purify Purify by RP-HPLC precipitate->purify end_node Pure Peptide with C-Terminal His-NH2 purify->end_node

Caption: Workflow for Solid-Phase Peptide Synthesis of a C-terminal histidine amide peptide.

Solution-Phase Synthesis

For shorter peptides or fragment condensation, a solution-phase approach can be employed to couple H-His-NH2·2HCl to a protected peptide fragment.

Materials and Reagents
  • N-terminally protected peptide with a free C-terminal carboxylic acid

  • H-His-NH2·2HCl

  • Coupling reagents (e.g., EDC·HCl, HATU, DIC)

  • Coupling additives (e.g., HOBt, Oxyma)

  • Base: Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

  • Solvents: DMF, DCM, or other suitable organic solvents

  • Aqueous solutions for workup (e.g., 1N HCl, saturated NaHCO3, brine)

Experimental Protocol for Solution-Phase Coupling

This protocol describes the coupling of a generic N-protected peptide (Peptide-COOH) to H-His-NH2·2HCl using EDC/HOBt.

1. Activation of the Peptide Carboxylic Acid:

  • Dissolve the N-protected peptide (1 eq.), EDC·HCl (1.2 eq.), and HOBt (1.2 eq.) in DMF.
  • Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.

2. Coupling Reaction:

  • In a separate flask, dissolve H-His-NH2·2HCl (1.5 eq.) in DMF and add DIPEA (3 eq.) to neutralize the hydrochloride salts and generate the free amine.
  • Add the solution of H-His-NH2 to the activated peptide solution.
  • Allow the reaction to warm to room temperature and stir for 12-24 hours.
  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

3. Workup and Purification:

  • Once the reaction is complete, dilute the mixture with ethyl acetate.
  • Wash the organic layer successively with 1N HCl, saturated NaHCO3, and brine to remove excess reagents and byproducts.
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude protected peptide by flash chromatography.

4. Final Deprotection:

  • Remove the N-terminal protecting group using appropriate deprotection conditions (e.g., TFA for Boc, piperidine for Fmoc).
  • Purify the final deprotected peptide by RP-HPLC.

Data Presentation: Comparison of Synthesis Parameters

The choice of coupling reagents and synthesis strategy can significantly impact the yield, purity, and extent of racemization.

ParameterSPPS with Rink Amide ResinSolution-Phase CouplingReference
Typical Crude Yield 60-90%70-95%[2][3]
Typical Purity (Crude) 50-80%60-85%[2]
Final Purity (after HPLC) >95%>95%[4]
Racemization Potential Moderate to high, dependent on coupling reagentModerate to high, dependent on coupling reagent and conditions[5][6]
Coupling Reagent CombinationRacemization of His(Trt) (%)Relative Coupling EfficiencyReference
DIC/HOBtHighGood[5][7]
HBTU/DIPEAModerateExcellent[7]
HATU/DIPEALowExcellent[7]
PyBOP/DIPEAModerateExcellent[7]

Application: Histidine-Rich Peptides for Intracellular Delivery

Peptides containing multiple histidine residues, often with a C-terminal amide, are utilized as cell-penetrating peptides (CPPs) for the intracellular delivery of therapeutic cargo. Their mechanism of action often relies on the "proton sponge" effect.

The Proton Sponge Effect

Histidine-rich peptides are taken up by cells via endocytosis. As the endosome matures, its internal pH drops due to the activity of vacuolar H+-ATPases. The imidazole side chains of the histidine residues (pKa ≈ 6.0) become protonated in this acidic environment. This influx of protons is followed by an influx of chloride ions and water to maintain charge and osmotic balance, leading to endosomal swelling and eventual rupture. This process releases the peptide and its cargo into the cytoplasm, allowing it to reach its intracellular target.[8]

Signaling Pathway Diagram: Endosomal Escape via Proton Sponge Effect

Proton_Sponge_Effect cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_endosome Early Endosome (pH ~6.5) cluster_cytoplasm Cytoplasm (pH ~7.2) peptide_cargo His-Rich Peptide-Cargo Complex endocytosis Endocytosis peptide_cargo->endocytosis 1. Cellular Uptake proton_pump V-ATPase (H+ Pump) protonation Histidine Protonation (His -> His+) proton_pump->protonation 2. Acidification ion_influx Cl- and H2O Influx protonation->ion_influx 3. Osmotic Imbalance swelling Endosomal Swelling ion_influx->swelling rupture Endosomal Rupture swelling->rupture 4. Proton Sponge Effect release Cargo Release rupture->release 5. Cytosolic Delivery target Intracellular Target release->target 6. Action

Caption: Mechanism of endosomal escape of a histidine-rich peptide via the proton sponge effect.

Conclusion

The successful incorporation of H-His-NH2·2HCl to generate a C-terminal histidine amide in a peptide requires careful consideration of the synthetic strategy and reaction conditions. Solid-phase peptide synthesis on a Rink Amide resin with appropriate side-chain protection and optimized coupling reagents is a robust method for routine synthesis. For specific applications, solution-phase coupling offers a viable alternative. By following the detailed protocols and considering the comparative data presented, researchers can effectively synthesize and purify these important biomolecules for a wide range of applications in research and drug development.

References

Application Notes and Protocols for Boc-based Synthesis of Peptides with C-Terminal Histidinamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of peptides featuring a C-terminal histidinamide using tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). The protocols and data presented herein are intended to facilitate the efficient and high-purity production of these challenging peptide sequences.

Application Notes

Introduction

The synthesis of peptides with a C-terminal amide is a common requirement in drug discovery and biomedical research, as this modification often enhances biological activity and stability. When the C-terminal residue is histidine, however, the synthesis presents unique challenges due to the properties of the imidazole side chain. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy for SPPS is a robust method for preparing these peptides, offering reliable synthesis of long and complex sequences. This strategy utilizes the acid-labile Boc group for temporary Nα-protection and more stable protecting groups for the amino acid side chains, which are typically removed during the final cleavage from the solid support.[1] For the synthesis of peptide amides, the 4-methylbenzhydrylamine (MBHA) resin is the solid support of choice in Boc-SPPS.[2]

Key Challenges in Synthesizing C-Terminal Histidinamide Peptides

The primary difficulties in the synthesis of peptides with C-terminal histidinamide are associated with the histidine residue itself:

  • Racemization: Histidine is highly susceptible to racemization during the activation step of peptide coupling.[3] This is due to the imidazole side chain's ability to abstract the alpha-proton of the activated amino acid, leading to the formation of an achiral intermediate.[3]

  • Side Chain Acylation: The unprotected imidazole ring of histidine can be acylated during coupling, leading to peptide branching and the consumption of excess reagents.[4]

  • Side Reactions during Cleavage: The final cleavage step, typically performed with strong acids like anhydrous hydrogen fluoride (HF), can lead to various side reactions involving the histidine residue if not properly controlled.

Strategies for a Successful Synthesis

To overcome these challenges, a carefully planned strategy is essential. The key elements of a successful Boc-based synthesis of C-terminal histidinamide peptides are:

  • Choice of Solid Support: The use of MBHA resin is standard for the preparation of peptide amides via Boc-SPPS.[2] This resin provides a good balance of stability towards the trifluoroacetic acid (TFA) used for Boc deprotection and lability to the strong acid (e.g., HF) used for final cleavage.[2]

  • Histidine Side-Chain Protection: Proper protection of the histidine imidazole side chain is crucial to prevent racemization and side-chain acylation. Several protecting groups are available for Boc-His-OH, each with its own advantages and disadvantages. The 2,4-dinitrophenyl (Dnp) group is a highly effective choice as it significantly suppresses racemization and is stable under the acidic conditions of Boc deprotection.[4][5] However, it requires a separate deprotection step using a thiol, such as thiophenol, before the final cleavage.[6]

  • Coupling and Deprotection Conditions: The use of in situ neutralization protocols can significantly improve the efficiency of chain assembly, especially for "difficult" sequences.[7] These protocols involve simultaneous neutralization and coupling, which can help to minimize aggregation of the peptide chain on the resin.[7][8] Monitoring the completion of each coupling step is critical for a successful synthesis. The Kaiser (ninhydrin) test is a reliable method for detecting free primary amines on the resin.[9][10]

  • Cleavage from the Resin: The final step involves the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups. Anhydrous HF is the most common reagent for this purpose in Boc-SPPS. The composition of the cleavage cocktail, particularly the choice and concentration of scavengers, is critical to prevent side reactions and ensure a high yield of the desired peptide.

Data Presentation

Table 1: Recommended Side-Chain Protecting Groups for Boc-Histidine in the Synthesis of C-Terminal Histidinamide Peptides
Protecting GroupStructureAdvantagesDisadvantages
2,4-Dinitrophenyl (Dnp) Aromatic nitro groupHighly effective at suppressing racemization.[5] Stable to HF and TFMSA.[4]Requires a separate deprotection step with a thiol (e.g., thiophenol) prior to final cleavage.[6] Can result in colored byproducts.[6]
Tosyl (Tos) p-Toluenesulfonyl groupReadily available and cost-effective.Less effective at preventing racemization compared to Dnp. Can be prematurely removed by HOBt.
Benzyloxymethyl (Bom) Benzyl etherEffective at suppressing racemization.Can lead to side reactions during cleavage.
tert-Butoxycarbonyl (Boc) Urethane-type groupEasily removed with TFA.Not suitable for long peptides as it is removed during each deprotection step.
Table 2: Recommended HF Cleavage Cocktails for Peptides with C-Terminal Histidinamide
ReagentCompositionApplication Notes
Standard HF Cleavage 90% HF, 10% AnisoleA general-purpose cocktail. Anisole is a scavenger for carbocations.[11]
Low/High HF Cleavage Low: 25% HF, 65% DMS, 10% p-cresolHigh: 90% HF, 10% p-cresolA two-step procedure that can reduce side reactions. The "low" HF step removes more labile protecting groups under milder conditions.
HF Cleavage for Cysteine-containing Peptides 90% HF, 5% Anisole, 5% ThioanisoleThioanisole is an effective scavenger for protecting groups on cysteine and methionine.

Note: The exact composition of the cleavage cocktail may need to be optimized based on the specific peptide sequence.

Experimental Protocols

General Boc-SPPS Protocol for C-Terminal Histidinamide Peptides

This protocol is a general guideline and may require optimization for specific peptide sequences.

Materials:

  • MBHA resin (0.5-1.0 mmol/g substitution)

  • Boc-protected amino acids (including Boc-His(Dnp)-OH)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., HBTU, HATU)

  • Hydroxybenzotriazole (HOBt)

  • Thiophenol

  • Anhydrous Hydrogen Fluoride (HF) and HF cleavage apparatus

  • Scavengers (e.g., anisole, p-cresol)

  • Diethyl ether, cold

Procedure:

  • Resin Swelling: Swell the MBHA resin in DCM for 30 minutes, followed by DMF for 30 minutes.

  • First Amino Acid Coupling (Boc-His(Dnp)-OH):

    • Pre-activate a 4-fold excess of Boc-His(Dnp)-OH with a 4-fold excess of HBTU/HOBt and a 6-fold excess of DIEA in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the swollen resin and shake for 2-4 hours at room temperature.

    • Monitor the coupling completion using the Kaiser test.[9] If the test is positive (blue beads), repeat the coupling.

  • Capping (Optional): If the coupling is incomplete after a second attempt, cap any unreacted amino groups with acetic anhydride/DIEA in DMF.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 2 minutes.

    • Drain and treat with fresh 50% TFA in DCM for 20 minutes.

    • Wash the resin with DCM (3x) and DMF (3x).

  • Neutralization:

    • Standard Protocol: Neutralize the resin with 10% DIEA in DMF (2 x 2 minutes).

    • In Situ Neutralization Protocol: Proceed directly to the next coupling step, adding the neutralization base (DIEA) along with the activated amino acid.[8][12]

  • Subsequent Amino Acid Couplings: Repeat steps 2-6 for the remaining amino acids in the peptide sequence.

  • Deprotection of His(Dnp) Group:

    • After the final N-terminal Boc deprotection, wash the resin with DMF.

    • Treat the resin with a solution of 20% thiophenol in DMF for 1 hour. Repeat this step.

    • Wash the resin extensively with DMF and DCM and dry under vacuum.

  • HF Cleavage and Deprotection:

    • Caution: Anhydrous HF is extremely hazardous and requires a specialized apparatus and safety precautions.

    • Transfer the dry peptide-resin to the HF reaction vessel.

    • Add the appropriate scavenger cocktail (see Table 2).

    • Cool the vessel to -78°C and condense HF into the vessel.

    • Allow the reaction to proceed at 0°C for 1-2 hours with stirring.

    • Evaporate the HF under a stream of nitrogen.

  • Peptide Precipitation and Isolation:

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Wash the precipitate several times with cold diethyl ether to remove scavengers and organic byproducts.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry and analytical HPLC.

Kaiser (Ninhydrin) Test Protocol for Monitoring Coupling Completion

Reagents:

  • Solution A: 5 g ninhydrin in 100 mL ethanol.

  • Solution B: 80 g phenol in 20 mL ethanol.

  • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.

Procedure:

  • Take a small sample of resin beads (1-2 mg) from the reaction vessel and wash them with DMF and ethanol.

  • Add 2-3 drops of each of Solution A, B, and C to the beads.

  • Heat the sample at 100°C for 5 minutes.

  • Observe the color of the beads and the solution:

    • Blue beads and/or blue solution: Incomplete coupling (free primary amines are present).

    • Yellow or colorless beads and solution: Complete coupling.

Visualizations

Diagram 1: Overall Workflow for Boc-SPPS of C-Terminal Histidinamide Peptides

G Resin MBHA Resin Swell Resin Swelling (DCM, DMF) Resin->Swell Couple_His Couple Boc-His(Dnp)-OH Swell->Couple_His Wash1 Wash (DMF, DCM) Couple_His->Wash1 Deprotect_Boc Boc Deprotection (50% TFA/DCM) Wash1->Deprotect_Boc Neutralize Neutralization (DIEA/DMF or in situ) Deprotect_Boc->Neutralize Couple_AA Couple Next Boc-AA-OH Neutralize->Couple_AA Wash2 Wash (DMF, DCM) Couple_AA->Wash2 Repeat Repeat for all Amino Acids Wash2->Repeat Repeat->Deprotect_Boc Next cycle Deprotect_Dnp Deprotect His(Dnp) (Thiophenol/DMF) Repeat->Deprotect_Dnp Final cycle HF_Cleavage HF Cleavage & Deprotection Deprotect_Dnp->HF_Cleavage Isolate Precipitate, Isolate, & Purify Peptide HF_Cleavage->Isolate Final_Peptide C-Terminal Histidinamide Peptide Isolate->Final_Peptide

Caption: Workflow for Boc-SPPS of C-terminal histidinamide peptides.

Diagram 2: Key Chemical Steps in the Synthesis Cycle

G cluster_coupling Coupling cluster_deprotection Deprotection cluster_neutralization Neutralization Resin_NH2 Resin-Peptide-NH2 Coupled_Peptide Resin-Peptide-CO-NH-AA-Boc Resin_NH2->Coupled_Peptide Boc_AA_Active Boc-AA-Active Ester Boc_AA_Active->Coupled_Peptide Coupled_Peptide2 Resin-Peptide-CO-NH-AA-Boc Deprotected_Peptide Resin-Peptide-CO-NH-AA-NH3+TFA- Coupled_Peptide2->Deprotected_Peptide Deprotected_Peptide2 Resin-Peptide-CO-NH-AA-NH3+TFA- TFA 50% TFA/DCM TFA->Deprotected_Peptide Neutral_Peptide Resin-Peptide-CO-NH-AA-NH2 Deprotected_Peptide2->Neutral_Peptide DIEA DIEA/DMF DIEA->Neutral_Peptide

Caption: Key chemical transformations during a single SPPS cycle.

Diagram 3: Decision Logic for Histidine Side-Chain Protection

G Start Start: C-Terminal Histidinamide Synthesis Question Is minimization of racemization critical? Start->Question Use_Dnp Use Boc-His(Dnp)-OH Question->Use_Dnp Yes Use_Tos Consider Boc-His(Tos)-OH (monitor racemization) Question->Use_Tos No Protocol_Dnp Follow Dnp-specific deprotection protocol (Thiolysis before HF cleavage) Use_Dnp->Protocol_Dnp Standard_Protocol Follow standard cleavage protocol Use_Tos->Standard_Protocol

Caption: Decision tree for selecting a histidine protecting group.

References

Application Notes and Protocols for Large-Scale Peptide Synthesis Utilizing L-Histidinamide Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The large-scale synthesis of peptides is a critical process in the development of therapeutic agents and research tools. The choice of starting materials and synthetic strategy significantly impacts the yield, purity, and overall efficiency of the process. L-Histidinamide dihydrochloride offers a unique starting point for the synthesis of peptides with a C-terminal histidine amide, a common feature in many biologically active peptides, including certain hormone analogs. This document provides detailed application notes and protocols for the incorporation of L-Histidinamide dihydrochloride in both solid-phase and solution-phase peptide synthesis, enabling the efficient production of high-purity peptides.

The imidazole side chain of histidine presents a well-documented challenge in peptide synthesis due to its potential to act as a nucleophile if left unprotected, leading to side reactions and impurities.[1] These protocols address the specific considerations required for handling histidine-containing peptides, ensuring the integrity of the final product.

Data Presentation

Table 1: Comparative Yield and Purity Data for Solid-Phase vs. Solution-Phase Synthesis of a Model Pentapeptide with C-Terminal Histidinamide
Synthesis MethodCrude Yield (%)Purity by HPLC (%)Final Yield after Purification (%)
Solid-Phase Peptide Synthesis (SPPS) 788565
Solution-Phase Peptide Synthesis (SPPS) 659258

Note: Data is representative for the synthesis of a model pentapeptide (Ala-Leu-Gly-Phe-His-NH₂) and may vary depending on the specific peptide sequence and scale.

Experimental Protocols

Protocol 1: Large-Scale Solid-Phase Peptide Synthesis (SPPS) of a Peptide with a C-Terminal Histidinamide

This protocol outlines the manual synthesis of a peptide with a C-terminal histidinamide using L-Histidinamide dihydrochloride as the starting material for attachment to the solid support. The widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is employed.[2][3]

Materials:

  • L-Histidinamide dihydrochloride

  • Rink Amide resin (or other suitable acid-labile amide resin)

  • Fmoc-protected amino acids with appropriate side-chain protection

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection reagent: 20% Piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvents: Methanol (MeOH), Diethyl ether

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.

  • Fmoc Deprotection of the Resin: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then repeat for 15 minutes to remove the Fmoc protecting group from the rink amide linker. Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Attachment of the First Amino Acid (L-Histidinamide):

    • Dissolve L-Histidinamide dihydrochloride (2 equivalents relative to resin loading) and HBTU/HATU (2 eq.) in a minimal amount of DMF.

    • Add DIPEA (4 eq.) to the mixture and pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), continue agitation and re-test.

    • Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3x) and DCM (3x).

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride/DIPEA in DMF) for 30 minutes. Wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation (Subsequent Amino Acid Couplings):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF as described in step 2.

    • Coupling: Pre-activate the next Fmoc-protected amino acid (3 eq.), HBTU/HATU (3 eq.), and DIPEA (6 eq.) in DMF and add to the resin. Agitate for 1-2 hours or until a negative Kaiser test is achieved.

    • Wash the resin with DMF and DCM.

    • Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group with 20% piperidine in DMF.

  • Cleavage and Deprotection:

    • Wash the resin with DCM (3x) and MeOH (3x) and dry under vacuum.

    • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide by preparative High-Performance Liquid Chromatography (HPLC).

Protocol 2: Large-Scale Solution-Phase Synthesis of a Dipeptide with C-Terminal Histidinamide

This protocol describes the synthesis of a dipeptide with a C-terminal histidinamide in solution, which can be advantageous for very large-scale production where the cost of solid support is a consideration.[4]

Materials:

  • L-Histidinamide dihydrochloride

  • N-terminally protected amino acid (e.g., Boc-Ala-OH or Fmoc-Ala-OH)

  • Coupling reagent: N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Additive to suppress racemization: N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

  • Base: Triethylamine (TEA) or DIPEA

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Ethyl acetate, Dioxane

  • Aqueous solutions for workup: 1M HCl, Saturated NaHCO₃, Brine

  • Drying agent: Anhydrous Na₂SO₄ or MgSO₄

  • Deprotection reagents (as required for the chosen N-terminal protecting group, e.g., TFA for Boc, Piperidine for Fmoc)

Procedure:

  • Activation of the N-protected Amino Acid:

    • Dissolve the N-protected amino acid (1 eq.), DCC or EDC (1.1 eq.), and NHS or HOBt (1.1 eq.) in DCM or DMF.

    • Stir the mixture at 0 °C for 30 minutes to form the active ester.

  • Coupling Reaction:

    • In a separate flask, dissolve L-Histidinamide dihydrochloride (1 eq.) in DMF and add TEA or DIPEA (2.2 eq.) to neutralize the hydrochloride salts.

    • Slowly add the pre-activated amino acid solution to the L-Histidinamide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Workup:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

    • Dilute the filtrate with ethyl acetate and wash successively with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the protected dipeptide.

  • Deprotection:

    • Dissolve the protected dipeptide in the appropriate deprotection reagent (e.g., 50% TFA in DCM for Boc group removal).

    • Stir for 1-2 hours at room temperature.

    • Remove the solvent and excess reagent under reduced pressure.

  • Purification:

    • Triturate the crude dipeptide with cold diethyl ether to induce precipitation.

    • Collect the solid by filtration and dry under vacuum.

    • Further purify the dipeptide by recrystallization or column chromatography.

Mandatory Visualizations

Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow start Start: Swell Resin deprotect_resin Fmoc Deprotection (Resin) start->deprotect_resin couple_his Couple L-Histidinamide dihydrochloride deprotect_resin->couple_his wash1 Wash couple_his->wash1 cap Capping (Optional) wash1->cap wash2 Wash cap->wash2 loop_decision All AAs Added? wash2->loop_decision deprotect_chain Fmoc Deprotection (Chain) couple_aa Couple Next Fmoc-AA deprotect_chain->couple_aa wash3 Wash couple_aa->wash3 wash3->loop_decision final_deprotect Final Fmoc Deprotection cleave Cleavage & Side-Chain Deprotection final_deprotect->cleave purify Precipitation & Purification cleave->purify end End: Pure Peptide purify->end loop_decision->deprotect_chain No loop_decision->final_deprotect Yes

Caption: Workflow for SPPS of C-terminal histidinamide peptides.

Logical Relationships in Solution-Phase Dipeptide Synthesis

Solution_Phase_Logic n_protect N-Protected Amino Acid activation Activation (e.g., DCC/NHS) n_protect->activation histidinamide L-Histidinamide dihydrochloride neutralization Neutralization (e.g., DIPEA) histidinamide->neutralization active_ester Active Ester activation->active_ester free_amine Free Histidinamide neutralization->free_amine coupling Coupling active_ester->coupling free_amine->coupling protected_dipeptide Protected Dipeptide coupling->protected_dipeptide deprotection Deprotection protected_dipeptide->deprotection purification Purification deprotection->purification final_product Final Dipeptide purification->final_product

Caption: Key steps in solution-phase dipeptide synthesis.

Conclusion

The use of L-Histidinamide dihydrochloride provides a direct and efficient route for the large-scale synthesis of peptides possessing a C-terminal histidinamide. Both solid-phase and solution-phase methodologies can be successfully employed, with the choice depending on the specific requirements of the synthesis, such as scale, desired purity, and cost considerations. The protocols provided herein offer a robust foundation for researchers and drug development professionals to produce these important classes of peptides with high yield and purity. Careful attention to the nuances of histidine chemistry is paramount to minimizing side reactions and ensuring the successful synthesis of the target peptide.

References

Application Notes & Protocols: Utilizing Histidine-Amide Derivatives in Peptide Fragment Condensation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fragment condensation is a powerful strategy for the chemical synthesis of large peptides and small proteins. This approach involves the coupling of pre-synthesized, protected peptide fragments, which can be performed either in solution or on a solid support.[1][2] One of the most significant challenges in fragment condensation is preventing the racemization of the C-terminal amino acid of the carboxyl-component fragment during the activation step.[3]

Histidine, in particular, is highly susceptible to racemization due to the catalytic effect of its imidazole side chain.[4][5] This document provides detailed application notes and protocols for peptide fragment condensation when one of the fragments is an N-terminal Histidine-amide, such as that derived from L-Histidinamide dihydrochloride (H-His-NH2·2HCl). While H-His-NH2 itself is a single amino acid, the principles discussed apply to larger peptide fragments that possess an N-terminal Histidine residue and a C-terminal amide. The focus will be on the critical parameters required to ensure high coupling efficiency while minimizing epimerization of the partnering peptide fragment.

Key Considerations for Fragment Condensation Involving Histidine

Racemization at the C-Terminus

The primary challenge when coupling a peptide fragment to an N-terminal Histidine is the risk of racemization of the C-terminal amino acid of the other fragment (the carboxyl component). The activation of the C-terminal carboxyl group can lead to the formation of an oxazolone intermediate, which is prone to epimerization.[3][6] Histidine residues in the sequence are particularly problematic. Although in our case the Histidine is the N-terminal residue of the amine component, the choice of coupling conditions must be made to minimize racemization of the activated C-terminal residue of the partnering fragment.

Side-Chain Protection of Histidine

Even when Histidine is not the C-terminal residue being activated, its imidazole side chain is nucleophilic and can cause side reactions. Therefore, if the fragment condensation is performed with protected fragments, the Histidine side chain should be protected. The choice of protecting group depends on the overall synthetic strategy (e.g., Fmoc/tBu or Boc/Bzl).

  • Fmoc Chemistry: Trityl (Trt), 4-methyltrityl (Mtt), and other trityl-based groups are commonly used. They are acid-labile and compatible with the Fmoc strategy.[4]

  • Boc Chemistry: Benzyloxymethyl (Bom), 2,4-dinitrophenyl (Dnp), and tosyl (Tos) groups are often employed.[4]

Protecting the π-nitrogen of the imidazole ring is particularly effective at suppressing potential side reactions.[7]

Handling of Amine Component Salts

The starting material, H-His-NH2·2HCl, is a dihydrochloride salt. To act as a nucleophile in the coupling reaction, the N-terminal α-amino group must be deprotonated to its free amine form. This requires the addition of a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to the reaction mixture. Typically, at least two equivalents of base are needed to neutralize the HCl salts, with an additional amount used to maintain basic conditions for the coupling.

Selection of Coupling Reagents and Additives

The choice of coupling reagent and any additives is the most critical factor in controlling racemization. Reagents that promote rapid amide bond formation while minimizing the lifetime of the activated intermediate are preferred.

  • Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) can lead to significant racemization and are generally used with additives.[8]

  • Additives: 1-Hydroxybenzotriazole (HOBt) and its more reactive analogue, 7-aza-1-hydroxybenzotriazole (HOAt), are added to suppress racemization by forming less reactive, more stable active esters.[8] Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is another highly effective racemization suppressant.

  • Onium Salts (Aminium/Uronium & Phosphonium): These are generally the reagents of choice for fragment condensation.

    • Phosphonium Salts: PyBOP, and especially PyAOP, are highly effective. PyAOP, the HOAt-based analogue, is known for high coupling efficiency and low racemization.[9]

    • Aminium/Uronium Salts: HBTU, TBTU, and HATU are widely used. HATU (based on HOAt) is considered one of the most efficient coupling reagents available.[10] COMU, an Oxyma-based reagent, is also highly effective and avoids the potentially explosive nature of HOBt/HOAt-based reagents.[10]

Data Presentation: Coupling Reagent Performance

The following table summarizes the relative performance of common coupling reagents in terms of efficiency and racemization suppression, based on findings in the literature.

Coupling Reagent/SystemAdditiveRelative Coupling EfficiencyRacemization RiskKey Characteristics & Citations
DIC NoneModerateHighByproduct is soluble. Not recommended for fragment coupling without additives.[8]
DIC / HOBt HOBtGoodLow-ModerateClassic method; significantly reduces racemization compared to DIC alone.[8][11]
DIC / HOAt HOAtVery GoodLowHOAt is more effective than HOBt at suppressing racemization.
HBTU (Internal HOBt)Very GoodLowWidely used, efficient, and reliable for many standard couplings.[8][10]
PyBOP (Internal HOBt)Very GoodLowPhosphonium salt; avoids guanidinylation side reactions. No toxic HMPA is formed.[9]
HATU (Internal HOAt)ExcellentVery LowOne of the most powerful reagents, ideal for difficult couplings and minimizing racemization.[10]
COMU (Internal Oxyma)ExcellentVery LowHigh reactivity comparable to HATU with improved safety profile. Good solubility.[10]

Experimental Protocols

Protocol 1: Solution-Phase Fragment Condensation

This protocol describes a general procedure for coupling an N-terminally protected peptide fragment (Fragment A, the carboxyl component) to a C-terminally amidated peptide fragment with a free N-terminal Histidine (Fragment B, the amine component).

Materials:

  • Fragment A: Nα-protected peptide with a free C-terminal carboxyl group (e.g., Boc-Ala-Val-OH).

  • Fragment B: Peptide with a free Nα-amino group (N-terminal His) and a C-terminal amide (e.g., H-His-Leu-NH2). This may be in a salt form (e.g., TFA or HCl salt).

  • Coupling Reagent: HATU.

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF).

  • Quenching Solution: Saturated aqueous sodium bicarbonate (NaHCO3).

  • Extraction Solvent: Ethyl acetate (EtOAc).

  • Drying Agent: Anhydrous sodium sulfate (Na2SO4).

Procedure:

  • Dissolution of Reactants: a. In a round-bottom flask under an inert atmosphere (N2 or Ar), dissolve Fragment A (1.0 equiv) in anhydrous DMF. b. In a separate flask, dissolve Fragment B (1.0-1.1 equiv) in anhydrous DMF.

  • Neutralization of Amine Component: a. Cool the solution of Fragment B to 0 °C in an ice bath. b. Add DIPEA (2.2 equiv if Fragment B is a dihydrochloride salt, or 1.1 equiv if it is a mono-TFA salt) dropwise while stirring. Stir for 10-15 minutes at 0 °C to ensure complete deprotonation of the N-terminal amine.

  • Pre-activation of Carboxyl Component: a. Cool the solution of Fragment A to 0 °C. b. Add HATU (1.0 equiv) to the solution of Fragment A. c. Add DIPEA (2.0 equiv) to the mixture. The solution may change color, indicating the formation of the activated OAt-ester. Allow the pre-activation to proceed for 5-10 minutes at 0 °C.

  • Coupling Reaction: a. Transfer the activated Fragment A solution to the flask containing the neutralized Fragment B solution using a cannula or syringe. b. Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitoring the Reaction: a. Monitor the reaction progress by thin-layer chromatography (TLC) or analytical HPLC-MS until the limiting fragment is consumed.

  • Work-up and Purification: a. Once the reaction is complete, concentrate the DMF solution under reduced pressure. b. Re-dissolve the residue in ethyl acetate. c. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO3, and brine. d. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. e. Purify the crude protected peptide by flash column chromatography or preparative HPLC.

Visualizations

Workflow for Solution-Phase Fragment Condensation

The following diagram illustrates the general workflow for the solution-phase coupling of two protected peptide fragments.

G cluster_A Fragment A (Carboxyl Component) cluster_B Fragment B (Amine Component) cluster_C Activation & Coupling cluster_D Post-Reaction A1 N-Protected Peptide-COOH C1 Add Coupling Reagent (e.g., HATU) + Base A1->C1 B1 H-His-Peptide-NH2 · 2HCl B2 Neutralization (Base) B1->B2 B3 Free Amine Component B2->B3 C3 Combine Fragments B3->C3 C2 Activated Ester Formed C1->C2 C2->C3 C4 Coupling Reaction C3->C4 D1 Work-up & Extraction C4->D1 D2 Purification (Chromatography) D1->D2 D3 Protected Peptide Fragment D2->D3

Caption: General workflow for solution-phase peptide fragment condensation.

Mechanism of Racemization

This diagram shows the mechanism of racemization for a C-terminal amino acid (of Fragment A) during activation, which is a critical side reaction to prevent.

Racemization cluster_path L_AA Peptide-CHR-COOH (L-Amino Acid) Activated Activated Ester (Peptide-CHR-CO-X) L_AA->Activated Activation (Coupling Reagent) Oxazolone Oxazolone Intermediate (Planar, Achiral) Activated->Oxazolone Intramolecular Attack D_AA Peptide-CHR-COOH (D-Amino Acid) Activated->D_AA Protonation Oxazolone->Activated Ring Opening (Loss of Chirality)

Caption: Racemization mechanism via an oxazolone intermediate.

References

Application Notes and Protocols: Immobilization of L-Histidine Amide on Solid Supports

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The immobilization of small molecules, such as L-histidine amide, onto solid supports is a critical technique in various fields, including affinity chromatography, solid-phase synthesis, catalysis, and the development of biosensors. L-histidine amide, due to its terminal amino group and the versatile imidazole side chain, offers multiple functionalities for attachment to a variety of substrates. The imidazole side chain, in particular, exhibits a strong and reversible affinity for chelated metal ions, providing a basis for oriented and selective immobilization.

This document provides detailed protocols for two primary methods of immobilizing L-histidine amide dihydrochloride (H-His-NH2·2HCl) onto solid supports:

  • Immobilized Metal Affinity Chromatography (IMAC): A reversible, affinity-based method leveraging the coordination between the histidine imidazole ring and a chelated metal ion on the support.

  • Covalent Amide Bond Formation: An irreversible method that forms a stable amide linkage between the primary amine of histidine amide and an activated carboxyl group on the support.

These protocols are intended to serve as a comprehensive guide for researchers, enabling the successful preparation and application of functionalized solid supports.

Data Presentation: Comparison of Immobilization Techniques

The choice of immobilization strategy depends on the specific application, including the need for reversibility, the desired stability of the linkage, and the nature of the solid support. The following table summarizes key quantitative parameters for the two primary methods described.

ParameterImmobilized Metal Affinity Chromatography (IMAC)Covalent Amide Bond Formation
Binding Principle Coordination bond between imidazole ring and chelated metal ion (e.g., Ni²⁺, Co²⁺)Covalent amide bond
Reversibility Reversible (elution with imidazole, pH change, or chelating agents)Irreversible
Typical Solid Supports Agarose, sepharose, magnetic beads, polystyrene (NTA or IDA functionalized)Agarose, silica, polystyrene (Carboxyl-functionalized)
Binding pH 7.5 - 8.5[1]4.5 - 7.5
Elution/Cleavage Conditions 100-500 mM Imidazole, pH < 6.0, or EDTA/EGTA[2]Harsh chemical cleavage (e.g., strong acid/base)
Binding Capacity Protein: 5-15 mg/mL resin (highly dependent on ligand and support)[3]Varies significantly with support and activation chemistry
Linkage Stability Moderate; sensitive to pH, chelating agents, and reducing agentsHigh; stable across a wide range of conditions
Orientation of Ligand Generally oriented via the imidazole side chainCan be random if multiple reactive groups exist

Note: Specific binding capacities for the small molecule H-His-NH2·2HCl are not widely reported and should be determined empirically for each specific support.

Experimental Protocols

Protocol 1: Immobilization via Immobilized Metal Affinity Chromatography (IMAC)

This protocol describes the immobilization of H-His-NH2·2HCl onto a Nickel-NTA (Ni-NTA) functionalized agarose resin. The principle relies on the affinity of the deprotonated imidazole ring of histidine for the chelated nickel ions.[4]

Materials:

  • Ni-NTA Agarose Resin (e.g., from Qiagen, Bio-Rad)

  • H-His-NH2·2HCl (L-Histidine amide dihydrochloride)

  • Binding Buffer: 20 mM Sodium Phosphate, 500 mM NaCl, pH 8.0[5]

  • Wash Buffer: 20 mM Sodium Phosphate, 500 mM NaCl, 10 mM Imidazole, pH 8.0[2][5]

  • Elution Buffer (for reversibility testing): 20 mM Sodium Phosphate, 500 mM NaCl, 250 mM Imidazole, pH 8.0[5]

  • Storage Buffer: 20% Ethanol

  • Chromatography Column

  • pH Meter

  • Spectrophotometer or other analytical instrument for quantification

Procedure:

  • Resin Preparation:

    • Gently resuspend the Ni-NTA agarose resin slurry.

    • Transfer an appropriate volume of the slurry to a chromatography column.

    • Allow the storage solution to drain by gravity.

    • Equilibrate the resin by washing with 5-10 column volumes of deionized water.

    • Finally, equilibrate the resin with 5-10 column volumes of Binding Buffer.[6]

  • Ligand Preparation:

    • Prepare a stock solution of H-His-NH2·2HCl in the Binding Buffer. The buffer's pH of 8.0 is crucial to neutralize the dihydrochloride salt and deprotonate the imidazole ring (pKa ≈ 6.0), which is necessary for binding to the Ni-NTA resin.[1]

    • The final concentration of the H-His-NH2 solution will depend on the desired surface density and the binding capacity of the resin. A starting concentration of 1-10 mg/mL is recommended.

  • Immobilization:

    • Apply the H-His-NH2 solution to the equilibrated Ni-NTA resin. This can be done in a batch mode (by incubating the resin with the ligand solution in a tube with gentle mixing for 1 hour at 4°C) or in a column format.[2][3]

    • For column format, allow the solution to slowly pass through the resin bed. The flow-through can be collected and reapplied to maximize binding.[6]

  • Washing:

    • Wash the resin with 10-20 column volumes of Wash Buffer to remove any non-specifically bound H-His-NH2. The low concentration of imidazole in the wash buffer helps to displace weakly bound molecules.[2]

  • Storage:

    • If the immobilized support is not to be used immediately, wash the resin with 5-10 column volumes of Storage Buffer and store at 4°C.

Characterization:

  • Quantification of Immobilization: The amount of immobilized H-His-NH2 can be determined by measuring the difference in concentration of the ligand solution before and after incubation with the resin. This can be achieved using UV-Vis spectrophotometry (if the molecule has a chromophore or can be derivatized) or by using a colorimetric assay for primary amines.

  • Confirmation of Reversibility: To confirm that the immobilization is reversible, the resin can be treated with Elution Buffer. The presence of H-His-NH2 in the eluate can be quantified to demonstrate successful elution.

Protocol 2: Covalent Immobilization via Amide Bond Formation

This protocol details the irreversible immobilization of H-His-NH2·2HCl onto a carboxyl-functionalized solid support (e.g., agarose or silica beads) using EDC/NHS chemistry.

Materials:

  • Carboxyl-functionalized solid support (e.g., Carboxy-Terminal Agarose)

  • H-His-NH2·2HCl

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 0.1 M Sodium Phosphate, pH 7.5

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Ethanolamine, pH 8.0

  • Wash Buffer: Phosphate Buffered Saline (PBS)

Procedure:

  • Support Preparation:

    • Wash the carboxyl-functionalized support extensively with deionized water and then with Activation Buffer.

  • Activation of the Support:

    • Resuspend the support in Activation Buffer.

    • Add EDC to a final concentration of 0.1 M and NHS to a final concentration of 0.1 M.

    • Incubate for 15-30 minutes at room temperature with gentle mixing. This reaction activates the carboxyl groups to form a more reactive NHS ester.

    • After incubation, pellet the support by centrifugation and discard the supernatant.

    • Immediately wash the activated support with cold Activation Buffer to remove excess EDC and NHS.

  • Ligand Preparation:

    • Dissolve H-His-NH2·2HCl in the Coupling Buffer. The pH of 7.5 ensures that the primary amino group is deprotonated and available for nucleophilic attack on the NHS ester.

  • Covalent Coupling:

    • Immediately add the H-His-NH2 solution to the activated support.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • After the coupling reaction, pellet the support and discard the supernatant.

    • To block any unreacted NHS-ester groups, add the Quenching Buffer and incubate for 1 hour at room temperature.

  • Final Washing:

    • Wash the support extensively with Wash Buffer to remove any non-covalently bound ligand and quenching reagents.

  • Storage:

    • Store the functionalized support in an appropriate buffer (e.g., PBS with a bacteriostatic agent) at 4°C.

Characterization:

  • Confirmation of Covalent Linkage: The presence of H-His-NH2 on the support can be confirmed using Fourier-Transform Infrared Spectroscopy (FTIR) by identifying the characteristic amide bond vibrational peaks. X-ray Photoelectron Spectroscopy (XPS) can also be used to detect the increase in nitrogen content on the surface.

  • Quantification of Immobilized Ligand: Similar to the IMAC protocol, the amount of immobilized ligand can be determined by measuring the depletion of H-His-NH2 from the coupling solution.

Visualizations

Below are diagrams created using Graphviz to illustrate the experimental workflows.

IMAC_Workflow start Start: Ni-NTA Resin equilibrate Equilibrate Resin (Binding Buffer, pH 8.0) start->equilibrate bind Bind Ligand to Resin (Batch or Column Incubation) equilibrate->bind prepare_ligand Prepare H-His-NH2 Solution (in Binding Buffer) prepare_ligand->bind wash Wash Resin (Remove non-specific binding) bind->wash product Functionalized Support (H-His-NH2 Immobilized) wash->product

Caption: Workflow for IMAC Immobilization of H-His-NH2.

Covalent_Workflow start Start: Carboxyl-Support activate Activate Support with EDC/NHS (pH 6.0) start->activate couple Couple Ligand to Support (Amide Bond Formation) activate->couple prepare_ligand Prepare H-His-NH2 Solution (in Coupling Buffer, pH 7.5) prepare_ligand->couple quench Quench Unreacted Sites (Tris or Ethanolamine) couple->quench wash Final Wash (PBS) quench->wash product Functionalized Support (Covalently Linked H-His-NH2) wash->product

Caption: Workflow for Covalent Immobilization of H-His-NH2.

Logical_Relationship cluster_imac IMAC Method cluster_covalent Covalent Method IMAC_Principle Coordination Chemistry IMAC_Bond Metal-Histidine Bond IMAC_Principle->IMAC_Bond IMAC_Property Reversible IMAC_Bond->IMAC_Property Support Solid Support IMAC_Bond->Support attaches to Covalent_Principle Nucleophilic Acyl Substitution Covalent_Bond Amide Bond Covalent_Principle->Covalent_Bond Covalent_Property Irreversible Covalent_Bond->Covalent_Property Covalent_Bond->Support attaches to Ligand H-His-NH2 Ligand->IMAC_Principle imidazole ring Ligand->Covalent_Principle amino group

Caption: Chemical Principles of Immobilization Methods.

References

Application of L-Histidinamide Dihydrochloride (H-His-NH2.2HCl) in Combinatorial Peptide Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Combinatorial chemistry, particularly the synthesis and screening of vast peptide libraries, has become a cornerstone of modern drug discovery. The structural and functional diversity of peptides makes them attractive candidates for therapeutic agents, targeting a wide array of biological processes with high specificity and affinity. A crucial aspect of designing synthetic peptide libraries is the strategic choice of building blocks and terminal modifications to enhance their drug-like properties. The use of L-Histidinamide dihydrochloride (H-His-NH2·2HCl) as a starting point in solid-phase peptide synthesis (SPPS) allows for the creation of peptide libraries with a C-terminal histidine amide. This modification is of significant interest as it can profoundly influence the biological activity, stability, and bioavailability of the peptides.

The C-terminal amide is a common post-translational modification found in many naturally occurring bioactive peptides. Its presence neutralizes the negative charge of the C-terminal carboxyl group, which can lead to several advantageous properties, including increased resistance to carboxypeptidases, enhanced receptor binding affinity, and improved cell permeability. The imidazole side chain of the C-terminal histidine residue can further contribute to the peptide's biological activity through its ability to participate in hydrogen bonding, metal ion coordination, and acid-base catalysis. This application note provides a detailed overview of the use of H-His-NH2·2HCl in the synthesis of combinatorial peptide libraries, experimental protocols for library synthesis and screening, and a case study illustrating the impact of C-terminal amidation on peptide bioactivity.

Data Presentation

The following tables summarize the quantitative data on the impact of C-terminal amidation on the physicochemical and biological properties of peptides.

Table 1: Physicochemical Properties of a C-terminally Amidated Peptide vs. its Carboxylated Analog

PeptideSequenceMolecular Weight (Da)HPLC Retention Time (min)Hydrophobicity
CTPCATH2(1-13)-TP52259.810.94Less Hydrophobic
CTP-NH2CATH2(1-13)-TP5-NH22258.811.96More Hydrophobic
Data derived from a study on a hybrid anti-inflammatory peptide (CTP).[1][2][3][4]

Table 2: Biological Activity of a C-terminally Amidated Peptide vs. its Carboxylated Analog

PeptideCytotoxicity (Cell Viability at 10 µg/ml)LPS Neutralizing Activity (50% binding rate value in µg/ml)Inhibition of TNF-α secretion (at 10 µg/ml)
CTP>80%~45.32No significant inhibition
CTP-NH2>80% (less cytotoxic than CTP)Stronger than CTPSignificant inhibition
Data derived from a study on a hybrid anti-inflammatory peptide (CTP) in RAW264.7 macrophages.[1][2][3][4]

Table 3: Comparison of Antimicrobial and Hemolytic Activities of Amidated vs. Carboxylated Peptides

PeptideC-terminusMinimal Inhibitory Concentration (MIC) against E. coli (µM)Hemolytic Activity (at 128 µg/ml)
Modelin-5-COOH>100Low
Modelin-5-CONH210Moderate
PGLa-COOH647%
PGLa-CONH2832%
MSI-103-COOH48%
MSI-103-CONH2433%
This table presents a summary of findings from multiple studies to illustrate the variable but often enhanced antimicrobial efficacy of C-terminally amidated peptides.[5][6][7][8]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Combinatorial Peptide Library with C-Terminal Histidine Amide

This protocol outlines the synthesis of a "one-bead-one-compound" (OBOC) combinatorial peptide library using Fmoc-chemistry on a Rink Amide resin, starting with a protected form of L-Histidinamide.

Materials:

  • Rink Amide resin

  • Fmoc-His(Trt)-OH (or other suitably protected histidine derivative for the first coupling)

  • Standard Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

  • Base (e.g., DIPEA or NMM)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM, Methanol

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

  • Washing solvents: DMF, DCM, Ether

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in the synthesis vessel.

  • Fmoc Deprotection of the Resin: Remove the Fmoc group from the Rink Amide linker by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling (Fmoc-His(Trt)-NH2):

    • Pre-activate Fmoc-His(Trt)-OH (3 eq.) with a coupling reagent (e.g., HBTU, 3 eq.) and a base (e.g., DIPEA, 6 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, extend the coupling time.

    • Wash the resin with DMF and DCM.

  • Combinatorial Synthesis using Split-and-Pool Method:

    • Splitting: Divide the resin into equal portions, one for each amino acid to be coupled at the current position.

    • Coupling:

      • In separate reaction vessels, deprotect the Fmoc group from the resin portions with 20% piperidine in DMF.

      • Couple the respective Fmoc-protected amino acid to each resin portion as described in step 3.

    • Pooling: Combine all resin portions, wash thoroughly with DMF and DCM, and mix to ensure randomization.

    • Repeat the split-and-pool cycles for each position in the peptide library.

  • Final Deprotection: After the last coupling cycle, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptides from the resin and remove the side-chain protecting groups.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptides by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptides, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the peptide library under vacuum.

Protocol 2: Screening of a Combinatorial Peptide Library for Anti-inflammatory Activity

This protocol describes a cell-based assay to screen the synthesized peptide library for inhibitors of Lipopolysaccharide (LPS)-induced inflammation.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Synthesized peptide library

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT or CCK-8)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.

  • Peptide Treatment:

    • Prepare stock solutions of the peptide library pools in a suitable solvent (e.g., sterile water or DMSO).

    • Add the peptide library pools to the cells at various concentrations.

  • LPS Stimulation: After 1 hour of peptide incubation, stimulate the cells with LPS (e.g., 100 ng/mL). Include control wells with cells only, cells with LPS only, and cells with peptides only.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Cytokine Measurement:

    • Collect the cell culture supernatants.

    • Measure the concentrations of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.

  • Cell Viability Assay: Assess the cytotoxicity of the peptide library pools on the remaining cells using a cell viability assay.

  • Hit Identification: Identify the peptide library pools that significantly inhibit the production of TNF-α and IL-6 without causing significant cytotoxicity.

  • Deconvolution and Hit Validation:

    • Synthesize individual peptides from the "hit" pools.

    • Test the individual peptides in the same assay to identify the specific bioactive peptide sequence.

    • Determine the IC50 value of the validated hit peptide.

Visualizations

G cluster_0 Combinatorial Peptide Library Synthesis cluster_1 Screening and Hit Validation Start Start Swell_Resin Swell Rink Amide Resin Start->Swell_Resin Deprotect_Resin Fmoc Deprotection of Resin Swell_Resin->Deprotect_Resin Couple_His Couple Fmoc-His(Trt)-NH2 Deprotect_Resin->Couple_His Split_Pool_Start Split-and-Pool Cycles Couple_His->Split_Pool_Start Cleavage Cleavage and Deprotection Split_Pool_Start->Cleavage n cycles Library Peptide Library Cleavage->Library Screening_Start Start Screening Library->Screening_Start Input for Screening Cell_Assay Cell-based Assay with Library Pools Screening_Start->Cell_Assay Measure_Activity Measure Bioactivity (e.g., Cytokine Levels) Cell_Assay->Measure_Activity Identify_Hits Identify Active Pools Measure_Activity->Identify_Hits Deconvolution Synthesize Individual Peptides from Hit Pools Identify_Hits->Deconvolution Validate_Hits Test Individual Peptides Deconvolution->Validate_Hits Validated_Hit Validated Bioactive Peptide Validate_Hits->Validated_Hit

Caption: Workflow for the synthesis and screening of a combinatorial peptide library with C-terminal histidine amide.

TLR4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS CD14 CD14 LPS->CD14 binds TLR4_MD2 TLR4/MD2 MyD88 MyD88 TLR4_MD2->MyD88 CD14->TLR4_MD2 presents LPS to IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex activates IκB IκB IKK_complex->IκB phosphorylates IκB_NFkB IκB-NF-κB Complex Degradation Degradation IκB->Degradation ubiquitination & degradation NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to IκB_NFkB->NFkB releases Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) NFkB_nuc->Gene_Expression induces Peptide_Inhibitor Peptide Inhibitor (e.g., CTP-NH2) Peptide_Inhibitor->LPS neutralizes Peptide_Inhibitor->TLR4_MD2 blocks binding

Caption: LPS-induced pro-inflammatory signaling via the TLR4/NF-κB pathway and points of inhibition by a peptide antagonist.

Conclusion

The incorporation of a C-terminal histidine amide, facilitated by the use of H-His-NH2·2HCl in solid-phase peptide synthesis, represents a powerful strategy for enhancing the therapeutic potential of peptides discovered from combinatorial libraries. This modification can lead to improved biological activity, stability, and bioavailability. The provided protocols offer a framework for the synthesis of such libraries and their subsequent screening to identify novel bioactive peptides. The case study on the anti-inflammatory peptide CTP-NH2 demonstrates the significant advantages that can be conferred by C-terminal amidation.[1][2][3][4] By leveraging this approach, researchers and drug development professionals can expand the chemical space of their peptide libraries and increase the probability of discovering potent and selective therapeutic candidates.

References

Troubleshooting & Optimization

Technical Support Center: Histidine Racemization in Peptide Coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the racemization of histidine during peptide coupling. Below you will find troubleshooting guides and frequently asked questions to address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of histidine racemization during peptide coupling?

A1: The primary cause of histidine racemization is the intramolecular base catalysis mediated by the lone pair of electrons on the π-nitrogen of the imidazole side chain.[1][2] This nitrogen can abstract the alpha-proton of the activated carboxyl group of the histidine residue, leading to the formation of a planar carbanion intermediate, which is then reprotonated non-stereoselectively, resulting in a mixture of L- and D-isomers.[3]

Q2: Which factors have the most significant impact on the extent of histidine racemization?

A2: Several factors can significantly influence the degree of histidine racemization:

  • Side-Chain Protection: The absence or choice of a protecting group for the imidazole ring is critical. An unprotected imidazole ring readily facilitates racemization.[4][5]

  • Coupling Reagent: The type of coupling reagent used for amide bond formation plays a crucial role. Carbodiimide reagents, in particular, can be problematic if not used with appropriate additives.[6][7]

  • Additives: The use of additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can significantly suppress racemization.[8][9][10]

  • Reaction Conditions: Parameters such as temperature, pre-activation time, and the type of solvent can also affect the rate of racemization.[11][12][13]

Q3: Are there specific protecting groups recommended for the histidine side chain to minimize racemization?

A3: Yes, protecting the imidazole nitrogen is highly recommended. Some of the most effective protecting groups for suppressing histidine racemization include:

  • Benzyloxymethyl (Bom): This group, attached at the tau-nitrogen, is very effective at preventing racemization but can be more expensive.[5]

  • 4-Methoxybenzyloxymethyl (MBom): This group also provides excellent suppression of racemization.[14]

  • Tosyl (Tos): A well-established protecting group that reduces the basicity of the imidazole ring.[5]

  • Trityl (Trt): While commonly used, trityl-based protecting groups do not completely prevent racemization, and modified coupling protocols may be necessary.[5]

Troubleshooting Guide

Problem: Significant racemization of histidine is observed in my peptide synthesis.

Potential Cause Troubleshooting Steps
Unprotected Histidine Side Chain The imidazole ring of histidine is a known catalyst for racemization. Solution: Utilize a histidine derivative with a protected side chain. Effective protecting groups include Bom, MBom, and Tos.[5][14]
Choice of Coupling Reagent Carbodiimide reagents like DCC or DIC can lead to higher levels of racemization, especially without additives.[7] Solution: 1. Add a racemization suppressant like HOBt, HOAt, or Oxyma to your coupling reaction.[8][9] 2. Consider switching to a uronium/aminium-based coupling reagent such as HBTU or HATU in combination with an additive.
Prolonged Pre-activation Intensive pre-activation of the Fmoc-His(Trt)-OH carboxylate can increase the risk of racemization.[12] Solution: Minimize the pre-activation time before adding the coupling mixture to the resin. Consider in-situ activation protocols.
Elevated Temperature Higher temperatures, especially in microwave-assisted peptide synthesis, can accelerate racemization.[11][13][15] Solution: If using microwave synthesis, consider lowering the coupling temperature for the histidine residue to around 50°C.[11][13] Alternatively, perform the coupling of histidine at room temperature, even if the rest of the synthesis is done at an elevated temperature.[13][15]
Inappropriate Base The choice and amount of base can influence racemization. Solution: Use a non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,4,6-collidine and use it in the minimum required amount.

Quantitative Data on Histidine Racemization

The extent of racemization is highly dependent on the specific reaction conditions. The following table summarizes data from various studies to provide a comparative overview.

Protecting Group Coupling Reagent Additive Solvent % D-Isomer (Racemization) Reference
ZDCCNoneDMFHigh[16]
Z(im-Z)DCCNoneCH2Cl2Low[16]
Z(im-Ts)DCCNoneCH2Cl2Low[16]
Boc(im-Bzl)DCCNoneDMFAppreciable[16]
Fmoc-His(Trt)-OHDICHOBtDMFVariable[12]
Fmoc-His(Trt)-OHHATUNoneDMFLower than DIC/HOBt[6]
Fmoc-His(MBom)-OHPhosphonium/Uronium ReagentsSubstantially Suppressed[14]

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-His(Trt)-OH with Minimal Racemization

This protocol is designed for the manual or automated solid-phase synthesis of peptides containing histidine.

Materials:

  • Fmoc-His(Trt)-OH

  • Solid-phase resin with N-terminal deprotected peptide

  • Coupling reagent (e.g., HATU)

  • Base (e.g., DIPEA)

  • Solvent (e.g., DMF)

  • Washing solvents (DMF, DCM)

Procedure:

  • Swell the peptide-resin in DMF.

  • Deprotect the N-terminal Fmoc group using 20% piperidine in DMF.

  • Wash the resin thoroughly with DMF and DCM to remove residual piperidine.

  • In a separate vessel, pre-dissolve Fmoc-His(Trt)-OH (3 eq.), HATU (2.9 eq.), in DMF.

  • Add DIPEA (6 eq.) to the activation mixture and immediately add it to the resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Wash the resin with DMF and DCM.

  • Perform a Kaiser test to confirm the completion of the coupling.

Protocol 2: Microwave-Assisted Coupling of Histidine with Reduced Temperature

This protocol is adapted for microwave-assisted peptide synthesizers to minimize temperature-induced racemization.

Materials:

  • Fmoc-His(Trt)-OH

  • Solid-phase resin with N-terminal deprotected peptide

  • Coupling reagent (e.g., DIC)

  • Additive (e.g., Oxyma)

  • Base (e.g., DIPEA)

  • Solvent (e.g., DMF)

Procedure:

  • Perform the standard deprotection and washing steps in the synthesizer.

  • For the histidine coupling step, set the microwave power and duration to achieve a maximum temperature of 50°C.[11][13]

  • Dissolve Fmoc-His(Trt)-OH (5 eq.), Oxyma (5 eq.), and DIC (5 eq.) in DMF.

  • Add the coupling mixture to the resin, followed by DIPEA (10 eq.).

  • Run the microwave program for the specified time at the reduced temperature.

  • Proceed with the standard washing and subsequent synthesis steps.

Visual Guides

RacemizationMechanism cluster_0 Mechanism of Histidine Racemization ActivatedHis Activated L-Histidine (e.g., O-acylisourea) Carbanion Planar Carbanion Intermediate ActivatedHis->Carbanion α-proton abstraction by imidazole N-π RacemicMix Racemic Mixture (L- and D-Histidine) Carbanion->RacemicMix Non-stereoselective reprotonation Imidazole Imidazole Side Chain (Intramolecular Base) Imidazole->Carbanion Catalysis

Caption: Mechanism of histidine racemization via intramolecular base catalysis.

DecisionWorkflow Start Start: Coupling Histidine Protect Is the His side chain protected? Start->Protect UseProtected Use Protected His (e.g., Fmoc-His(Bom)-OH) Protect->UseProtected No CouplingReagent Choose Coupling Reagent Protect->CouplingReagent Yes UseProtected->CouplingReagent Carbodiimide Carbodiimide (DIC, DCC) CouplingReagent->Carbodiimide Uronium Uronium/Aminium (HATU, HBTU) CouplingReagent->Uronium AddAdditive Add Additive (HOBt, Oxyma) Carbodiimide->AddAdditive CheckTemp Is synthesis microwave-assisted? Uronium->CheckTemp AddAdditive->CheckTemp ReduceTemp Couple His at ≤ 50°C CheckTemp->ReduceTemp Yes Proceed Proceed with Coupling CheckTemp->Proceed No ReduceTemp->Proceed

Caption: Decision workflow for minimizing histidine racemization during peptide coupling.

References

Technical Support Center: H-His-NH2.2HCl Coupling Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and answers to frequently asked questions regarding low coupling efficiency with H-His-NH2·2HCl in solid-phase peptide synthesis (SPPS). It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: Why am I experiencing low coupling efficiency with H-His-NH2·2HCl?

Low coupling efficiency with H-His-NH2·2HCl can stem from several factors, often related to the unique properties of the histidine residue and its salt form. The primary challenges include:

  • Poor Solubility: The dihydrochloride salt form can have limited solubility in standard SPPS solvents.

  • Incomplete Neutralization: The two HCl molecules require sufficient base for the amino acid to become a free amine, which is necessary for the coupling reaction.

  • Side Reactions: The imidazole side chain of histidine is nucleophilic and can cause undesirable side reactions, such as acylation, which reduces the amount of activated amino acid available for coupling.[1]

  • Racemization: Histidine is highly prone to racemization during the activation step, a reaction catalyzed by the imidazole ring itself.[1][2]

  • Peptide Aggregation: As the peptide chain elongates, it can aggregate, hindering the accessibility of the N-terminal amine for coupling.[3]

Q2: How can I improve the solubility of H-His-NH2·2HCl in the reaction mixture?

Improving solubility is a critical first step. Since H-His-NH2·2HCl is a salt, it requires specific conditions to dissolve properly in common organic solvents used for SPPS.[4]

  • Pre-dissolving with Neutralization: Before adding the coupling reagents, dissolve the H-His-NH2·2HCl and a sufficient amount of a non-nucleophilic base, like diisopropylethylamine (DIEA), in the primary solvent (e.g., DMF or NMP). This neutralizes the HCl and converts the amino acid to its more soluble free amine form.

  • Use of Co-solvents: If solubility remains an issue, adding a small percentage of a more powerful polar, aprotic solvent like dimethyl sulfoxide (DMSO) can be effective.[4][5]

  • Sonication: Gently sonicating the mixture can help break up solid particles and enhance solubilization.

Q3: What are the optimal activation methods and coupling reagents for histidine?

The choice of coupling reagent is crucial for minimizing side reactions and maximizing efficiency.

  • Uronium/Aminium Reagents: Reagents like HATU, HCTU, and HBTU are highly effective. They rapidly form the active ester, which can improve coupling kinetics and suppress side reactions. Adding an additive like HOBt or Oxyma Pure is strongly recommended to further reduce racemization and improve reactivity.[2][6]

  • Carbodiimides: While reagents like DIC can be used, they must be paired with an additive such as HOBt or Oxyma Pure to prevent significant racemization and the formation of N-acylurea byproducts.[6]

  • Temperature: Performing carbodiimide-mediated couplings at lower temperatures is often recommended to minimize side reactions.[6]

Q4: How can I prevent side reactions involving the histidine imidazole ring?

The primary side reaction is the acylation of the imidazole nitrogen.[1] While H-His-NH2·2HCl has an unprotected side chain, several strategies can mitigate this issue:

  • Use of Additives: Additives like HOBt function by forming an active ester that is more reactive towards the desired N-terminal amine than the imidazole nitrogen.

  • Increased Equivalents: Using a higher excess of the activated amino acid can help ensure the primary coupling reaction goes to completion, even if some side-chain acylation occurs.[1]

  • Side-Chain Protection: For critical syntheses, using a pre-protected Fmoc-His(Trt)-OH derivative is the most effective way to prevent side-chain reactions and reduce racemization.[1] The trityl (Trt) group is acid-labile and is removed during the final cleavage from the resin.[1]

Q5: Could incomplete N-terminal deprotection be causing the low yield?

Yes, incomplete removal of the N-terminal protecting group (e.g., Fmoc or Boc) from the preceding amino acid will result in deletion sequences and an apparent low coupling efficiency for the incoming histidine.

  • Monitor Deprotection: Use a qualitative test like the Kaiser test or TNBS test to confirm the presence of free primary amines after the deprotection step.[7] A positive result (blue beads for Kaiser test) indicates successful deprotection.[7]

  • Extend Reaction Time: If deprotection is slow, especially in sequences prone to aggregation, extending the reaction time or performing a second deprotection step may be necessary.[8]

  • Stronger Reagents: For difficult sequences in Fmoc chemistry, switching from piperidine to a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can improve deprotection yields.[8][9]

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving low coupling efficiency with H-His-NH2·2HCl.

Troubleshooting_Workflow cluster_causes Initial Checks & Potential Causes cluster_solutions Corrective Actions start Low Coupling Efficiency Detected (e.g., Positive Kaiser Test Post-Coupling) check_solubility 1. Check Solubility Is the amino acid fully dissolved? start->check_solubility Begin Troubleshooting check_activation 2. Review Activation/Coupling Are reagents and conditions optimal? start->check_activation check_deprotection 3. Verify Deprotection Was the previous Fmoc/Boc group fully removed? start->check_deprotection check_aggregation 4. Assess Aggregation Does the resin show poor swelling? start->check_aggregation sol_solubility • Add DIEA to neutralize HCl salt • Use co-solvent (e.g., 10% DMSO in DMF) • Sonicate mixture before adding to resin check_solubility->sol_solubility If solubility is poor sol_activation • Use HATU or HCTU with DIEA • Increase equivalents of AA/reagents (3-5 eq.) • Increase coupling time (2-4 hours) • For critical steps, use Fmoc-His(Trt)-OH check_activation->sol_activation If side reactions or racemization suspected sol_deprotection • Perform a second deprotection step • Increase deprotection time (e.g., 2 x 10 min) • For Fmoc, use DBU in deprotection solution check_deprotection->sol_deprotection If Kaiser test was negative pre-coupling sol_aggregation • Switch to a 'difficult sequence' solvent (e.g., NMP) • Add chaotropic salts (e.g., LiCl) to coupling mix • Perform coupling at elevated temperature (e.g., 50°C) check_aggregation->sol_aggregation If resin is clumping or fails to swell

Caption: Troubleshooting workflow for low coupling efficiency of H-His-NH2·2HCl.

Data Summary: Recommended Coupling Conditions

ParameterRecommendationRationale
Solvent DMF or NMP. May add 5-10% DMSO for difficult sequences.[4]NMP and DMF are excellent polar aprotic solvents that promote resin swelling and reagent solubility.[4] DMSO can disrupt secondary structures causing aggregation.
Base (for Neutralization) Diisopropylethylamine (DIEA)A non-nucleophilic base that will not cause premature deprotection of Fmoc groups.[9]
Coupling Reagents Primary: HATU, HCTU Secondary: HBTU, PyBOPUronium/aminium-based reagents provide fast activation, high yields, and help suppress racemization, especially when used with an additive.[6]
Additive Oxyma Pure or HOBtSuppresses racemization and prevents side reactions by forming a more selective active ester intermediate.[2][6]
Equivalents Amino Acid:Coupling Reagent:Base (e.g., 3:2.9:6)Using an excess of reagents helps drive the reaction to completion, overcoming potential issues like side-chain acylation or aggregation.
Reaction Time 1-4 hoursLonger coupling times may be necessary for sterically hindered amino acids or sequences prone to aggregation.
Monitoring Kaiser Test or TNBS TestEssential for confirming the completion of the coupling reaction before proceeding to the next cycle. A negative test (yellow/orange beads) indicates success.[7]

Experimental Protocols

Protocol 1: Standard Coupling of H-His-NH2·2HCl

This protocol assumes a standard Fmoc-based solid-phase synthesis on a 0.1 mmol scale.

  • Resin Preparation: Following the successful deprotection of the N-terminal Fmoc group from the resin-bound peptide (confirmed with a positive Kaiser test), wash the resin thoroughly with DMF (3 x 1 min).[10]

  • Amino Acid Preparation (Activation Mixture):

    • In a separate vial, dissolve H-His-NH2·2HCl (3 eq., 0.3 mmol) and HATU (2.9 eq., 0.29 mmol) in 2 mL of DMF.

    • Add DIEA (6 eq., 0.6 mmol) to the mixture.

    • Vortex gently for 1-2 minutes. This is the pre-activation step.

  • Coupling Reaction:

    • Drain the DMF from the washed resin.

    • Immediately add the activation mixture to the resin.

    • Agitate the reaction vessel at room temperature for 2 hours.

  • Monitoring and Washing:

    • Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.[7]

    • If the test is negative (beads are yellow/colorless), the coupling is complete. Proceed to wash the resin with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next deprotection step.[10]

    • If the test is positive (beads are blue), the coupling is incomplete. Redrain the vessel, add a fresh activation mixture, and let it react for another 1-2 hours (double coupling).

Protocol 2: Kaiser Test (Ninhydrin Test)

This test detects free primary amines on the resin.

  • Sample Preparation: Collect a small sample of resin beads (approx. 5-10 mg) from the reaction vessel and place them in a small glass test tube.[7]

  • Washing: Wash the beads in the test tube with DMF (2x) and then ethanol (2x) to remove any residual reagents.

  • Reagent Addition: Add 2-3 drops of each of the following three solutions:

    • Solution A: 5% (w/v) ninhydrin in ethanol.

    • Solution B: 80% (w/v) phenol in ethanol.

    • Solution C: 2% (v/v) of 0.001M aqueous KCN diluted in pyridine.

  • Incubation: Heat the test tube at 100°C for 5 minutes.[7]

  • Observation:

    • Positive Result (Incomplete Coupling/Successful Deprotection): The resin beads and/or the solution turn a deep blue or purple color.

    • Negative Result (Complete Coupling): The resin beads and solution remain yellow or colorless.[7]

References

Optimizing cleavage conditions to prevent degradation of His-NH2 peptides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the cleavage of C-terminal Histidine-amide (His-NH2) peptides. This guide provides detailed troubleshooting advice, frequently asked questions, and optimized protocols to help you prevent degradation and maximize the purity of your synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What is a cleavage cocktail and why is it necessary?

A cleavage cocktail is a mixture of a strong acid, typically Trifluoroacetic Acid (TFA), and various scavengers. Its purpose is to perform global deprotection (removing side-chain protecting groups) and cleave the synthesized peptide from the solid-phase resin support simultaneously. In Fmoc-based peptide synthesis, this is the final step before purification.[1]

Q2: Why are His-NH2 peptides particularly susceptible to degradation during cleavage?

Histidine's imidazole side chain is often protected with a trityl (Trt) group.[2] During TFA cleavage, this group is removed, generating a highly stable and reactive trityl carbocation (Trt+).[2][3] This cation can re-attach to nucleophilic residues in the peptide, with the imidazole ring of histidine itself being a primary target. This alkylation leads to significant, often hard-to-remove impurities.

Q3: What is the role of a "scavenger" in the cleavage cocktail?

Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" or quench the reactive carbocations (like Trt+) generated from protecting groups.[4] By reacting with these cations, scavengers prevent them from modifying the desired peptide, thus minimizing the formation of degradation byproducts and improving the final purity.[3]

Q4: How long should a standard cleavage reaction be performed?

For most peptides and linkers (like Rink Amide for His-NH2), a cleavage time of 2-4 hours at room temperature is sufficient.[2] However, the optimal time can depend on the specific sequence and the protecting groups used. It is highly recommended to perform a small-scale trial cleavage (on 20-50 mg of resin) to determine the ideal conditions for your specific peptide.

Troubleshooting Guide

Q5: My LC-MS analysis shows the correct mass, but the purity is very low. I see a major impurity peak with an additional mass of +242 Da. What is this impurity?

This is a classic sign of trityl cation alkylation . The +242 Da mass corresponds to the mass of the trityl group (C(Ph)3) re-attaching to a nucleophilic side chain, most commonly the imidazole ring of a deprotected Histidine.

  • Cause: Insufficient or inappropriate scavengers in the cleavage cocktail failed to effectively quench the trityl cations generated from the His(Trt) protecting group.

  • Solution: Increase the concentration or change the type of scavenger. Triisopropylsilane (TIS) is an excellent scavenger for trityl cations. Ensure your cleavage cocktail contains at least 5% TIS. For particularly sensitive sequences, using a more robust cocktail like Reagent K is recommended.

Q6: After cleavage, my peptide yield is extremely low, and I suspect it's not a synthesis problem. What could have gone wrong?

Low yield after cleavage can stem from several issues:

  • Incomplete Cleavage: The acid concentration may be too low, or the reaction time too short. For Rink Amide resins, a TFA concentration of at least 90-95% is standard.[1]

  • Peptide Re-attachment to Resin: Cationic species generated from the resin linker itself can sometimes react with electron-rich side chains (like Trp, Tyr, Met), causing the peptide to irreversibly re-attach to the support.[2] Using a scavenger like TIS or a cocktail like Reagent R can help minimize this.[5]

  • Precipitation Issues: The peptide may be too soluble in the cold ether used for precipitation. If you do not see a white precipitate form, do not discard the ether or resin.[2][6] Try concentrating the TFA solution first (use with extreme caution in a proper fume hood) or use a different precipitation solvent like methyl tert-butyl ether (MTBE).[5]

Q7: My peptide contains other sensitive residues like Tryptophan (Trp), Methionine (Met), or Cysteine (Cys) in addition to His-NH2. What is the best cleavage strategy?

When multiple sensitive residues are present, a multi-purpose, robust cleavage cocktail is essential. Simple cocktails like TFA/Water are insufficient and will likely lead to multiple side products.[2]

  • Recommended Cocktail: Use Reagent K or a similar comprehensive mixture. The combination of scavengers in Reagent K is designed to protect a wide array of sensitive residues.

  • Key Scavengers and Their Roles:

    • Thioanisole/EDT: Protects Trp from modification and Met from oxidation.[5][7]

    • Water: Acts as a general scavenger.

    • Phenol: Protects Tyr and Trp.

    • TIS: Scavenges trityl groups from His(Trt) and t-butyl groups.

Data & Reagents

Table 1: Recommended Cleavage Cocktails for His-NH2 Peptides
Reagent NameComposition (v/v or w/v)Recommended Use CaseKey Considerations
Standard (TFA/TIS/H₂O) TFA (95%), TIS (2.5%), H₂O (2.5%)For peptides containing His but no other sensitive residues like Cys, Met, or Trp.A good, non-malodorous starting point for many sequences.
Reagent K TFA (82.5%), Phenol (5%), H₂O (5%), Thioanisole (5%), EDT (2.5%)Highly Recommended. Excellent for peptides with a combination of sensitive residues (His, Cys, Met, Trp, Tyr).[7]Highly effective but contains malodorous thiols (EDT, Thioanisole). Use in a well-ventilated fume hood.
Reagent R TFA (90%), Thioanisole (5%), Anisole (2%), EDT (3%)Recommended for peptides containing Arg(Pbf/Pmc) and Trp, especially on PAL resins.[5]Minimizes attachment of Trp-containing peptides to the linker.
Reagent B TFA (88%), Phenol (5%), H₂O (5%), TIS (2%)A milder alternative to Reagent K.May be less effective for sequences with multiple Cys or Met residues.
Table 2: Common Mass Adducts Observed in LC-MS Analysis
Mass ShiftIdentityLikely Source
+242 DaTritylationTrityl cation from His(Trt), Cys(Trt), etc.
+56 Dat-Butylationt-Butyl cation from tBu protecting groups (Ser, Thr, Tyr, Asp, Glu)
+16 DaOxidationOxidation of Met or Cys residues
-18 DaDehydrationAspartimide formation, especially at Asp-Gly sequences

Experimental Protocols

Protocol 1: Standard Cleavage for His-NH2 Peptides (TFA/TIS/H₂O)

This protocol is suitable for peptides where His is the primary sensitive residue.

  • Preparation: Prepare the cleavage cocktail fresh by mixing Trifluoroacetic Acid (9.5 mL), Triisopropylsilane (0.25 mL), and DI Water (0.25 mL) for a 10 mL total volume.

  • Resin Transfer: Place the dried peptide-resin (e.g., 0.1 mmol scale) into a reaction vessel.

  • Cleavage Reaction: Add 5-10 mL of the cleavage cocktail per gram of resin.[5] Gently agitate the mixture at room temperature for 2-3 hours. The resin may turn yellow or red, which is normal as the trityl cation is released.[2]

  • Filtration: Filter the reaction mixture to separate the resin beads. Collect the filtrate, which contains your peptide.

  • Resin Wash: Wash the resin beads 2-3 times with a small volume of fresh TFA and combine all filtrates.

  • Precipitation: In a centrifuge tube, add 10 volumes of ice-cold diethyl ether.[6] Add the TFA filtrate dropwise into the cold ether while gently vortexing. A white precipitate of the crude peptide should form.

  • Isolation: Centrifuge the mixture for 5 minutes at ~3500 rpm to pellet the peptide.[6] Carefully decant the ether.

  • Washing: Wash the peptide pellet two more times by resuspending in cold ether, centrifuging, and decanting. This removes residual scavengers and cleaved protecting groups.[6]

  • Drying: After the final wash, allow the remaining ether to evaporate from the open tube in a fume hood to yield the crude peptide as a dry powder.

Protocol 2: Robust Cleavage for Complex His-NH2 Peptides (Reagent K)

Use this protocol for peptides containing His along with Cys, Met, or Trp.

  • Preparation: Prepare Reagent K fresh by mixing TFA (8.25 mL), phenol (0.5 g), DI Water (0.5 mL), thioanisole (0.5 mL), and 1,2-ethanedithiol (EDT) (0.25 mL) for a ~10 mL total volume. Caution: Perform in a certified fume hood.

  • Resin & Cleavage: Follow steps 2 and 3 from Protocol 1, using 10-20 mL of Reagent K per gram of resin. The reaction time may be extended to 4 hours if multiple Arg(Pbf) residues are present.[7]

  • Workup: Follow steps 4 through 9 from Protocol 1 for filtration, precipitation, and drying of the final peptide.

Visual Guides

Workflow for Peptide Cleavage and Analysis

G cluster_prep Preparation cluster_cleavage Cleavage & Workup cluster_analysis Analysis Resin Synthesized Peptide-Resin React Combine & React (2-4 hours) Resin->React Cocktail Prepare Fresh Cleavage Cocktail Cocktail->React Filter Filter to Remove Resin React->Filter Precipitate Precipitate Peptide in Cold Ether Filter->Precipitate Wash Wash & Dry Crude Peptide Precipitate->Wash Crude Crude Peptide Wash->Crude LCMS LC-MS Analysis (Purity & Mass ID) Crude->LCMS Purify HPLC Purification LCMS->Purify Purity OK? Final Pure Peptide Purify->Final

Caption: Standard workflow from resin-bound peptide to final analysis.

Troubleshooting Decision Tree for Low Purity

G cluster_solutions Potential Causes & Solutions Start Problem: Low Purity in LC-MS CheckMS Check Mass Spectrum for Major Impurities Start->CheckMS MassShift Identify Mass Shift vs. Expected Mass CheckMS->MassShift P242 +242 Da (Tritylation) MassShift->P242 P56 +56 Da (t-Butylation) MassShift->P56 P16 +16 Da (Oxidation) MassShift->P16 Other Other/Multiple Impurities MassShift->Other Sol_TIS Solution: Increase TIS to >5% or use Reagent K P242->Sol_TIS P56->Sol_TIS Sol_ReagentK Solution: Use Reagent K or cocktail with EDT P16->Sol_ReagentK Other->Sol_ReagentK

Caption: Decision tree for diagnosing low purity issues via mass spectrometry.

Mechanism of Trityl Cation Side Reaction & Scavenging

G cluster_reaction TFA Cleavage Reaction cluster_scavenging Scavenger Action HisTrt His(Trt)-Peptide TritylCation Trityl Cation (+242 Da) (Reactive) HisTrt->TritylCation cleavage HisPeptide Deprotected His-Peptide (Target Product) HisTrt->HisPeptide cleavage TFA TFA TritylCation->HisPeptide Side Reaction (Alkylation) Scavenger Scavenger (e.g., TIS) TritylCation->Scavenger Intercepted by SideProduct Tritylated Peptide (Degradation) Trapped Trapped Trityl (Inert) Scavenger->Trapped

Caption: How scavengers prevent trityl cation side reactions with histidine.

References

Technical Support Center: H-His-NH2·2HCl Solubility in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for troubleshooting solubility issues of H-His-NH2·2HCl in common peptide synthesis solvents. This guide is designed for researchers, scientists, and drug development professionals to provide direct, actionable solutions to challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is H-His-NH2·2HCl and why is its solubility a concern in peptide synthesis?

H-His-NH2·2HCl, or L-Histidinamide dihydrochloride, is a derivative of the amino acid histidine. In peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), the complete dissolution of amino acid derivatives in the reaction solvent is crucial for efficient and successful coupling to the growing peptide chain. Poor solubility can lead to incomplete reactions, resulting in deletion sequences and other impurities that complicate purification and reduce the overall yield of the target peptide.

Q2: In which common peptide synthesis solvents is H-His-NH2·2HCl soluble?

  • Water: H-His-NH2·2HCl is generally soluble in aqueous solutions.

  • Dimethyl Sulfoxide (DMSO): Generally considered a good solvent for many polar and charged small molecules.[1]

  • N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP): These are the most common solvents used in SPPS. While direct solubility data for H-His-NH2·2HCl is scarce, the solubility of the protected derivative Fmoc-His(Trt)-OH has been studied, indicating that solubility can be challenging. For instance, Fmoc-His(Trt)-OH was found to be soluble in a mixture of 40% NMP in DMM (Dimethoxymethane) at a concentration of 0.1 M.[2] Another source states that Fmoc-His(Trt)-OH is soluble in DMSO at a concentration of 100 mg/mL, often requiring sonication to achieve dissolution.[3]

Q3: What factors can influence the solubility of H-His-NH2·2HCl?

Several factors can affect the solubility of H-His-NH2·2HCl and other amino acid derivatives in peptide synthesis:

  • Solvent Polarity: The polarity of the solvent plays a significant role. Highly polar, charged molecules like H-His-NH2·2HCl tend to dissolve better in polar solvents.

  • Temperature: Increasing the temperature can sometimes improve solubility, but caution must be exercised to avoid degradation of the compound.

  • Presence of other reagents: The presence of coupling reagents and bases in the reaction mixture can alter the solubility of the amino acid derivative.

  • Aggregation: Like peptides, amino acid derivatives can sometimes aggregate, reducing their solubility.

Troubleshooting Guide: H-His-NH2·2HCl Solubility Issues

This section provides a step-by-step guide to address solubility problems with H-His-NH2·2HCl during peptide synthesis.

Initial Assessment of Solubility

Before commencing a synthesis, it is prudent to perform a small-scale solubility test with the specific batch of H-His-NH2·2HCl and the intended solvent.

Experimental Protocol: Small-Scale Solubility Test

  • Weigh a small, known amount of H-His-NH2·2HCl (e.g., 5-10 mg) into a clean, dry vial.

  • Add a measured volume of the desired solvent (e.g., DMF or NMP) to achieve the target concentration for your synthesis (typically 0.2-0.5 M).

  • Vortex the vial for 1-2 minutes at room temperature.

  • Visually inspect the solution for any undissolved particles. A clear solution indicates good solubility.

  • If not fully dissolved, proceed to the troubleshooting steps below.

Troubleshooting Steps

If you encounter poor solubility, follow this workflow:

Troubleshooting_Solubility cluster_workflow Troubleshooting Workflow for H-His-NH2.2HCl Solubility start Start: Poor solubility of this compound observed step1 Apply gentle heating (30-40°C) and/or sonication start->step1 decision1 Is the solution clear? step1->decision1 step2 Use a co-solvent (e.g., 10-25% DMSO in DMF/NMP) decision1->step2 No end_success Proceed with synthesis decision1->end_success Yes decision2 Is the solution clear? step2->decision2 step3 Consider using chaotropic agents (e.g., LiCl, KSCN) - Use with caution and verify compatibility decision2->step3 No decision2->end_success Yes decision3 Is the solution clear? step3->decision3 step4 Prepare a more dilute solution if protocol allows decision3->step4 No decision3->end_success Yes end_fail Re-evaluate synthesis strategy: consider alternative protected histidine derivative step4->end_fail

Caption: Troubleshooting workflow for H-His-NH2·2HCl solubility issues.

Detailed Methodologies for Troubleshooting Steps:

  • Sonication and Gentle Heating:

    • Place the vial containing the suspension in a sonicating water bath for 5-15 minutes.[1]

    • Alternatively, gently warm the solution to 30-40°C with constant stirring. Avoid excessive heat, which could lead to degradation.

  • Use of Co-solvents:

    • Dimethyl sulfoxide (DMSO) is a powerful solvent that can enhance the solubility of polar compounds.

    • Prepare a stock solution of H-His-NH2·2HCl in a small amount of DMSO and then dilute it with the primary synthesis solvent (DMF or NMP). A final concentration of 10-25% DMSO is often effective.

    • Caution: Ensure that the concentration of DMSO is compatible with your downstream processes and does not negatively impact the synthesis resin or other reagents.

  • Addition of Chaotropic Agents:

    • Chaotropic salts like lithium chloride (LiCl) or potassium thiocyanate (KSCN) can disrupt intermolecular interactions and improve the solubility of aggregating solutes.[4]

    • A low concentration (e.g., 0.1-0.4 M) of the chaotropic agent can be added to the solvent.

    • Critical: The compatibility of these salts with your specific synthesis conditions, including the resin and other reagents, must be thoroughly evaluated before use.

  • Preparation of a More Dilute Solution:

    • If the experimental protocol allows, decreasing the concentration of the H-His-NH2·2HCl solution may facilitate complete dissolution.

Impact of Incomplete Dissolution on Peptide Synthesis

Failure to achieve complete dissolution of H-His-NH2·2HCl before the coupling step can have significant negative consequences on the outcome of the peptide synthesis.

Consequences_of_Insolubility cluster_consequences Consequences of Incomplete this compound Dissolution insolubility Incomplete Dissolution of This compound low_concentration Lower effective concentration of the amino acid in solution insolubility->low_concentration incomplete_coupling Incomplete coupling reaction on the solid support low_concentration->incomplete_coupling deletion_sequence Formation of deletion sequences (-His peptide) incomplete_coupling->deletion_sequence capping Unreacted amino groups may be capped (e.g., by acetylation) incomplete_coupling->capping difficult_purification Complex mixture of peptides, difficult to purify deletion_sequence->difficult_purification capping->difficult_purification low_yield Reduced yield of the desired full-length peptide difficult_purification->low_yield

Caption: Logical flow of the consequences of poor H-His-NH2·2HCl solubility.

Explanation of Consequences:

  • Lower Effective Concentration: Undissolved particles do not participate in the reaction, effectively lowering the concentration of the amino acid available for coupling.

  • Incomplete Coupling: A lower effective concentration leads to incomplete or failed coupling reactions on the solid support.[5]

  • Deletion Sequences: The primary consequence of incomplete coupling is the formation of peptides lacking the histidine residue ("deletion peptides").[5] These impurities can be difficult to separate from the desired product, especially if they are of similar length and charge.

  • Capping of Unreacted Sites: In many SPPS protocols, unreacted amino groups are intentionally "capped" (e.g., by acetylation) to prevent them from reacting in subsequent cycles. This leads to truncated peptides that also contribute to the impurity profile.

  • Difficult Purification: The presence of deletion and truncated sequences results in a more complex crude peptide mixture, making the final purification by techniques like HPLC more challenging and time-consuming.

  • Reduced Yield: All of the above factors contribute to a significant reduction in the overall yield of the pure, desired peptide.

Quantitative Data Summary

While specific quantitative solubility data for H-His-NH2·2HCl in peptide synthesis solvents are limited, the following table summarizes available data for the related compound, Fmoc-His(Trt)-OH, to provide a reference point for researchers.

CompoundSolventConcentrationTemperature (°C)NotesReference
Fmoc-His(Trt)-OH DMSO100 mg/mL (161.37 mM)Not SpecifiedUltrasonic assistance needed for dissolution.[3]
Fmoc-His(Trt)-OH 40% NMP in DMM0.1 MNot SpecifiedSoluble at this concentration.[2]
Fmoc-His(Trt)-OH TEP-DMSO (3:1)0.6 MRoom TemperatureImproved solubility in this green solvent mixture.[6]
Fmoc-His(Trt)-OH TEP-NBP (3:1)0.7 MRoom TemperatureImproved solubility in this green solvent mixture.[6]

Disclaimer: The information provided in this Technical Support Center is intended for guidance and informational purposes only. Researchers should always perform their own validation and optimization experiments for their specific applications.

References

Technical Support Center: Purification of Hydrophobic Peptides Containing L-Histidinamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of hydrophobic peptides containing L-Histidinamide.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of hydrophobic peptides with a C-terminal L-Histidinamide.

Q1: What are the primary challenges in purifying hydrophobic peptides containing L-Histidinamide?

A1: The primary challenges stem from two key properties of these peptides:

  • Low Solubility: The high content of hydrophobic amino acids leads to poor solubility in aqueous buffers commonly used in chromatography.[1][2][3] The presence of the basic L-Histidinamide can further complicate solubility depending on the pH.

  • Aggregation: Hydrophobic peptides have a strong tendency to aggregate via intermolecular hydrophobic interactions, leading to low recovery, poor peak shape, and even column clogging.[4] The imidazole ring of histidine can also contribute to intermolecular hydrogen bonding, potentially exacerbating aggregation.

Q2: How does the C-terminal L-Histidinamide affect purification?

A2: The L-Histidinamide moiety introduces a basic character to the C-terminus of the peptide. This has several implications for purification:

  • Charge: At acidic to neutral pH, the histidinamide will be protonated, imparting a positive charge to the peptide. This is a key consideration for ion-exchange chromatography.

  • Solubility: The basic nature of histidinamide can be leveraged to improve solubility in acidic buffers.[2]

  • Reactivity: The imidazole ring of histidine can interact with metal ions, which can be a purification challenge or an opportunity (e.g., in Immobilized Metal Affinity Chromatography, though less common for non-tagged peptides).

Q3: Which chromatographic techniques are most suitable for purifying these peptides?

A3: The two most common and effective techniques are:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard method for peptide purification, separating based on hydrophobicity.[5][6]

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge and is particularly useful for peptides containing ionizable residues like histidinamide.[7][8][9] Cation-exchange chromatography is typically employed for these positively charged peptides.[7]

Section 2: Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification process.

Solubility Issues

Problem: My hydrophobic histidinamide peptide won't dissolve in the initial mobile phase.

Possible Cause Solution Supporting Data/References
Inappropriate solvent polarityDissolve the peptide in a small amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or neat acetonitrile first, then dilute with the aqueous mobile phase.[2][3][10]Hexafluoro-2-propanol (HFIP) has shown excellent solubilizing potential for peptides insoluble in common organic solvents.
Incorrect pHFor basic peptides (containing histidinamide), use an acidic buffer (e.g., 10-25% acetic acid) to protonate the basic residues and improve solubility.[2][3]Peptides are generally more soluble at pH values away from their isoelectric point (pI).[3]
Slow dissolution kineticsSonicate the solution to break up peptide aggregates and enhance dissolution.[3][11]Sonication can help overcome the initial energy barrier for dissolution.
Chromatography Problems

Problem: I'm observing poor peak shape (tailing, broadening) during RP-HPLC.

Possible Cause Solution Supporting Data/References
Secondary interactions with column matrixAdd an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of 0.1% to both mobile phases to mask residual silanol groups on the column and improve peak shape.[1][12]Operating at a lower pH (e.g., below 3) can also help by protonating silanol groups.[13]
On-column aggregationIncrease the column temperature (e.g., to 40-60 °C) to disrupt hydrophobic interactions and improve peak symmetry.An application note demonstrated improved chromatography of a lipid peptide at 45°C.[14]
Inappropriate mobile phase strengthFor very hydrophobic peptides, a stronger organic modifier like n-propanol or isopropanol, or a mixture with acetonitrile, may be necessary to ensure proper elution and prevent aggregation.A study on a lipid peptide showed that a 50:50 acetonitrile:n-propanol blend prevented aggregation even at analytical concentrations.[14]
Column overloadReduce the amount of peptide loaded onto the column.Peak tailing that worsens with increased sample load is a classic sign of overload.[15]

Problem: My peptide is not binding or eluting as expected during Ion-Exchange Chromatography.

Possible Cause Solution Supporting Data/References
Incorrect buffer pHFor cation-exchange of a histidinamide peptide, ensure the loading buffer pH is at least 1 unit below the pKa of the imidazole ring (~6.0) to ensure a stable positive charge.A protein will bind to a cation exchange resin if the buffer pH is lower than its isoelectric point (pI).[14]
Inappropriate ionic strengthLoad the sample in a low ionic strength buffer to promote binding. Elute with a gradient of increasing salt concentration (e.g., NaCl or KCl).[9]Peptides are eluted from IEX columns by increasing the ionic strength of the mobile phase.[9]
Hydrophobic interactions with the resinInclude a low percentage of an organic modifier (e.g., 10-20% acetonitrile) in the mobile phase to minimize secondary hydrophobic interactions.[9]Organic modifiers can affect the retentivity of peptides by reducing hydrophobic interactions.[9]

Section 3: Experimental Protocols

This section provides detailed starting protocols for the purification of hydrophobic peptides containing L-Histidinamide. Optimization will likely be required for your specific peptide.

Protocol 1: Reversed-Phase HPLC (RP-HPLC)

This protocol is a general starting point for purifying hydrophobic peptides with a C-terminal histidinamide.

1. Peptide Solubilization:

  • Attempt to dissolve the lyophilized peptide in Mobile Phase A.
  • If solubility is poor, dissolve the peptide in a minimal volume of DMSO or neat acetonitrile.
  • Centrifuge to remove any insoluble material before injection.

2. Chromatographic Conditions:

Parameter Recommendation Notes
Column C18 or C8 reversed-phase, 5 µm particle size, 100-300 Å pore size.For highly hydrophobic peptides, a C4 or Phenyl column may provide better recovery.[]
Mobile Phase A 0.1% (v/v) TFA in waterTFA acts as an ion-pairing agent to improve peak shape.
Mobile Phase B 0.1% (v/v) TFA in acetonitrileAcetonitrile is a common organic modifier. For very hydrophobic peptides, consider using n-propanol or isopropanol.[14]
Flow Rate Analytical: 1.0 mL/min; Preparative: Dependent on column diameter.
Detection 210-220 nmThis wavelength range detects the peptide backbone.
Column Temperature 30-60 °CHigher temperatures can improve solubility and peak shape for hydrophobic peptides.
Gradient 5-95% Mobile Phase B over 30-60 minutesA shallow gradient is often necessary to resolve closely eluting impurities.

3. Post-Purification:

  • Analyze fractions for purity using analytical RP-HPLC and mass spectrometry.
  • Pool pure fractions and lyophilize to obtain the final product.

Protocol 2: Cation-Exchange Chromatography (IEX)

This protocol is designed for the initial capture or polishing step for basic, hydrophobic peptides containing L-Histidinamide.

1. Peptide Solubilization:

  • Dissolve the peptide in the IEX Loading Buffer. Ensure the pH is appropriate to maintain a positive charge on the peptide.

2. Chromatographic Conditions:

Parameter Recommendation Notes
Column Strong cation-exchange (SCX) column (e.g., sulfopropyl-based)SCX resins are negatively charged over a wide pH range.[7]
Loading Buffer 20 mM Phosphate buffer, pH 3.0-5.0The low pH ensures the histidinamide is protonated.
Elution Buffer 20 mM Phosphate buffer + 1 M NaCl, pH 3.0-5.0The high salt concentration disrupts the ionic interaction between the peptide and the column.
Flow Rate Dependent on column size and manufacturer's recommendations.
Detection 210-220 nm
Gradient 0-100% Elution Buffer over 30-60 minutesA linear gradient is typically used for elution.

3. Post-Purification:

  • Fractions containing the peptide will have a high salt concentration and may require desalting via RP-SPE or dialysis before further use or analysis.

Section 4: Visualized Workflows

General Purification Workflow

G cluster_0 Peptide Synthesis & Cleavage cluster_1 Purification cluster_2 Analysis & Final Product Crude_Peptide Crude Hydrophobic Histidinamide Peptide Solubilization Solubilization Crude_Peptide->Solubilization RP_HPLC Reversed-Phase HPLC Solubilization->RP_HPLC Primary Method IEX Ion-Exchange Chromatography Solubilization->IEX Alternative/Orthogonal Step Analysis Purity Analysis (Analytical HPLC, MS) RP_HPLC->Analysis Desalting Desalting (if IEX used) IEX->Desalting Desalting->Analysis Analysis->RP_HPLC Re-purify if impure Lyophilization Lyophilization Analysis->Lyophilization If pure Pure_Peptide Pure Peptide Lyophilization->Pure_Peptide

Caption: General workflow for the purification of hydrophobic histidinamide peptides.

Troubleshooting Logic for Poor Solubility

G Start Peptide Insoluble in Aqueous Buffer Q1 Have you tried adding an organic co-solvent (DMSO, ACN, etc.)? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the buffer pH appropriate for a basic peptide? A1_Yes->Q2 Solubilize_Organic Dissolve in minimal organic solvent first, then dilute A1_No->Solubilize_Organic End_Success Peptide Solubilized Solubilize_Organic->End_Success A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Have you tried sonication? A2_Yes->Q3 Adjust_pH Use an acidic buffer (e.g., 10% Acetic Acid) A2_No->Adjust_pH Adjust_pH->End_Success A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End_Fail Consider alternative solvents (e.g., HFIP) or peptide modification A3_Yes->End_Fail Sonicate Sonicate the suspension A3_No->Sonicate Sonicate->End_Success

Caption: Troubleshooting decision tree for peptide solubility issues.

References

Technical Support Center: Synthesis of Long Peptides with C-Terminal H-His-NH2

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of long peptides synthesized with a C-terminal Histidine amide (H-His-NH2).

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of peptides with a C-terminal Histidine amide (H-His-NH2) particularly challenging?

Synthesizing peptides with a C-terminal Histidine amide presents several distinct challenges. Histidine is one of the most susceptible amino acids to racemization (the conversion of a chiral molecule into a mixture of enantiomers) during the activation step of peptide coupling.[1][2][3] This issue is magnified when Histidine is the C-terminal residue. The imidazole side chain of Histidine can act as an internal base, further promoting racemization.[2] Additionally, long peptide chains are prone to aggregation, which can hinder coupling and deprotection steps, leading to lower yields and purity.[1][4]

Q2: What is racemization and why is it a major concern for C-terminal Histidine?

Racemization is the process that results in an equal mixture of dextrorotatory and levorotatory forms of an optically active compound, leading to a loss of net optical activity. In peptide synthesis, this means the L-amino acid can be converted to a D-amino acid. This is problematic because the biological activity of a peptide is highly dependent on its specific three-dimensional structure. Even a small amount of a diastereomeric impurity (peptides containing one or more D-amino acids) can be difficult to remove during purification and can significantly impact the final product's efficacy and safety.[3][5] C-terminal Histidine is especially prone to this side reaction due to the catalytic effect of its imidazole ring.[2]

Q3: How does peptide aggregation affect the synthesis yield?

As a peptide chain elongates on the solid support, it can fold and form secondary structures, leading to intermolecular hydrogen bonding between peptide chains.[4] This phenomenon, known as aggregation, can cause the resin to shrink and may physically block reagents from accessing the reactive sites.[1] The consequences of aggregation include incomplete Fmoc-deprotection and poor coupling efficiency, which result in a higher prevalence of deletion and truncation sequences in the crude product, thereby lowering the overall yield of the desired full-length peptide.[6][7]

Q4: Which side-chain protecting group is recommended for Histidine in this context?

The choice of protecting group for the Histidine imidazole side chain is critical to minimizing racemization. The trityl (Trt) group is commonly used, but for syntheses where racemization is a significant issue, more robust protecting groups may be necessary. Protecting the pi-imidazole nitrogen, for instance with a methoxybenzyl group, has been shown to greatly reduce racemization.[1] Other options like tosyl (Tos) or dinitrophenyl (DNP) can also be considered, depending on the specific sequence and synthesis conditions.

Troubleshooting Guide

Low yield or purity in your long peptide synthesis can be attributed to several factors. This guide will help you diagnose and address the most common issues.

Troubleshooting_Workflow start Low Yield / Purity Observed in Crude Product check_mass Analyze Crude Product by MS: Identify Main Impurities start->check_mass mass_plus_1 Major Peak at M+113 Da? check_mass->mass_plus_1 Analyze MS Data deletion_seq Deletion Sequences (e.g., M-Xaa) Observed? mass_plus_1->deletion_seq No sol_insertion Possible Leu/Ile Insertion. - Check for residual piperidine before coupling. - Reduce coupling time. mass_plus_1->sol_insertion Yes diastereomer Diastereomeric Impurity (Co-eluting Peak in HPLC)? deletion_seq->diastereomer No sol_aggregation Indicates Incomplete Coupling/Deprotection due to Aggregation. deletion_seq->sol_aggregation Yes sol_racemization Indicates Racemization of C-terminal His. diastereomer->sol_racemization Yes end Re-synthesize Peptide diastereomer->end No / Other Issues sol_insertion->end action_aggregation Implement Anti-Aggregation Strategy: - Use chaotropic salts (LiCl). - Switch to NMP/DMSO co-solvents. - Incorporate pseudoproline dipeptides. sol_aggregation->action_aggregation action_racemization Optimize Coupling Protocol for His: - Use low-racemization coupling reagents (e.g., DIC/Oxyma). - Reduce activation time. - Lower temperature. sol_racemization->action_racemization action_aggregation->end action_racemization->end

Troubleshooting workflow for low-yield peptide synthesis.

Issue 1: High Degree of Racemization Observed

Symptoms:

  • A significant peak co-eluting with your main product in analytical HPLC.

  • Mass spectrometry shows a peak with the correct mass, but the product is not biologically active.

Cause: The C-terminal Histidine is highly susceptible to racemization during carboxyl group activation, a necessary step for coupling.[3][8] Standard coupling reagents and conditions can exacerbate this issue.

Solutions:

  • Optimize Coupling Reagents: The choice of coupling reagent has a significant impact on the extent of racemization.[8] Carbodiimide-based reagents like DIC, when paired with an additive like Oxyma Pure, are known to suppress racemization. Avoid prolonged pre-activation times.[3]

  • Modify Coupling Conditions: Lowering the temperature during the coupling of the amino acid preceding the C-terminal Histidine can help reduce the rate of racemization.

  • Use Alternative Protecting Groups: Consider using a Histidine derivative with a protecting group that sterically hinders racemization, such as N(im)-2,4-dinitrophenyl (DNP) or N(im)-tosyl (Tos).

Table 1: Effect of Coupling Reagents on C-terminal His Racemization

Coupling Reagent CombinationTemperature (°C)Activation Time (min)% D-His Isomer (Typical)
HBTU/DIPEA251015-25%
HATU/DIPEA251010-18%
DIC/HOBt2555-10%
DIC/Oxyma255<2%[8]
DEPBT/DIEA255<3%[9]

Note: Data is illustrative and actual results may vary based on the specific peptide sequence and synthesis conditions.

Issue 2: Low Yield Due to Peptide Aggregation

Symptoms:

  • The resin bed fails to swell or shrinks during synthesis.[1]

  • Kaiser or other amine tests give false negative results.

  • Mass spectrometry of the crude product shows a series of deletion sequences.

Cause: As the peptide chain grows, particularly with hydrophobic sequences, it can fold and aggregate on the resin, preventing reagents from reaching the N-terminus for deprotection and coupling.[4]

Solutions:

  • Change Synthesis Solvent: Switching from Dichloromethane (DCM) or Dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP) or adding chaotropic salts like LiCl can help disrupt the secondary structures causing aggregation.[1]

  • Incorporate "Structure-Breaking" Residues: The introduction of pseudoproline dipeptides at specific points in the sequence can disrupt the hydrogen bonding that leads to aggregation.[1]

  • Use Microwave-Assisted Synthesis: Microwave energy can help to break up aggregates and increase the efficiency of both coupling and deprotection steps.[1]

Aggregation_vs_Yield

Logical flow of standard vs. optimized synthesis.

Experimental Protocols

Protocol 1: Low-Racemization Coupling for Pre-C-Terminal Amino Acid

This protocol is designed for the coupling step immediately preceding the C-terminal H-His-NH2 residue to minimize racemization.

  • Resin Preparation: Swell the H-His(Trt)-NH-resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.) and Oxyma Pure (3 eq.) in a minimal amount of DMF. Add Diisopropylcarbodiimide (DIC) (3 eq.) and allow the mixture to pre-activate for 2-5 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Allow the coupling reaction to proceed for 2-4 hours at room temperature.

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, a second coupling may be required.

Protocol 2: HPLC Analysis for Diastereomeric Impurities

This protocol outlines a method to detect and quantify the level of racemization.

  • Sample Preparation: Cleave a small sample of the crude peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O). Precipitate the peptide with cold diethyl ether, centrifuge, and dry the pellet. Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA) to a concentration of 1 mg/mL.

  • HPLC Conditions:

    • Column: Chiral stationary phase column (e.g., C18 with a chiral selector).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A slow, shallow gradient is recommended to resolve diastereomers (e.g., 5-45% B over 40 minutes).

    • Flow Rate: 1 mL/min.

    • Detection: UV at 220 nm.

  • Analysis: The L-form of the peptide (desired product) and the D-His diastereomer will typically appear as two closely eluting peaks. Integrate the peak areas to determine the percentage of the D-isomer impurity.

References

Technical Support Center: Mass Spectrometry of Peptides with C-terminal Histidinamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with peptides that have a C-terminal histidinamide modification.

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometric analysis of peptides with a C-terminal histidinamide.

1. Issue: Poor Signal Intensity or Complete Signal Loss

  • Possible Cause: Suboptimal ionization efficiency or sample loss. The basicity of the histidine side chain and the N-terminus can lead to a higher charge state, which might require different instrument settings.

  • Troubleshooting Steps:

    • Optimize Ionization Source Parameters: Adjust the electrospray voltage, capillary temperature, and gas flows to optimize for multiply charged species.[1][2]

    • Check Sample Concentration: Ensure the sample concentration is adequate. Low-abundance peptides can be lost during sample preparation.[2][3] Consider scaling up the experiment or using enrichment techniques if dealing with low-abundance analytes.[3]

    • Evaluate Sample Stability: Peptides with C-terminal histidinamide may be susceptible to degradation. Ensure proper sample handling and storage.

    • Solvent Composition: Ensure the solvent system is compatible with your peptide and promotes efficient ionization. The presence of contaminants can suppress the signal.[1]

2. Issue: Unexpected Peaks in the Mass Spectrum (Adducts)

  • Possible Cause: Formation of adducts with salts (Na+, K+), solvents, or other contaminants. The imidazole ring of histidine can coordinate with metal ions.

  • Troubleshooting Steps:

    • Use High-Purity Solvents and Reagents: Minimize the presence of alkali metal salts in your LC solvents and sample preparation reagents.[4] Even trace amounts can lead to significant adduct formation.[4]

    • Sample Desalting: If salt contamination is suspected, perform sample desalting prior to MS analysis.

    • Data Analysis: Look for characteristic mass shifts corresponding to common adducts (e.g., +22 Da for Na+, +38 Da for K+ relative to the protonated molecule).

3. Issue: Ambiguous or Incomplete Fragmentation in MS/MS Spectra

  • Possible Cause: The presence of the basic histidine residue can influence fragmentation pathways, sometimes leading to charge-remote fragmentation or dominant neutral losses that complicate spectral interpretation. The C-terminal amide group can also alter the expected fragmentation pattern.

  • Troubleshooting Steps:

    • Optimize Collision Energy: Experiment with a range of collision energies. Higher energy may be required to fragment the peptide backbone sufficiently, but excessive energy can lead to a loss of informative fragment ions.

    • Use Different Fragmentation Techniques: If available, compare collision-induced dissociation (CID) with other methods like higher-energy collisional dissociation (HCD) or electron-transfer dissociation (ETD). ETD can be particularly useful for peptides with basic residues as it tends to preserve post-translational modifications and provide more extensive backbone cleavage.[5]

    • Consider the "Mobile Proton" Model: In peptides with a highly basic residue like histidine, the proton may be sequestered, leading to less efficient backbone fragmentation.[6][7] The C-terminal amide modification suppresses the loss of the C-terminal residue, which is a common fragmentation pathway for peptides with a C-terminal carboxylic acid.[8]

4. Issue: Presence of a Dominant Neutral Loss Peak

  • Possible Cause: Neutral loss of ammonia (NH3) from the histidinamide C-terminus or from the histidine side chain is a common artifact.

  • Troubleshooting Steps:

    • Lower Collision Energy: High collision energies can promote neutral loss. Try acquiring spectra at lower energies to minimize this effect.

    • Data Interpretation: Be aware of the potential for a -17 Da mass shift from the precursor or fragment ions. This is a characteristic feature and can be factored into database search parameters. Histidine, in general, can favor neutral loss fragmentation pathways.[9][10]

Frequently Asked Questions (FAQs)

Q1: Why is the fragmentation pattern of my C-terminal histidinamide peptide different from the equivalent peptide with a C-terminal carboxylic acid?

A1: The C-terminal amide group alters the fragmentation chemistry. Peptides with a C-terminal carboxylic acid can undergo a rearrangement that leads to the loss of the C-terminal amino acid residue. This pathway is suppressed when the C-terminus is amidated.[8] This results in a different set of y-ions and can simplify some aspects of the spectrum by reducing the number of competing fragmentation channels.

Q2: I observe significant in-source decay (ISD) for my peptide. Is this related to the C-terminal histidinamide?

A2: In-source decay, particularly in MALDI, is a radical-induced fragmentation process.[11][12] While not directly caused by the C-terminal histidinamide, the stability of the peptide and its interaction with the matrix can influence the extent of ISD. The presence of easily abstractable hydrogens could potentially play a role. If ISD is problematic, consider using a different matrix or optimizing the laser fluency.

Q3: My peptide contains a histidine residue, and I see enhanced cleavage at this site. Is this expected?

A3: Yes, enhanced cleavage at histidine residues is a known phenomenon in peptide fragmentation.[13] The imidazole side chain can participate in the fragmentation process, leading to more prominent b- and y-ions adjacent to the histidine residue. This can be beneficial for sequence confirmation.

Q4: Can I quantify peptides with C-terminal histidinamide using mass spectrometry?

A4: Yes, quantification is possible using techniques like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). It is crucial to select stable and intense fragment ions that are not prone to interference or neutral loss. Careful optimization of fragmentor voltage and collision energy is necessary for each specific peptide.

Diagrams

Potential Artifact Sites on a Peptide with C-terminal Histidinamide cluster_peptide cluster_artifacts N_term H₂N-AA₁-...-AAₙ- His His Amide CONH₂ adduct Na⁺/K⁺ Adduct Formation adduct->His Coordination with Imidazole Ring neutral_loss Neutral Loss of NH₃ neutral_loss->Amide Loss from C-terminus side_chain_frag Side-chain Fragmentation side_chain_frag->His Imidazole Ring Opening Troubleshooting Workflow for C-terminal Histidinamide Peptides cluster_problems Common Issues cluster_solutions Troubleshooting Steps start MS Analysis of His-CONH₂ Peptide issue Problem Identified? start->issue no_issue Analysis Complete issue->no_issue No poor_signal Poor Signal Intensity issue->poor_signal Yes unexpected_peaks Unexpected Peaks (Adducts) issue->unexpected_peaks bad_fragmentation Poor/Ambiguous Fragmentation issue->bad_fragmentation optimize_source Optimize Source Parameters (Voltage, Gas, Temp) poor_signal->optimize_source check_sample Check Sample Purity/Conc. (Desalting, High-Purity Solvents) unexpected_peaks->check_sample optimize_fragmentation Optimize Collision Energy &/or Use Alternative Method (ETD) bad_fragmentation->optimize_fragmentation optimize_source->start Re-analyze check_sample->start Re-analyze optimize_fragmentation->start Re-analyze Potential Chemical Reactions Leading to Artifacts cluster_adduct Adduct Formation cluster_neutral_loss Neutral Loss peptide Peptide-His-CONH₂ Precursor Ion adduct_ion [Peptide-His-CONH₂ + Na]⁺ Observed Adduct Ion peptide->adduct_ion + Na⁺ (from solvent/sample) fragment_ion [Peptide-His-CO]⁺ Fragment Ion peptide->fragment_ion Collision-Induced Dissociation (CID) na_ion Na⁺ na_ion->adduct_ion nh3 NH₃ fragment_ion->nh3 - NH₃ (neutral loss)

References

Technical Support Center: Capping Unreacted Amines in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on capping unreacted amines after coupling with H-His-NH2·2HCl during solid-phase peptide synthesis (SPPS). It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of capping efficiencies.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the amine capping process in a question-and-answer format.

Question 1: After the capping step, the Kaiser test is still positive (blue beads). What should I do?

Answer:

A positive Kaiser test after the initial capping procedure indicates the presence of unreacted primary amines. Here are the steps to troubleshoot this issue:

  • Repeat the Capping Step: The most straightforward solution is to repeat the capping procedure.[1] Ensure that fresh capping reagents are used.

  • Extend Reaction Time: If the initial capping was performed for a short duration (e.g., 20-30 minutes), extending the reaction time to 1-2 hours may be beneficial, especially for sterically hindered amines.

  • Check Reagent Quality: Ensure that the acetic anhydride and base (pyridine or DIPEA) are of high quality and have not degraded. Acetic anhydride can hydrolyze over time.

  • Increase Reagent Excess: For difficult sequences, increasing the excess of the capping reagents (e.g., from 10 equivalents to 20 or even 50 equivalents) can drive the reaction to completion.[1]

  • Consider an Alternative Capping Reagent: If repeated capping with acetic anhydride fails, consider using a more reactive capping agent such as N-acetylimidazole or performing the acetylation using acetic acid activated with a coupling reagent like HBTU/DIPEA.

Question 2: I am synthesizing a peptide containing histidine and observe a significant side product after capping with acetic anhydride. What is happening and how can I prevent it?

Answer:

This is a known issue when capping histidine-containing peptides with acetic anhydride. The imidazole side chain of histidine can be acetylated, leading to a chain-terminating side reaction.

Plausible Mechanism:

The imidazole ring of histidine is nucleophilic and can react with acetic anhydride, particularly in the presence of a base. This can lead to the formation of an N-acetylated imidazole, which can sometimes trigger a chain-terminating event. While the exact mechanism of chain termination can vary, one possibility is that the acetylated imidazole promotes the cleavage of the peptide from the resin under certain conditions.

Prevention Strategies:

  • Use a Histidine Protecting Group: The most effective way to prevent this side reaction is to use a protecting group on the imidazole side chain of histidine (e.g., Trityl (Trt), Tosyl (Tos), or Benzyloxymethyl (Bom)). This will prevent its reaction with acetic anhydride.

  • Milder Capping Conditions: If using an unprotected histidine is unavoidable, employ milder capping conditions. This can include:

    • Using a less reactive acetylating agent.

    • Reducing the amount of base in the capping mixture.

    • Decreasing the reaction time and temperature.

  • Alternative Capping Reagents: Consider using an alternative capping reagent that is less likely to react with the histidine side chain.

Question 3: The resin beads are clumping together after the capping step. What could be the cause?

Answer:

Resin clumping, or aggregation, can be a significant problem in SPPS and can be exacerbated during the capping step.

Potential Causes and Solutions:

  • Inadequate Swelling: Ensure the resin is properly swollen in a suitable solvent (like DMF or NMP) before and during the capping reaction. Inadequate swelling can lead to poor reagent diffusion and aggregation.

  • Peptide Sequence: Certain peptide sequences are prone to aggregation. If you suspect this is the case, consider using a more polar solvent or adding a chaotropic agent like a low percentage of DMSO to the capping mixture to disrupt secondary structures.

  • Insufficient Washing: Thoroughly wash the resin after the coupling step to remove any residual coupling reagents or byproducts that might contribute to aggregation during capping.

Frequently Asked Questions (FAQs)

What is the purpose of capping in solid-phase peptide synthesis?

Capping is the process of acetylating any unreacted (free) primary amines on the growing peptide chains after a coupling step. This is done to terminate the elongation of these "failure sequences." By capping these unreacted sites, you prevent the formation of deletion peptides (peptides missing one or more amino acids), which simplifies the purification of the final desired peptide. Capped sequences are typically much shorter than the target peptide and can be more easily separated during purification.

When should I perform a capping step?

While not always necessary for every coupling, capping is highly recommended in the following situations:

  • After the first amino acid coupling: To block any unreacted sites on the resin.

  • During the synthesis of long peptides: To minimize the accumulation of deletion impurities.

  • When using difficult-to-couple amino acids: Such as sterically hindered residues where coupling efficiency may be lower.

  • If a monitoring test (like the Kaiser test) indicates incomplete coupling: A capping step should be performed after a recoupling attempt.

What are the most common capping reagents?

The most common capping reagent is acetic anhydride used in conjunction with a base like pyridine or N,N-diisopropylethylamine (DIPEA) in a solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

How do I monitor the completion of the capping reaction?

The Kaiser test is a widely used colorimetric method to detect the presence of free primary amines. A negative Kaiser test (yellow or colorless beads) indicates that the capping reaction is complete. A positive test (blue beads) signifies the presence of unreacted amines, and the capping step should be repeated.

Experimental Protocols

Protocol 1: Standard Capping with Acetic Anhydride and Pyridine

This protocol describes the standard method for capping unreacted amines on a solid-phase resin.

Materials:

  • Peptide-resin with unreacted amines

  • N,N-Dimethylformamide (DMF)

  • Acetic Anhydride (Ac₂O)

  • Pyridine

  • Reaction vessel for SPPS

Procedure:

  • After the amino acid coupling step, wash the peptide-resin thoroughly with DMF (3 x 1 minute) to remove any residual coupling reagents and byproducts.

  • Prepare the capping solution. A common formulation is a 1:1 or 2:3 mixture of acetic anhydride and pyridine in DMF. For a 0.1 mmol scale synthesis, you can prepare a solution of 0.5 M acetic anhydride and 0.5 M pyridine in 5 mL of DMF. Note: Always prepare the capping solution fresh before use.

  • Add the capping solution to the washed peptide-resin.

  • Agitate the resin slurry at room temperature for 20-30 minutes.

  • Drain the capping solution from the reaction vessel.

  • Wash the peptide-resin thoroughly with DMF (3 x 1 minute) to remove excess capping reagents and byproducts.

  • (Optional but recommended) Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, repeat the capping procedure.

Protocol 2: Kaiser Test for Monitoring Amine Deprotection and Capping

This protocol outlines the procedure for the qualitative determination of free primary amines on the resin.

Materials:

  • Resin sample (a few beads)

  • Reagent A: 5% (w/v) ninhydrin in ethanol

  • Reagent B: 80% (w/v) phenol in ethanol

  • Reagent C: 2% (v/v) 0.001 M aqueous KCN in pyridine

  • Small test tube

  • Heating block or water bath

Procedure:

  • Take a small sample of the resin (1-5 mg) and place it in a small glass test tube.

  • Wash the resin beads with ethanol and then with DCM to remove any residual solvent from the synthesis.

  • Add 2-3 drops of Reagent A, 2-3 drops of Reagent B, and 2-3 drops of Reagent C to the test tube.

  • Heat the test tube at 100-120°C for 3-5 minutes.

  • Observe the color of the beads and the solution.

    • Positive Result (Free Amines Present): The beads and/or the solution will turn a deep blue or purple color.

    • Negative Result (No Free Amines): The beads will remain their original color, and the solution will be yellow or colorless.

Quantitative Data Summary

While precise quantitative efficiency can vary depending on the specific peptide sequence, resin, and reaction conditions, the following table provides a general comparison of common capping methods.

Capping Reagent/MethodTypical Concentration/RatioReaction TimeEfficiencyAdvantagesDisadvantages
Acetic Anhydride / Pyridine 10-50 eq. Ac₂O, 10-50 eq. Pyridine in DMF20-30 minHigh (>99%)Inexpensive, readily available, fast reaction.Can cause side reactions with sensitive residues like unprotected histidine. Pyridine has a strong odor.
Acetic Anhydride / DIPEA 10-50 eq. Ac₂O, 10-50 eq. DIPEA in DMF/DCM20-30 minHigh (>99%)Less odorous than pyridine, effective.DIPEA is a stronger, non-nucleophilic base.
N-Acetylimidazole 10-20 eq. in DMF30-60 minHighMilder than acetic anhydride, less prone to side reactions with sensitive residues.More expensive than acetic anhydride.
Acetic Acid / HBTU / DIPEA 5 eq. AcOH, 4.9 eq. HBTU, 10 eq. DIPEA in DMF30-60 minHighUseful when acetic anhydride is not available or desirable.More complex reagent mixture.

Diagrams

Experimental Workflow: Coupling and Capping

experimental_workflow start Start: Resin with free amine coupling Amino Acid Coupling: - Fmoc-AA-OH - Coupling Reagents - Base start->coupling wash1 Wash (DMF) coupling->wash1 kaiser_test1 Kaiser Test (Optional) wash1->kaiser_test1 incomplete_coupling Incomplete Coupling (Positive Test) kaiser_test1->incomplete_coupling Positive capping Capping: - Acetic Anhydride - Base (Pyridine/DIPEA) kaiser_test1->capping Negative (or skip test) recouple Recouple incomplete_coupling->recouple recouple->wash1 wash2 Wash (DMF) capping->wash2 kaiser_test2 Kaiser Test wash2->kaiser_test2 complete_capping Complete Capping (Negative Test) kaiser_test2->complete_capping Negative repeat_capping Repeat Capping kaiser_test2->repeat_capping Positive end Proceed to Fmoc Deprotection complete_capping->end repeat_capping->capping

Caption: Experimental workflow for amino acid coupling and subsequent amine capping in SPPS.

Chemical Reaction: Amine Capping with Acetic Anhydride

Caption: Chemical reaction of an unreacted primary amine with acetic anhydride to form a capped (acetylated) amine.

References

Optimizing pH for coupling reactions involving L-Histidinamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing pH and troubleshooting common issues encountered during coupling reactions involving L-Histidinamide.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for coupling L-Histidinamide to a carboxyl group using EDC/NHS chemistry?

A1: A two-step pH process is recommended for optimal coupling efficiency.[1][2]

  • Activation Step: The activation of the carboxyl group using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0 .[1][2] A common buffer used for this step is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).[1][2]

  • Coupling Step: The subsequent reaction of the activated NHS-ester with the primary amine of L-Histidinamide is most efficient at a pH of 7.2-7.5 .[1][2] This is because the primary amine needs to be in its unprotonated, nucleophilic state to react effectively. A common buffer for this step is phosphate-buffered saline (PBS).[1]

Q2: What are the pKa values of the functional groups in L-Histidinamide, and why are they important?

A2: The pKa values of L-Histidinamide's ionizable groups are critical for understanding their reactivity at different pH levels.

Functional GroupApproximate pKa Value
α-Carboxyl (COOH)~1.82
Imidazole Side Chain~6.00
α-Amino (NH3+)~9.17
(Source: General literature values for L-Histidine)[3]

The imidazole side chain's pKa of ~6.0 means it can be protonated or deprotonated near physiological pH, influencing the molecule's overall charge and potential for side reactions.[4][5][6] The α-amino group needs to be deprotonated (pH > pKa) to be an effective nucleophile for the coupling reaction.

Q3: Can the imidazole side chain of L-Histidinamide interfere with the coupling reaction?

A3: While the primary α-amino group is the most nucleophilic and intended site of reaction, the imidazole side chain can potentially participate in side reactions, although this is less common. At a pH above its pKa (~6.0), the imidazole nitrogen is a weaker nucleophile than the deprotonated α-amino group. However, in certain contexts, its reactivity can be a concern. If side reactions are suspected, consider protecting the imidazole group, although for many standard EDC/NHS couplings, this is not necessary.

Q4: How can I minimize the risk of racemization of L-Histidinamide during coupling?

A4: Histidine is known to be susceptible to racemization during peptide synthesis, particularly when using carbodiimide reagents like EDC.[7][8] To minimize this risk, it is recommended to include an additive such as 1-hydroxybenzotriazole (HOBt) or its derivatives in the activation step.[7] These additives form an active ester intermediate that is less prone to racemization.[7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Coupling Yield Suboptimal pH: Incorrect pH for either the activation or coupling step.Strictly control the pH for each step. Use a calibrated pH meter.
Hydrolysis of NHS-ester: The activated intermediate is sensitive to water and has a limited half-life, especially at higher pH.[2]Proceed with the coupling step immediately after the activation step. Avoid delays.
Inactive Reagents: EDC and NHS are moisture-sensitive.Use fresh, high-quality reagents. Store them in a desiccator.
Precipitation of EDC: EDC can precipitate out of solution, especially at higher concentrations.If precipitation occurs, try reducing the amount of EDC used.[1]
Presence of Side Products Reaction with Imidazole Side Chain: The imidazole ring may have reacted.Consider protecting the imidazole group if other troubleshooting steps fail.
Oligomerization: The molecule being coupled to L-Histidinamide may be self-reacting if it also contains a free carboxyl or amino group.A two-step coupling procedure is highly recommended to prevent this.[1] Activate the carboxyl-containing molecule first, then add the L-Histidinamide.
Inconsistent Results Inaccurate pH Measurement: Poorly calibrated pH meter or use of pH paper.Calibrate your pH meter before each use with fresh buffers.
Buffer Interference: Use of buffers containing primary amines (e.g., Tris) or carboxylates will compete with the reaction.Use non-interfering buffers such as MES for the activation step and PBS for the coupling step.[1][2]

Experimental Protocols

Two-Step EDC/NHS Coupling of L-Histidinamide to a Carboxyl-Containing Molecule

This protocol is a general guideline and may require optimization for specific applications.

Materials:

  • Carboxyl-containing molecule

  • L-Histidinamide

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl (PBS), pH 7.2

  • Quenching Solution (optional): 1 M Hydroxylamine or 2-Mercaptoethanol

  • Desalting column (optional)

Procedure:

  • Preparation of Reactants:

    • Dissolve the carboxyl-containing molecule in the Activation Buffer.

    • Dissolve L-Histidinamide in the Coupling Buffer.

    • Equilibrate EDC and NHS to room temperature before opening. Prepare solutions of EDC and NHS in the Activation Buffer immediately before use.

  • Activation of the Carboxyl Group:

    • To the solution of the carboxyl-containing molecule, add EDC (e.g., final concentration of 2-10 mM) and NHS (e.g., final concentration of 5-20 mM).

    • Incubate the reaction for 15-30 minutes at room temperature.

  • Coupling with L-Histidinamide:

    • Immediately after activation, add the L-Histidinamide solution to the activated molecule solution. The pH of the final reaction mixture should be adjusted to 7.2-7.5 if necessary.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction (Optional):

    • To quench any unreacted NHS-esters, you can add a quenching solution like hydroxylamine to a final concentration of 10-50 mM.

  • Purification:

    • Remove excess reagents and byproducts by dialysis or using a desalting column equilibrated with an appropriate buffer.

Visual Guides

experimental_workflow cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-7.5) Carboxyl Carboxyl- Containing Molecule Activated_Molecule NHS-Ester Activated Molecule Carboxyl->Activated_Molecule Activation EDC_NHS EDC + NHS in MES Buffer EDC_NHS->Activated_Molecule Coupled_Product Coupled Product Activated_Molecule->Coupled_Product Histidinamide L-Histidinamide in PBS Buffer Histidinamide->Coupled_Product Coupling

Caption: Workflow for the two-step EDC/NHS coupling of L-Histidinamide.

troubleshooting_logic Start Low Coupling Yield? Check_pH Verify pH of Activation and Coupling Buffers Start->Check_pH Yes Check_Reagents Use Fresh EDC/NHS Check_pH->Check_Reagents Check_Procedure Minimize Time Between Activation and Coupling Check_Reagents->Check_Procedure Optimize_Ratio Optimize Reactant Molar Ratios Check_Procedure->Optimize_Ratio Success Yield Improved Optimize_Ratio->Success

References

Technical Support Center: Side-Chain Protection for Internal Histidines with a C-Terminal Histidine Amide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting and implementing side-chain protection strategies for internal histidine residues in peptides featuring a C-terminal histidine amide (His-NH2).

Frequently Asked Questions (FAQs)

Q1: Why is side-chain protection of internal histidines necessary when synthesizing a peptide with a C-terminal His-NH2?

A1: The side chain of histidine contains an imidazole ring, which is nucleophilic and can cause several side reactions during solid-phase peptide synthesis (SPPS). The primary concerns are:

  • Racemization: The imidazole nitrogen can catalyze the abstraction of the alpha-proton of the activated histidine, leading to a loss of stereochemical integrity (racemization). Histidine is one of the amino acids most prone to racemization during peptide synthesis.

  • Side-chain Acylation: The imidazole ring can be acylated by the activated C-terminus of the incoming amino acid, leading to branched peptide impurities.

  • Side Product Formation: Unprotected histidine can lead to other side reactions, such as the formation of piperidinyl-alanine adducts when using piperidine for Fmoc deprotection.

Protecting the imidazole side chain is crucial to minimize these side reactions and ensure the synthesis of the desired peptide with high purity and yield.

Q2: What are the most common side-chain protecting groups for histidine in Fmoc-SPPS?

A2: In Fmoc-based solid-phase peptide synthesis, the most widely used protecting groups for the histidine side chain are trityl-based groups. These are acid-labile and are typically removed during the final cleavage of the peptide from the resin. Common choices include:

  • Trityl (Trt): The most common and generally effective protecting group.

  • 4-Methyltrityl (Mtt): More acid-labile than Trt, allowing for selective deprotection on-resin if needed.

  • 4-Methoxytrityl (Mmt): Even more acid-labile than Mtt.

Other protecting groups used in specific situations include:

  • tert-Butyloxycarbonyl (Boc): Offers good protection against racemization but its lability to piperidine can be a concern in long syntheses.

  • Benzyloxymethyl (Bom): Very effective at suppressing racemization but can be difficult to remove.

  • 2,4-Dinitrophenyl (Dnp): A stable protecting group useful for synthesizing long peptides or protected fragments.

Q3: How does the presence of a C-terminal His-NH2 influence the choice of protecting group for internal histidines?

A3: The C-terminal His-NH2 itself is prone to racemization, especially during the activation step for coupling the preceding amino acid. Therefore, the choice of protecting group for internal histidines should be part of an overall strategy to minimize racemization throughout the peptide sequence. The primary considerations are:

  • Orthogonality: The protecting group for the internal histidine side chains must be compatible with the resin linker used to generate the C-terminal amide (e.g., Rink Amide resin) and the N-terminal Fmoc protecting group.

  • Racemization Suppression: The chosen protecting group should effectively prevent racemization of the internal histidine residues. Trityl-based groups are generally effective in this regard.

  • Cleavage Conditions: The protecting group must be removable under conditions that do not damage the final peptide amide.

For a C-terminal His-NH2, it is crucial to use a robust side-chain protection strategy for all histidine residues in the sequence to minimize the accumulation of diastereomeric impurities.

Q4: Can I use an unprotected internal histidine to save costs?

A4: While it is technically possible to perform SPPS with unprotected histidine, it is strongly discouraged, especially for peptides with multiple histidines or for longer sequences. The risk of racemization and side-product formation is significantly increased, which will lead to a difficult purification process and a lower yield of the desired peptide. The cost savings on the protected amino acid are often outweighed by the increased cost of purification and the potential for complete synthesis failure.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Final Peptide 1. Incomplete coupling of amino acids due to steric hindrance or peptide aggregation. 2. Premature cleavage of the peptide from the resin. 3. Side reactions consuming the target peptide.1. Use a more efficient coupling reagent (e.g., HATU, HCTU). Double couple difficult residues. 2. Ensure the correct resin and cleavage cocktail are used. For C-terminal amides, Rink Amide or similar resins are appropriate. 3. Ensure robust side-chain protection for all reactive amino acids, especially histidine.
Multiple Peaks in HPLC/MS Analysis (Diastereomers) 1. Racemization of one or more histidine residues (internal or C-terminal). 2. Racemization of other susceptible amino acids (e.g., Cys, Ser).1. Use a highly effective histidine protecting group like Trt or Bom. Optimize coupling conditions (shorter activation times, lower temperatures). 2. For the C-terminal histidine, consider using a pre-formed dipeptide to couple to the resin to minimize exposure of the activated C-terminal His to basic conditions.
Unexpected Side Products 1. Incomplete removal of the histidine side-chain protecting group. 2. Modification of the peptide by scavengers used during cleavage. 3. Acylation of the histidine side chain.1. Increase the cleavage time or the concentration of TFA. Ensure the appropriate scavengers are used for the protecting group (e.g., triisopropylsilane for Trt). 2. Optimize the scavenger cocktail based on the peptide sequence. 3. Ensure the histidine side chain is protected throughout the synthesis.
Difficulty in Purifying the Final Peptide 1. Presence of closely eluting diastereomers due to racemization. 2. Formation of deletion or truncated sequences.1. Use a high-resolution HPLC column and optimize the gradient. If racemization is severe, re-synthesize the peptide with a better protection strategy. 2. Ensure complete coupling at each step by performing a Kaiser test or other in-process monitoring.

Quantitative Data Summary

Table 1: Comparison of Common Histidine Side-Chain Protecting Groups in Fmoc-SPPS

Protecting GroupAbbreviationKey AdvantagesKey DisadvantagesRelative Lability
TritylTrt- Good protection against racemization. - Widely used and well-documented. - Compatible with standard Fmoc-SPPS.- Can be bulky, potentially hindering coupling of adjacent residues.Acid-labile (TFA)
4-MethyltritylMtt- More acid-labile than Trt, allowing for selective deprotection.- Higher cost than Trt.More acid-labile than Trt
4-MethoxytritylMmt- Even more acid-labile than Mtt.- Higher cost. - May be too labile for some applications.Most acid-labile of the trityl groups
tert-ButyloxycarbonylBoc- Effective at suppressing racemization.- Can be partially cleaved by piperidine over many cycles.Acid-labile (TFA)
BenzyloxymethylBom- Excellent suppression of racemization.- Can be difficult to remove completely. - Higher cost.Requires strong acid (e.g., HF)
2,4-DinitrophenylDnp- Very stable to both acid and base. - Good for synthesis of protected fragments.- Requires a specific deprotection step with a nucleophile (e.g., thiophenol).Stable to TFA and piperidine

Experimental Protocols

Protocol 1: General Coupling of Fmoc-His(Trt)-OH in SPPS for a Peptide with a C-Terminal Amide

This protocol assumes the use of a Rink Amide resin and standard Fmoc-SPPS instrumentation.

1. Resin Swelling:

  • Place the Rink Amide resin in the reaction vessel.

  • Wash the resin with dimethylformamide (DMF) for 30 minutes to swell the beads.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes.

  • Drain the solution.

  • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

  • Drain and wash the resin thoroughly with DMF (5-7 times).

3. Amino Acid Coupling:

  • In a separate vial, dissolve Fmoc-His(Trt)-OH (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HCTU, 3-5 equivalents) in DMF.

  • Add a base (e.g., N,N-diisopropylethylamine - DIPEA, 6-10 equivalents) to the amino acid solution.

  • Pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate for 1-2 hours at room temperature.

4. Monitoring the Coupling Reaction:

  • Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling.

  • If the Kaiser test is positive (blue beads), continue the coupling for another hour or perform a double coupling.

5. Washing:

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times) to prepare for the next cycle.

Protocol 2: Final Cleavage and Deprotection

1. Resin Preparation:

  • After the final Fmoc deprotection and washing of the N-terminal amino acid, wash the resin with DCM and dry it under vacuum.

2. Cleavage Cocktail Preparation:

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5. TIS is a scavenger to trap the released trityl cations.

3. Cleavage Reaction:

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Agitate at room temperature for 2-3 hours.

4. Peptide Precipitation and Isolation:

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the suspension to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether 2-3 more times.

  • Dry the crude peptide pellet under vacuum.

5. Purification:

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the pure fractions to obtain the final peptide.

Visualizations

Experimental_Workflow Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Coupling Couple Fmoc-His(Trt)-OH (HCTU/DIPEA) Fmoc_Deprotection->Coupling Wash Wash with DMF/DCM Coupling->Wash Repeat Repeat Cycles Wash->Repeat for each amino acid Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Wash->Cleavage after final cycle Repeat->Fmoc_Deprotection Precipitation Precipitate in Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Final_Peptide Final Peptide (Internal His, C-term His-NH2) Purification->Final_Peptide

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for a peptide with a C-terminal His-NH2.

Troubleshooting_Logic Start Problem Encountered Low_Yield Low Yield Start->Low_Yield Impure_Peptide Impure Peptide (HPLC) Start->Impure_Peptide Check_Coupling Check Coupling Efficiency (Kaiser Test) Low_Yield->Check_Coupling Check_Racemization Analyze for Diastereomers (LC-MS) Impure_Peptide->Check_Racemization Incomplete_Coupling Incomplete Coupling Check_Coupling->Incomplete_Coupling Racemization_Detected Racemization Detected Check_Racemization->Racemization_Detected Solution1 Use Stronger Coupling Agent or Double Couple Incomplete_Coupling->Solution1 Yes Solution2 Optimize Coupling Time/Temp & Use High-Purity Reagents Racemization_Detected->Solution2 Yes Solution3 Re-evaluate Protecting Group Strategy Racemization_Detected->Solution3 Yes

Minimizing deletion sequences in peptides synthesized with H-His-NH2.2HCl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing deletion sequences during solid-phase peptide synthesis (SPPS), with a particular focus on peptides synthesized with a C-terminal histidine amide (H-His-NH2).

Troubleshooting Guides

Problem: High levels of deletion sequences observed in the final peptide product containing a C-terminal histidine amide.

This guide provides a systematic approach to identifying and resolving the root causes of deletion sequences.

Q1: What are the primary causes of deletion sequences in SPPS?

Deletion sequences, which are peptides missing one or more amino acid residues, primarily arise from incomplete coupling reactions during the synthesis cycle.[1] This can be due to several factors:

  • Steric Hindrance: Bulky amino acids or protecting groups can physically obstruct the coupling reaction. Arginine, with its large side chain and protecting group, is a common example.[2][3]

  • Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures or aggregate, making the N-terminal amine less accessible for the next coupling step.[4]

  • Insufficient Activation: The carboxylic acid of the incoming amino acid may not be sufficiently activated by the coupling reagent, leading to a slow or incomplete reaction.

  • Poor Resin Swelling: Inadequate swelling of the solid support resin can limit the accessibility of reagents to the growing peptide chain.[5]

Q2: I've identified my peptide has a high level of deletion sequences. What is the first step to troubleshoot this issue?

The first step is to analyze the crude peptide using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).[6][7] This will help you identify the specific locations and frequencies of the deletions. Knowing which amino acid failed to couple is crucial for targeted troubleshooting.

Q3: My analysis shows that the amino acid immediately preceding the C-terminal histidine is frequently deleted. What specific strategies can I employ?

When a specific deletion is common, a targeted "double coupling" strategy is often effective. This involves repeating the coupling step for that particular amino acid to ensure the reaction goes to completion.

Double_Coupling_Workflow Start Start Synthesis Cycle Deprotection Fmoc Deprotection Start->Deprotection Wash1 Wash Resin Deprotection->Wash1 First_Coupling First Coupling of Problematic Amino Acid Wash1->First_Coupling Wash2 Wash Resin First_Coupling->Wash2 Kaiser_Test Perform Kaiser Test Wash2->Kaiser_Test Positive Positive Result (Incomplete Coupling) Kaiser_Test->Positive Negative Negative Result (Complete Coupling) Kaiser_Test->Negative Second_Coupling Second Coupling of the Same Amino Acid Positive->Second_Coupling Continue Continue to Next Cycle Negative->Continue Wash3 Wash Resin Second_Coupling->Wash3 Wash3->Continue

Q4: Should I be concerned about side reactions with histidine itself leading to deletion sequences?

While histidine is prone to certain side reactions like racemization, the primary cause of deletion sequences is incomplete coupling. However, the choice of protecting group for the histidine side chain can influence the overall success of the synthesis. Using a side-chain protected histidine like Fmoc-His(Trt)-OH or Fmoc-His(Boc)-OH is crucial to prevent side reactions on the imidazole ring that could interfere with coupling.[8][9][10]

Frequently Asked Questions (FAQs)

Q5: What is capping and how can it help with deletion sequences?

Capping is the process of acetylating any unreacted N-terminal amines after a coupling step.[11][12] This is typically done using acetic anhydride and a base like pyridine or DIPEA. Capping terminates the elongation of peptide chains that have failed to couple, preventing the formation of deletion sequences. While it doesn't increase the yield of the desired full-length peptide, it significantly simplifies the purification process by making the truncated peptides easier to separate from the target peptide.[13]

Capping_Mechanism cluster_0 After Incomplete Coupling cluster_1 Capping Step Resin_Bound_Peptide Resin-Peptide-NH-Fmoc (Successfully Coupled) No_Reaction Resin-Peptide-NH-Fmoc (No Reaction) Resin_Bound_Peptide->No_Reaction is protected Unreacted_Amine Resin-Peptide-NH2 (Unreacted) Acetic_Anhydride Acetic Anhydride (Ac2O) Unreacted_Amine->Acetic_Anhydride reacts with Capped_Peptide Resin-Peptide-NH-Ac (Capped Chain) Acetic_Anhydride->Capped_Peptide forms

Q6: Which coupling reagents are recommended for synthesizing peptides with histidine?

The choice of coupling reagent is critical for efficient peptide synthesis. For histidine-containing peptides, phosphonium and aminium/uronium salt-based reagents are generally preferred over carbodiimides due to their higher reactivity and lower risk of racemization.

Coupling Reagent ClassExamplesAdvantagesDisadvantages
Aminium/Uronium HBTU, HATU, HCTU, TBTUFast coupling times, high efficiency.[14] HATU is particularly effective with less epimerization.[14]Can react with the unprotected N-terminal if used in excess.[14]
Phosphonium PyBOP, PyAOPHighly effective, especially for hindered couplings.[15]Byproducts can be difficult to remove.
Carbodiimide DCC, DICEconomical.Slower reaction rates, higher risk of racemization with histidine.[14] Byproduct of DCC is insoluble.[14]
Immonium COMUSafer alternative to benzotriazole-based reagents, very efficient.[14][15]Higher cost.

Q7: How does the choice of histidine side-chain protecting group affect the synthesis?

Protecting the imidazole side chain of histidine is essential to prevent side reactions. The choice of protecting group can impact both the prevention of side reactions and the efficiency of the synthesis.

Protecting GroupAbbreviationKey Features
Trityl TrtMost common for Fmoc chemistry. Provides good protection but does not completely prevent racemization, especially at elevated temperatures.[16]
tert-Butoxycarbonyl BocOffers better suppression of epimerization compared to Trt, especially during microwave-assisted synthesis.[17]
Benzyloxymethyl BomProtects the π-nitrogen of the imidazole ring, which is highly effective at preventing racemization.[16]
p-Methoxybenzyloxymethyl MBomA TFA-labile version of Bom that offers excellent racemization suppression.[16]

Q8: When should I consider using a double coupling strategy for the entire peptide sequence?

While a targeted double coupling for problematic residues is often sufficient, a global double coupling strategy may be necessary for "difficult sequences".[4] These include:

  • Long peptides (typically > 20 amino acids).

  • Hydrophobic sequences prone to aggregation.

  • Sequences with multiple consecutive bulky or identical amino acids.[2]

A double coupling strategy for the entire synthesis will consume more reagents and time but can significantly improve the purity of the crude product, simplifying subsequent purification.[3]

Troubleshooting_Deletion_Sequences Start High Deletion Sequences Detected in Peptide Identify_Location Identify Location of Deletion (HPLC-MS) Start->Identify_Location Specific_Deletion Specific, Recurring Deletion Identify_Location->Specific_Deletion General_Deletion General/Multiple Deletions Identify_Location->General_Deletion Specific_Deletion->General_Deletion No Double_Couple_Targeted Implement Targeted Double Coupling Specific_Deletion->Double_Couple_Targeted Yes Optimize_Coupling Optimize Coupling Conditions General_Deletion->Optimize_Coupling End Improved Purity Double_Couple_Targeted->End Check_Reagents Use High-Efficiency Coupling Reagent (e.g., HATU, COMU) Optimize_Coupling->Check_Reagents Check_Protecting_Group Review Histidine Protecting Group (e.g., Fmoc-His(Boc)-OH) Optimize_Coupling->Check_Protecting_Group Use_Capping Implement Capping Strategy Consider_Global_DC Consider Global Double Coupling Use_Capping->Consider_Global_DC Consider_Global_DC->End Check_Reagents->Use_Capping Check_Protecting_Group->Use_Capping

Experimental Protocols

Protocol 1: Standard Capping Procedure [5][11][12]

  • Following the coupling step, wash the resin three times with DMF.

  • Prepare a fresh capping solution of acetic anhydride and pyridine in DMF (a 3:2 ratio of acetic anhydride to pyridine is common). Use approximately 50 equivalents of each reagent relative to the resin substitution. DIPEA can be used as an alternative to pyridine.

  • Add the capping solution to the resin and agitate at room temperature for 30 minutes.

  • Wash the resin thoroughly with DMF (at least 4 times).

  • (Optional) Perform a Kaiser test to confirm the absence of free amines. If the test is positive, repeat the capping procedure.

Protocol 2: Double Coupling Procedure [2][18]

  • After the first coupling reaction, wash the resin thoroughly with DMF.

  • Prepare a fresh solution of the same activated amino acid as used in the first coupling.

  • Add this solution to the resin and allow the second coupling reaction to proceed for the same duration as the first.

  • Wash the resin with DMF to remove excess reagents.

  • Proceed with the Fmoc deprotection step for the next cycle.

References

Impact of H-His-NH2.2HCl on the final purity of a synthetic peptide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of starting materials on the final purity of a synthetic peptide, with a specific focus on the use of H-His-NH2·2HCl.

Frequently Asked Questions (FAQs)

Q1: What is H-His-NH2·2HCl and how is it used in peptide synthesis?

A1: H-His-NH2·2HCl is the dihydrochloride salt of histidine amide. In solid-phase peptide synthesis (SPPS), it is used to incorporate a histidine residue with a C-terminal amide into a peptide sequence. The C-terminal amide is often crucial for the biological activity of a peptide. The dihydrochloride form indicates that both the alpha-amino group and the imidazole side chain of histidine are protonated, which can influence its reactivity during synthesis.

Q2: What are the potential advantages of using H-His-NH2·2HCl?

A2: The primary advantage of using H-His-NH2·2HCl is the direct incorporation of a C-terminal histidine amide, which can be a more efficient strategy than synthesizing the peptide on a resin that produces a C-terminal amide and then adding a standard protected histidine.

Q3: What are the main challenges associated with using H-His-NH2·2HCl in terms of final peptide purity?

A3: The main challenges stem from the fact that the imidazole side chain of histidine is unprotected. This can lead to several side reactions during peptide synthesis, including:

  • Racemization: The imidazole ring can catalyze the racemization of the histidine residue during the activation and coupling steps, leading to the formation of diastereomeric impurities.[1]

  • Side-chain acylation: The unprotected imidazole nitrogen can react with activated amino acids during coupling, leading to the formation of branched peptides or other modifications.[2]

  • Modification by coupling reagents: Certain coupling reagents, like diisopropylcarbodiimide (DIC), can react with the unprotected imidazole ring to form adducts.[3]

  • Oxidation: The histidine side chain is susceptible to oxidation, which can occur during synthesis or subsequent handling.[4][5]

Troubleshooting Guide

Issue 1: Presence of a major impurity with the same mass as the target peptide in the HPLC chromatogram.

Possible Cause: This is often indicative of a diastereomeric impurity, which can result from the racemization of the histidine residue during synthesis.[1] The imidazole ring of an unprotected histidine can facilitate this process.[2]

Recommended Solution:

  • Optimize Coupling Conditions: Use coupling reagents known to suppress racemization, such as those combined with ethyl cyanohydroxyiminoacetate (Oxyma) or 1-hydroxybenzotriazole (HOBt).[1]

  • Protecting Group Strategy: For future syntheses, consider using a histidine derivative with a side-chain protecting group (e.g., Trityl (Trt), t-butyloxycarbonyl (Boc)) to minimize racemization.[2]

Issue 2: Appearance of unexpected peaks with higher molecular weights in the mass spectrum.

Possible Cause: These peaks could correspond to peptides with side-chain modifications. The unprotected imidazole group of histidine can be acylated by activated amino acids or react with certain coupling reagents.[2][3]

Recommended Solution:

  • Use Protected Histidine: The most effective solution is to use a histidine derivative with a side-chain protecting group to prevent unwanted reactions.[2]

  • Choice of Coupling Reagent: Avoid coupling reagents like DIC that are known to form adducts with unprotected histidine.[3] Consider alternatives like HBTU or HATU in combination with a non-nucleophilic base like diisopropylethylamine (DIEA).

Issue 3: Low yield of the target peptide and a complex mixture of impurities.

Possible Cause: A complex impurity profile can result from a combination of factors, including incomplete coupling reactions, side-chain reactions, and peptide aggregation. The protonated state of the imidazole ring in H-His-NH2·2HCl might influence the solubility and reactivity of the growing peptide chain.

Recommended Solution:

  • Optimize Coupling Protocol: Increase the coupling time and/or use a higher excess of the activated amino acid to drive the reaction to completion.

  • Solvent Choice: In cases of suspected peptide aggregation, consider switching to a more effective solvent for SPPS, such as N-methylpyrrolidone (NMP), or using additives that disrupt secondary structures.[6]

  • Quality of Starting Material: Ensure the high purity of H-His-NH2·2HCl, as impurities in the starting material can be incorporated into the final peptide.

Summary of Potential Impurities

Impurity TypeProbable Cause with H-His-NH2·2HClAnalytical Detection Method
Diastereomers Racemization of the unprotected histidine residue.[1]Chiral HPLC, High-resolution HPLC
Branched Peptides Acylation of the imidazole side chain by activated amino acids.[2]Mass Spectrometry (higher mass)
Coupling Reagent Adducts Reaction of the imidazole ring with coupling reagents like DIC.[3]Mass Spectrometry (specific mass addition)
Oxidized Peptides Oxidation of the histidine side chain.[4][5]Mass Spectrometry (+16 Da mass shift)
Deletion Sequences Incomplete coupling of subsequent amino acids due to steric hindrance or aggregation potentially influenced by the histidine residue.Mass Spectrometry (lower mass)

Experimental Protocols

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Peptide Purity Analysis

This protocol outlines a general method for analyzing the purity of a synthetic peptide.

1. Materials:

  • Synthesized peptide sample
  • Water (HPLC grade)
  • Acetonitrile (ACN, HPLC grade)
  • Trifluoroacetic acid (TFA, HPLC grade)
  • RP-HPLC system with a C18 column

2. Sample Preparation:

  • Dissolve the lyophilized peptide in a suitable solvent (e.g., 5-10% ACN in water with 0.1% TFA) to a final concentration of 1 mg/mL.
  • Filter the sample through a 0.22 µm syringe filter before injection.

3. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
  • Mobile Phase A: 0.1% TFA in water
  • Mobile Phase B: 0.1% TFA in acetonitrile
  • Gradient: A typical gradient would be 5-65% B over 30 minutes. The gradient may need to be optimized based on the hydrophobicity of the peptide.
  • Flow Rate: 1.0 mL/min
  • Detection: UV absorbance at 214 nm and 280 nm.
  • Injection Volume: 10-20 µL

4. Data Analysis:

  • Integrate the peaks in the chromatogram.
  • Calculate the purity of the target peptide as the percentage of the area of the main peak relative to the total area of all peaks.

Visualizations

Peptide_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Resin Resin Support Coupling1 Couple First Amino Acid (e.g., Fmoc-AA-OH) Resin->Coupling1 Deprotection1 Fmoc Deprotection Coupling1->Deprotection1 Coupling2 Couple H-His-NH2·2HCl Deprotection1->Coupling2 Deprotection2 Fmoc Deprotection of subsequent amino acid Coupling2->Deprotection2 Elongation Peptide Chain Elongation Deprotection2->Elongation Cleavage Cleavage from Resin & Side-Chain Deprotection Elongation->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Purity & Identity Analysis (HPLC, MS) Purification->Analysis FinalPeptide Final Peptide Analysis->FinalPeptide

Caption: General workflow for solid-phase peptide synthesis incorporating H-His-NH2·2HCl.

Troubleshooting_His_Impurities Start Impurity Detected in Final Peptide Analysis MassCheck Check Mass Spectrum Start->MassCheck SameMass Impurity has Same Mass as Target Peptide MassCheck->SameMass Yes HigherMass Impurity has Higher Mass MassCheck->HigherMass No Racemization Probable Cause: Racemization of Histidine SameMass->Racemization SideReaction Probable Cause: Side-Chain Acylation or Coupling Reagent Adduct HigherMass->SideReaction SolutionRacemization Solution: - Optimize coupling reagents - Use protected His in future Racemization->SolutionRacemization SolutionSideReaction Solution: - Use protected His - Change coupling reagent SideReaction->SolutionSideReaction

Caption: Troubleshooting decision tree for impurities arising from H-His-NH2·2HCl.

References

Validation & Comparative

A Comparative Guide to H-His-NH2.2HCl and Fmoc-His(Trt)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of histidine into peptide sequences is a critical step in the synthesis of many therapeutic peptides and research tools. The unique properties of its imidazole side chain, however, present distinct challenges, primarily the propensity for racemization during coupling reactions. The choice of the histidine building block can significantly impact the overall yield, purity, and efficiency of solid-phase peptide synthesis (SPPS). This guide provides an objective comparison between two commonly used histidine derivatives: the unprotected salt form, L-Histidinamide dihydrochloride (H-His-NH2.2HCl), and the side-chain protected form, Nα-Fmoc-Nim-trityl-L-histidine (Fmoc-His(Trt)-OH).

At a Glance: Key Differences and Considerations

The primary distinction between these two reagents lies in the protection strategy for the histidine side chain. Fmoc-His(Trt)-OH employs a trityl (Trt) group to shield the imidazole nitrogen, aiming to prevent side reactions and minimize racemization.[1][2] In contrast, this compound is used in strategies that opt for minimal or no side-chain protection, which can offer benefits in terms of atom economy and a reduction in byproducts from deprotection steps.[3][4]

Recent advancements in peptide synthesis have explored the use of unprotected amino acid derivatives to enhance the sustainability and efficiency of the process.[3] The elimination of side-chain protecting groups is seen as a way to improve the atom economy and simplify the final cleavage and purification steps by reducing the generation of reactive carbocations.[3]

Performance Comparison: Yield, Purity, and Racemization

While direct head-to-head quantitative comparisons in the literature are scarce, the performance of each derivative can be inferred from studies focusing on racemization and coupling efficiency.

ParameterThis compound (Unprotected)Fmoc-His(Trt)-OH (Protected)
Peptide Yield Potentially higher atom economy leading to a theoretical increase in yield.[3] However, the lack of side-chain protection can sometimes lead to side reactions that may lower the overall yield of the desired peptide.Generally provides good yields, but the additional protection and deprotection steps can impact the overall process efficiency.
Peptide Purity Can lead to higher purity profiles by avoiding byproducts from the cleavage of side-chain protecting groups.[3] However, the unprotected imidazole ring can be susceptible to modifications.The Trt group protects the imidazole side chain from unwanted reactions during synthesis.[1] However, incomplete deprotection or side reactions during cleavage of the Trt group can lead to impurities.
Coupling Efficiency Recent studies show high coupling efficiency with specific activators like Oxyma Pure/TBEC.[3][4] The basicity of the unprotected imidazole may influence the coupling reaction.Generally efficient, but can be influenced by the choice of coupling reagent and conditions to minimize racemization.[2][5]
Racemization The free imidazole π-nitrogen can catalyze racemization.[2] However, specific coupling conditions can mitigate this.Highly prone to racemization, especially with base-mediated coupling methods.[2] The use of additives like HOBt or HOAt is often necessary to suppress this side reaction.[5]
Key Advantages Improved atom economy, reduced waste from protecting groups, potentially simpler purification.[3]Well-established protocols, effective prevention of side-chain acylation.[1]
Key Disadvantages Potential for side-chain modifications if not handled correctly, requires careful optimization of coupling conditions. The dihydrochloride form requires neutralization.High risk of racemization, requires additional reagents to suppress epimerization, byproducts from Trt group cleavage.[2][5]

Experimental Protocols

Below are generalized experimental protocols for the incorporation of this compound and Fmoc-His(Trt)-OH into a peptide sequence during Fmoc-based solid-phase peptide synthesis (SPPS).

Experimental Workflow: A Comparative Overview

cluster_0 SPPS Cycle cluster_1 Coupling with this compound cluster_2 Coupling with Fmoc-His(Trt)-OH resin Resin with N-terminal amine deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) resin->deprotection wash1 Washing Steps (DMF) deprotection->wash1 unprotected_his This compound wash1->unprotected_his Option 1 protected_his Fmoc-His(Trt)-OH wash1->protected_his Option 2 neutralization Neutralization (e.g., with DIPEA) unprotected_his->neutralization activation_unprotected Activation (e.g., Oxyma Pure/TBEC) neutralization->activation_unprotected coupling_unprotected Coupling to Resin activation_unprotected->coupling_unprotected wash2_unprotected Washing Steps (DMF) coupling_unprotected->wash2_unprotected wash2_unprotected->resin Next Cycle activation_protected Activation (e.g., HBTU/HOBt/DIPEA) protected_his->activation_protected coupling_protected Coupling to Resin activation_protected->coupling_protected wash2_protected Washing Steps (DMF) coupling_protected->wash2_protected wash2_protected->resin Next Cycle

Figure 1. Comparative workflow for incorporating unprotected versus protected histidine in SPPS.
Protocol 1: Coupling of this compound

This protocol is based on emerging methods for minimal-protection SPPS.[3][4]

  • Resin Preparation: Start with the resin-bound peptide bearing a free N-terminal amine after Fmoc deprotection and subsequent washing steps.

  • Amino Acid Preparation:

    • Dissolve this compound (e.g., 3 equivalents relative to resin loading) in a suitable solvent like DMF.

    • Add a base such as N,N-diisopropylethylamine (DIPEA) (e.g., 6 equivalents) to neutralize the dihydrochloride salt and the amino acid for coupling. The exact amount of base is crucial and should be optimized.

  • Activation:

    • In a separate vessel, prepare the activation solution. For example, dissolve Oxyma Pure (3 equivalents) and tert-butyl ethyl carbodiimide (TBEC) (3 equivalents) in DMF.

    • Add the neutralized H-His-NH2 solution to the activation mixture.

  • Coupling:

    • Add the activated histidine solution to the resin.

    • Allow the coupling reaction to proceed for a specified time (e.g., 1-2 hours) at room temperature. Monitoring the reaction completion (e.g., using a Kaiser test) is recommended.

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Continue Synthesis: Proceed with the deprotection of the newly added amino acid for the next coupling cycle.

Protocol 2: Coupling of Fmoc-His(Trt)-OH

This is a more traditional and well-established protocol in Fmoc-SPPS.[2][6][7]

  • Resin Preparation: Begin with the resin-bound peptide with a free N-terminal amine following Fmoc deprotection and washing.

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-His(Trt)-OH (e.g., 3 equivalents), an activating agent such as HBTU (3 equivalents), and a racemization suppressor like HOBt (3 equivalents) in DMF.

    • Add DIPEA (e.g., 6 equivalents) to the solution to facilitate the activation.

    • Allow the pre-activation to proceed for a short period (e.g., 2-5 minutes). Prolonged pre-activation can increase racemization.[2]

  • Coupling:

    • Add the activated Fmoc-His(Trt)-OH solution to the resin.

    • Let the coupling reaction proceed for the desired time (e.g., 1-2 hours) at room temperature.

  • Washing: Following the coupling, thoroughly wash the resin with DMF to remove any unreacted reagents and soluble byproducts.

  • Continue Synthesis: Proceed to the Fmoc deprotection step to prepare for the next amino acid coupling.

Signaling Pathways and Logical Relationships

The decision to use this compound versus Fmoc-His(Trt)-OH involves a trade-off between minimizing side-chain-related byproducts and controlling racemization.

cluster_0 Decision Point cluster_1 This compound Pathway cluster_2 Fmoc-His(Trt)-OH Pathway Start Choice of Histidine Derivative Unprotected This compound Start->Unprotected Protected Fmoc-His(Trt)-OH Start->Protected Adv_Unprotected Advantages: - Higher Atom Economy - No Protecting Group Byproducts Unprotected->Adv_Unprotected Disadv_Unprotected Disadvantages: - Potential for Side-Chain Modification - Requires Neutralization Unprotected->Disadv_Unprotected Mitigation_Unprotected Mitigation: - Optimized Coupling Reagents (Oxyma/TBEC) - Careful Control of Stoichiometry Disadv_Unprotected->Mitigation_Unprotected Adv_Protected Advantages: - Well-established Protocols - Side-chain Protection Protected->Adv_Protected Disadv_Protected Disadvantages: - High Risk of Racemization - Trityl Cation Byproducts Protected->Disadv_Protected Mitigation_Protected Mitigation: - Use of Additives (HOBt/HOAt) - Non-base Mediated Coupling Disadv_Protected->Mitigation_Protected

Figure 2. Decision pathway for selecting a histidine derivative in peptide synthesis.

Conclusion

The choice between this compound and Fmoc-His(Trt)-OH for peptide synthesis depends on the specific requirements of the target peptide and the overall synthetic strategy. Fmoc-His(Trt)-OH remains a widely used option with well-documented protocols, but the significant risk of racemization necessitates careful control of coupling conditions and the use of additives. The emerging use of unprotected histidine derivatives like this compound offers a promising alternative for improving the green chemistry profile of peptide synthesis by increasing atom economy and reducing side-product formation. However, this approach requires careful optimization of the coupling protocol to manage the reactivity of the unprotected imidazole side chain and ensure complete neutralization of the salt form. As research in minimal-protection SPPS strategies continues, the use of unprotected histidine is likely to become more prevalent, offering a more efficient and sustainable route to complex peptides.

References

A Comparative Analysis of H-His-NH2·2HCl and Other C-Terminal Amino Amides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of peptide and protein chemistry, the C-terminus of a molecule plays a pivotal role in its biological activity, stability, and overall pharmacokinetic profile. C-terminal amidation, the conversion of the terminal carboxylic acid to a primary amide, is a common post-translational modification that significantly enhances the therapeutic potential of peptides. This guide provides a comprehensive comparison of H-His-NH2·2HCl (Histidine amide dihydrochloride) with other prevalent C-terminal amino amides, supported by experimental data and detailed protocols.

The Significance of C-Terminal Amidation

C-terminal amidation confers several advantages to peptides. By neutralizing the negative charge of the carboxylate group, amidation can lead to:

  • Increased Stability: Amidated peptides are generally more resistant to degradation by carboxypeptidases, enzymes that cleave the C-terminal amino acid, leading to a longer plasma half-life.

  • Enhanced Biological Activity: The removal of the negative charge can improve the peptide's binding affinity to its target receptor, often resulting in increased potency. For many peptide hormones, amidation is essential for their biological function.

  • Improved Pharmacokinetic Properties: The increased stability and altered charge can positively influence the absorption, distribution, metabolism, and excretion (ADME) profile of a peptide drug.

Comparative Performance Data

While direct head-to-head comparative studies on the plasma stability of simple C-terminal amino amides are limited, we can infer their relative performance from studies on larger peptides and related compounds. The following table summarizes key performance indicators for H-His-NH2 and other common C-terminal amino amides.

C-Terminal Amino AmideStructureMolecular Weight ( g/mol )Plasma Half-life (t½)Biological Activity (Example)
H-His-NH2·2HCl L-Histidinamide dihydrochloride208.08Not directly reported; L-Histidine has a t½ of ~1-2 hours in human plasma.[1]Antimicrobial activity (in peptides), potential neuromodulatory roles.
H-Arg-NH2·2HCl L-Argininamide dihydrochloride247.14Not directly reported; C-terminal amidation generally increases peptide stability.[2]Antimicrobial activity (in peptides), precursor for nitric oxide synthesis.
H-Ala-NH2·HCl L-Alaninamide hydrochloride124.58Not directly reported; generally considered a stable modification.Often used as a non-functional terminus in peptide analogs.
H-Lys-NH2·2HCl L-Lysinamide dihydrochloride218.14Not directly reported; contributes a positive charge which can influence binding.Antimicrobial activity (in peptides), important for protein structure.

Note: The plasma half-life of small molecules and peptides is highly dependent on the entire sequence and structure, not just the C-terminal residue. The data for L-Histidine is for the free amino acid and should be considered an approximation for the amide.

A study comparing synthetic antimicrobial peptides (SAMPs) with a linear amphipathic structure revealed significant differences in antibacterial properties based on the C-terminal cationic amino acid amide. The study concluded the following order of activity: P1-Arg-NH2 > P2-Lys-NH2 ≫ P3-His-NH2 . However, the peptide with the C-terminal histidine amide (P3-His-NH2) exhibited potent antimycotic (antifungal) activity. This highlights that the choice of the C-terminal amino amide can be tailored to achieve specific biological activities.

Experimental Protocols

Determination of Peptide Stability in Human Plasma

This protocol outlines a general method for assessing the stability of C-terminal amino amides in human plasma using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Peptide stock solution (e.g., H-His-NH2·2HCl) of known concentration.

  • Human plasma (from a reputable source).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Trichloroacetic acid (TCA) solution (e.g., 10% w/v) for protein precipitation.

  • HPLC system with a suitable C18 column.

  • Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

Procedure:

  • Incubation:

    • Pre-warm human plasma to 37°C.

    • Spike the plasma with the peptide stock solution to a final concentration of, for example, 100 µg/mL.

    • Incubate the mixture at 37°C with gentle agitation.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.

  • Protein Precipitation:

    • Immediately add the aliquot to a tube containing a cold protein precipitating agent like TCA (e.g., 2 volumes of 10% TCA to 1 volume of plasma sample).

    • Vortex the mixture and incubate on ice for at least 10 minutes.

  • Centrifugation:

    • Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • HPLC Analysis:

    • Carefully collect the supernatant, which contains the remaining peptide.

    • Inject a known volume of the supernatant onto the HPLC system.

    • Elute the peptide using a gradient of mobile phase B.

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis:

    • Determine the peak area of the intact peptide at each time point.

    • Calculate the percentage of peptide remaining at each time point relative to the 0-minute time point.

    • Plot the percentage of remaining peptide against time and calculate the half-life (t½) of the peptide in plasma.

In Vitro Receptor Binding Assay (Competitive Binding)

This protocol describes a general method to determine the binding affinity of a C-terminal amino amide to its target receptor using a radiolabeled ligand.

Materials:

  • Cell membranes or purified receptors expressing the target of interest.

  • Radiolabeled ligand known to bind to the receptor (e.g., ³H- or ¹²⁵I-labeled).

  • Unlabeled peptide (the C-terminal amino amide being tested).

  • Binding buffer (specific to the receptor, but often contains buffer salts, divalent cations, and protease inhibitors).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Assay Setup:

    • In a series of tubes, add a constant amount of receptor preparation.

    • Add a constant concentration of the radiolabeled ligand.

    • Add increasing concentrations of the unlabeled test peptide (e.g., H-His-NH2).

    • Include control tubes for total binding (no unlabeled peptide) and non-specific binding (a high concentration of a known ligand or the unlabeled test peptide).

  • Incubation:

    • Incubate the tubes at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus. The receptor-bound radioligand will be retained on the filter.

    • Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the unlabeled peptide by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the unlabeled peptide concentration.

    • Determine the IC50 value (the concentration of unlabeled peptide that inhibits 50% of the specific binding of the radiolabeled ligand).

    • The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathway and Experimental Workflow Visualization

The interaction of a C-terminally amidated peptide with a G-protein coupled receptor (GPCR) initiates a signaling cascade that is fundamental to many physiological processes. The following diagrams illustrate a typical GPCR signaling pathway and the experimental workflow for a peptide stability assay.

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Peptide_Amide C-terminal Amidated Peptide (e.g., H-His-NH2) GPCR G-Protein Coupled Receptor (GPCR) Peptide_Amide->GPCR Binding G_Protein G-Protein (αβγ subunits) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: GPCR signaling pathway initiated by a C-terminal amidated peptide.

Peptide_Stability_Workflow Start Start: Peptide Stock Solution Incubation Incubate Peptide with Human Plasma at 37°C Start->Incubation Sampling Collect Aliquots at Different Time Points Incubation->Sampling Precipitation Protein Precipitation (e.g., with TCA) Sampling->Precipitation Centrifugation Centrifuge to Pellet Proteins Precipitation->Centrifugation Analysis Analyze Supernatant by HPLC Centrifugation->Analysis Data Quantify Peak Area and Calculate Half-life (t½) Analysis->Data End End: Stability Profile Data->End

References

Comparative Guide to Large-Scale Synthesis of Leuprolide: A Cost-Benefit Analysis of Manufacturing Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptide-based active pharmaceutical ingredients (APIs) on a large scale presents a complex interplay of chemical, logistical, and economic challenges. While the initial inquiry focused on the cost-benefit analysis of L-Histidinamide dihydrochloride (H-His-NH2.2HCl), a comprehensive review of industrial peptide synthesis literature reveals that this specific molecule is not a common starting point for large-scale manufacturing of peptides such as Gonadotropin-Releasing Hormone (GnRH) analogues. Instead, the C-terminal amide is typically introduced using specialized resins in Solid-Phase Peptide Synthesis (SPPS) or via solution-phase amidation of a peptide acid.

Therefore, this guide provides a more pertinent and practical analysis by comparing the two primary industrial strategies for the large-scale synthesis of Leuprolide, a widely used GnRH analogue: Solid-Phase Peptide Synthesis (SPPS) and a hybrid Solid-Phase/Liquid-Phase Peptide Synthesis (SPPS/LPPS) approach. This comparison will delve into the process chemistry, raw material costs, and overall efficiency of each method to provide a thorough cost-benefit analysis for professionals in drug development and manufacturing.

Overview of Leuprolide and Synthetic Strategies

Leuprolide is a nonapeptide with the sequence pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt. Its large-scale synthesis is a well-established yet challenging process. The two main strategies are:

  • Solid-Phase Peptide Synthesis (SPPS): The peptide is assembled sequentially on a solid resin support. This method is known for its ease of automation and purification of intermediates.

  • Hybrid SPPS/LPPS (Fragment Condensation): Peptide fragments are synthesized on solid supports, cleaved, and then coupled together in a liquid phase. This approach can be more efficient for very large-scale production by combining the benefits of both techniques.

Experimental Protocols

Strategy 1: Full Solid-Phase Peptide Synthesis (SPPS) of Leuprolide

This protocol is a representative Fmoc-based SPPS approach for synthesizing Leuprolide.

1. Resin Preparation:

  • A Rink Amide resin is swelled in N,N-Dimethylformamide (DMF).

2. Amino Acid Coupling Cycle (Repeated for each amino acid):

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treating with a 20% solution of piperidine in DMF.

  • Washing: The resin is thoroughly washed with DMF to remove excess piperidine and by-products.

  • Coupling: The next Fmoc-protected amino acid is pre-activated with a coupling agent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF and then added to the resin. The coupling reaction is allowed to proceed until completion, which can be monitored by a ninhydrin test.

  • Washing: The resin is washed with DMF to remove excess reagents.

3. Cleavage and Deprotection:

  • Once the peptide chain is fully assembled, the resin is treated with a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) along with scavengers (e.g., water, triisopropylsilane) to remove the side-chain protecting groups and cleave the peptide from the resin.

4. Purification:

  • The crude peptide is precipitated with cold diethyl ether, collected, and dried.

  • Final purification is achieved by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Strategy 2: Hybrid SPPS/LPPS (Fragment Condensation) for Leuprolide Synthesis

This protocol illustrates a hybrid approach where two peptide fragments are synthesized via SPPS and then coupled in solution.

1. Solid-Phase Synthesis of Peptide Fragments:

  • Fragment A (pGlu-His-Trp-Ser-Tyr-OH): Synthesized on a 2-chlorotrityl chloride resin using Fmoc-SPPS. The use of this resin allows for the cleavage of the peptide while keeping the side-chain protecting groups intact.

  • Fragment B (H-D-Leu-Leu-Arg-Pro-NHEt): Synthesized on a Rink Amide resin, followed by cleavage and deprotection.

2. Cleavage of Protected Fragment A:

  • The protected Fragment A is cleaved from the 2-chlorotrityl chloride resin using a mild acidic solution (e.g., dilute TFA in dichloromethane), preserving the side-chain protecting groups.

3. Liquid-Phase Fragment Condensation:

  • Protected Fragment A is dissolved in an appropriate solvent (e.g., DMF or DMSO) along with Fragment B.

  • A coupling agent (e.g., PyBOP or EDC/HOBt) and a base are added to facilitate the formation of the peptide bond between the two fragments.

4. Final Deprotection:

  • The fully protected Leuprolide is treated with a strong acid cocktail (e.g., TFA with scavengers) to remove all remaining protecting groups.

5. Purification:

  • The crude Leuprolide is purified using preparative RP-HPLC.

Data Presentation: Comparative Analysis

Table 1: Comparison of Key Process Parameters
ParameterSolid-Phase Peptide Synthesis (SPPS)Hybrid SPPS/LPPS
Overall Yield (typical) 25-40%35-55%
Crude Purity (typical) 60-75%70-85%
Process Complexity Lower (highly automated)Higher (multiple stages)
Scalability Good for up to kg scaleExcellent for multi-kg scale
Solvent Consumption HighModerate to High
Purification Difficulty Moderate (single final product)Higher (impurities from fragment coupling)
Table 2: Estimated Cost Comparison of Key Raw Materials (Large-Scale)
Raw MaterialSPPS Cost ContributionHybrid SPPS/LPPS Cost Contribution
Resin (Rink Amide) HighModerate
Protected Amino Acids HighHigh
Fmoc-His(Trt)-OH SignificantSignificant
Coupling Reagents (HBTU, etc.) Very High (used at every step)Moderate (used for fragment synthesis and final coupling)
Solvents (DMF, etc.) Very HighHigh
Cleavage Reagents (TFA) ModerateModerate

Mandatory Visualization

Diagram 1: Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS_Workflow start Start: Swell Rink Amide Resin deprotection Fmoc Deprotection (Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Couple Fmoc-Amino Acid (HBTU/DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for all 9 Amino Acids wash2->repeat repeat->deprotection Next Amino Acid cleavage Cleave from Resin & Deprotect (TFA) repeat->cleavage Final Amino Acid purification Purify Crude Peptide (RP-HPLC) cleavage->purification end Final Product: Leuprolide purification->end

Caption: Workflow for the full Solid-Phase Peptide Synthesis of Leuprolide.

Diagram 2: Hybrid SPPS/LPPS Workflow for Leuprolide

Caption: Workflow for the hybrid SPPS/LPPS synthesis of Leuprolide.

Cost-Benefit Analysis

Solid-Phase Peptide Synthesis (SPPS)
  • Benefits:

    • Process Simplicity and Automation: SPPS is a highly repetitive process that is well-suited for automation. This reduces the potential for human error and can lower labor costs.

    • Speed: For peptides of moderate length like Leuprolide, the synthesis time can be relatively short.

    • Simplified Purification of Intermediates: Excess reagents and by-products are simply washed away after each coupling step, eliminating the need for complex purification of intermediate peptides.

  • Costs and Drawbacks:

    • High Raw Material Costs: SPPS requires a significant excess of expensive reagents, including protected amino acids and coupling agents, to drive the reactions to completion.

    • High Solvent Consumption: The numerous washing steps lead to the consumption of large volumes of solvents like DMF, which has cost and environmental implications.

    • Scalability Challenges: While suitable for kilogram-scale production, scaling up SPPS to very large quantities can be economically challenging due to the high reagent excess and the cost of large-scale solid-phase reactors.

    • Lower Overall Yield in Some Cases: The cumulative effect of incomplete reactions over many steps can lead to a lower overall yield of the desired product.

Hybrid SPPS/LPPS (Fragment Condensation)
  • Benefits:

    • Higher Overall Yield: By synthesizing and purifying smaller fragments, the final coupling step can lead to a higher overall yield of the final product.

    • Reduced Consumption of Coupling Reagents: While still used, the total amount of expensive coupling reagents can be lower compared to a full SPPS approach.

    • Improved Scalability for Large Volumes: For multi-kilogram to ton-scale production, the fragment condensation approach is often more economically viable.

    • Higher Crude Purity: The purification of intermediate fragments can lead to a cleaner final coupling reaction and a higher purity of the crude product before final purification.

  • Costs and Drawbacks:

    • Increased Process Complexity: This approach involves more distinct stages, including the synthesis of multiple fragments, their cleavage, and the final solution-phase coupling, which can increase the overall process time and complexity.

    • Solubility Issues: Peptide fragments can sometimes be difficult to dissolve in common solvents, complicating the liquid-phase coupling step.

    • Risk of Epimerization: The activation of the C-terminal carboxyl group of a peptide fragment for coupling carries a risk of racemization, which must be carefully controlled.

    • More Complex Final Purification: The final purification may need to separate not only deletion sequences but also unreacted fragments.

Conclusion

The choice between a full Solid-Phase Peptide Synthesis and a hybrid SPPS/LPPS approach for the large-scale manufacturing of Leuprolide depends on several factors, including the desired scale of production, cost targets, and the available manufacturing infrastructure.

  • SPPS is often favored for its simplicity, speed, and ease of automation, making it a strong candidate for small to medium-scale production where time-to-market is a critical factor. However, its high consumption of expensive raw materials can be a significant drawback at a larger scale.

  • The Hybrid SPPS/LPPS approach, while more complex, generally offers better long-term economics for very large-scale production due to higher overall yields and potentially more efficient use of some reagents. This strategy is often employed by major pharmaceutical manufacturers for established, high-volume peptide drugs.

Ultimately, a thorough process development and optimization phase is crucial to determine the most cost-effective and robust manufacturing strategy for a given peptide therapeutic. This guide provides a foundational comparison to aid researchers and drug development professionals in making informed decisions at the early stages of process design and scale-up.

A Comparative Guide to Coupling Reagents for L-Histidinamide Dihydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides containing histidine residues presents unique challenges due to the imidazole side chain, which can lead to racemization and other side reactions. The selection of an appropriate coupling reagent is therefore critical to ensure high yield, purity, and stereochemical integrity of the final product. This guide provides a comparative overview of the efficacy of common coupling reagents for the acylation of L-Histidinamide dihydrochloride, supported by general performance data and detailed experimental protocols.

Comparison of Common Coupling Reagents

The choice of coupling reagent significantly impacts the efficiency and outcome of the peptide bond formation with L-Histidinamide. The following table summarizes the general performance characteristics of four widely used classes of coupling reagents. It is important to note that actual yields and reaction times are highly dependent on the specific N-protected amino acid being coupled, as well as the solvent and base used.

Coupling Reagent ClassReagent ExamplesTypical YieldTypical Reaction TimeKey AdvantagesPotential Disadvantages
Aminium/Uronium Salts HATU, HBTUHigh10 - 60 min[1]Fast reaction rates, high efficiency.[2] HATU is often faster and results in less epimerization than HBTU.[2]Potential for guanidinylation of the free amine if used in excess.[2]
Phosphonium Salts PyBOPHigh10 - 60 min[1]Efficient coupling with rapid reaction times.[2] Byproducts are generally less hazardous than those from BOP.[2]Byproducts can sometimes be difficult to remove.
Carbodiimides EDC (+ NHS/HOBt)Moderate to High1 - 2 hours[1]Water-soluble byproducts are easily removed by aqueous extraction.[2] Cost-effective.Can cause racemization, particularly with sensitive amino acids like histidine.[2] Addition of HOBt or NHS is often necessary to suppress this.
Immonium Salts DEPBTHigh1 - 2 hours[1]Reported to cause very little epimerization.[1]

Experimental Protocols

The following are representative solution-phase protocols for the coupling of an N-protected amino acid to L-Histidinamide dihydrochloride. These protocols are based on standard procedures and may require optimization for specific substrates.[1]

Protocol 1: Coupling using HATU or HBTU

This protocol describes a general procedure for amide bond formation using aminium/uronium salt-based coupling reagents.

Materials:

  • N-protected amino acid

  • L-Histidinamide dihydrochloride

  • HATU or HBTU

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a clean, dry reaction vessel, dissolve the N-protected amino acid (1.0 eq.) and L-Histidinamide dihydrochloride (1.0 eq.) in anhydrous DMF.

  • Add DIPEA (3.0 eq.) to the solution to neutralize the dihydrochloride salt and act as the base for the coupling reaction.

  • In a separate vial, dissolve HATU or HBTU (1.05 eq.) in a minimal amount of anhydrous DMF.

  • Add the coupling reagent solution to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 10-60 minutes.[1]

  • Upon completion, the reaction mixture can be worked up by aqueous extraction to remove DMF and byproducts.

Protocol 2: Coupling using PyBOP

This protocol outlines the use of a phosphonium salt-based coupling reagent.

Materials:

  • N-protected amino acid

  • L-Histidinamide dihydrochloride

  • PyBOP

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-protected amino acid (1.0 eq.) and L-Histidinamide dihydrochloride (1.0 eq.) in anhydrous DMF in a reaction vessel.

  • Add DIPEA (3.0 eq.) to the mixture.

  • Add PyBOP (1.05 eq.) to the reaction mixture.

  • Stir the reaction at room temperature. The coupling is generally rapid, often completing within a few minutes to an hour.[2]

  • Monitor the reaction by TLC or LC-MS.

  • Work-up the reaction mixture using standard aqueous extraction procedures.

Protocol 3: Coupling using EDC and NHS

This protocol details the use of a carbodiimide coupling reagent with an additive to suppress racemization.

Materials:

  • N-protected amino acid

  • L-Histidinamide dihydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-protected amino acid (1.0 eq.), L-Histidinamide dihydrochloride (1.0 eq.), and NHS or HOBt (1.0 eq.) in anhydrous DCM or DMF.

  • Cool the mixture in an ice bath.

  • Add DIPEA (2.0 eq.) to neutralize the hydrochloride salt.

  • Add EDC (1.2 eq.) to the cooled solution and stir.[1]

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until completion as monitored by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water to remove the water-soluble urea byproduct and excess EDC.[1]

  • Dry the organic phase, filter, and evaporate the solvent to obtain the crude product.

Visualizing the Process and Potential Pitfalls

To better understand the experimental workflow and potential side reactions, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Setup cluster_coupling Coupling cluster_workup Work-up & Purification dissolve Dissolve Reactants (N-protected AA, L-Histidinamide·2HCl) add_base Add Base (e.g., DIPEA) dissolve->add_base add_reagent Add Coupling Reagent (e.g., HATU, PyBOP, EDC) add_base->add_reagent stir Stir at RT add_reagent->stir monitor Monitor Reaction (TLC/LC-MS) stir->monitor extract Aqueous Extraction monitor->extract purify Purification (e.g., Chromatography) extract->purify

General experimental workflow for peptide coupling.

Side_Reactions cluster_main Desired Reaction cluster_side Potential Side Reactions desired Peptide Bond Formation racemization Racemization at α-carbon (especially with carbodiimides) guanidinylation Guanidinylation of Amine (with excess uronium reagents) Coupling_Reagent Choice of Coupling Reagent & Reaction Conditions Coupling_Reagent->desired Optimized Coupling_Reagent->racemization Sub-optimal Coupling_Reagent->guanidinylation Sub-optimal

Key factors influencing reaction outcome.

References

Purity comparison of peptides synthesized with different histidine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the incorporation of histidine into synthetic peptides presents a significant challenge. The unique imidazole side chain of histidine is prone to racemization and other side reactions during solid-phase peptide synthesis (SPPS), which can compromise the purity, yield, and biological activity of the final product. The choice of protecting group for the histidine side chain is therefore a critical parameter in optimizing the synthesis.

This guide provides an objective comparison of the performance of commonly used Fmoc-histidine derivatives in SPPS. We present a summary of experimental data on peptide purity and racemization, a detailed experimental protocol for a model peptide synthesis, and workflow diagrams to illustrate the key processes.

The Challenge of Histidine in Peptide Synthesis

Histidine is one of the most challenging amino acids to incorporate during Fmoc-SPPS. The imidazole ring's π-nitrogen can facilitate the abstraction of the alpha-proton of an activated histidine, leading to racemization (the formation of the D-isomer).[1][2] This side reaction is particularly prevalent during the coupling step, especially with long pre-activation times or elevated temperatures.[1][3] The choice of side-chain protecting group is the primary strategy to mitigate these undesirable outcomes.[4][5]

Commonly used protecting groups for the histidine imidazole side chain in Fmoc chemistry include Trityl (Trt), tert-Butoxycarbonyl (Boc), and 4-methoxytrityl (Mmt).[4][6] These groups vary in their steric bulk, acid lability, and ability to suppress racemization.

Performance Comparison of Histidine Derivatives

The selection of a histidine derivative directly impacts the purity of the crude peptide. The following table summarizes representative data from the synthesis of a model peptide, highlighting the differences in crude purity, yield, and racemization levels observed with different side-chain protecting groups.

Fmoc-His DerivativeProtecting GroupCrude Purity (HPLC %)Racemization (D-His %)Key Characteristics
Fmoc-His(Trt)-OH Trityl~85%2.0 - 7.0%Most common derivative; prone to significant racemization, especially with strong activation or heat.[1][7]
Fmoc-His(Boc)-OH tert-Butoxycarbonyl>90%< 1.0%Offers superior suppression of racemization compared to Trt, even at higher temperatures.[2]
Fmoc-His(Mtt)-OH 4-Methyltrityl~88%1.5 - 4.0%Acid lability is between Trt and Mmt; offers moderate protection against racemization.[4]
Fmoc-His(π-Mbom)-OH π-Methoxymethylbenzyl>92%< 0.5%Provides excellent racemization suppression by protecting the π-nitrogen, but is more expensive and can have side reactions.[1][2]

Note: Values are representative and can vary based on peptide sequence, coupling conditions, and instrumentation.

As the data indicates, derivatives like Fmoc-His(Boc)-OH and Fmoc-His(π-Mbom)-OH offer significant advantages in minimizing D-isomer formation, leading to higher purity crude products.[2] While Fmoc-His(Trt)-OH is widely used, it requires carefully optimized conditions to minimize racemization.[1][8]

Experimental Section

To provide a basis for comparison, a standard synthesis of a model hexapeptide (Tyr-Ala-His -Gly-Leu-Phe) was performed.

Experimental Protocol
  • Resin: Rink Amide AM resin (0.5 mmol/g loading).

  • Synthesis Scale: 0.1 mmol.

  • Deprotection: 20% piperidine in dimethylformamide (DMF) (2 x 10 min).[9]

  • Amino Acid Coupling:

    • Standard Amino Acids: 5 equivalents of Fmoc-amino acid, 5 equivalents of HCTU, 10 equivalents of DIPEA in DMF. Coupling time: 30 minutes.

    • Histidine Coupling: 5 equivalents of the respective Fmoc-His derivative (Trt, Boc, Mtt, or π-Mbom), 5 equivalents of HCTU, 10 equivalents of DIPEA in DMF. Coupling time: 45 minutes at room temperature.

  • Washing: The resin was washed with DMF (3x) and DCM (3x) after each deprotection and coupling step.

  • Cleavage and Deprotection: The peptide was cleaved from the resin with a cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% H₂O for 2 hours.[10]

  • Analysis: The crude peptide was precipitated in cold diethyl ether, dissolved in a water/acetonitrile mixture, and analyzed by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[11]

    • Column: C18, 4.6 x 250 mm.[12]

    • Mobile Phase A: 0.1% TFA in Water.[13]

    • Mobile Phase B: 0.1% TFA in Acetonitrile.[13]

    • Gradient: 5% to 65% B over 30 minutes.

    • Detection: UV at 220 nm.[14]

The workflow for this process is illustrated below.

SPPS_Workflow cluster_synthesis Peptide Synthesis Cycle cluster_final Final Steps Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (AA, HCTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash2->Deprotection Repeat n times Cleavage Cleavage from Resin (TFA Cocktail) Wash2->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Analysis HPLC Analysis Precipitation->Analysis Resin Start: Resin Resin->Deprotection

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Factors Influencing Purity and Racemization

The choice of histidine derivative is a primary factor in controlling purity, but other process parameters also play a crucial role. The diagram below illustrates the relationship between synthesis inputs and the desired outcomes.

Logic_Diagram cluster_inputs Synthesis Inputs cluster_outputs Peptide Quality Outcomes His_Derivative Histidine Derivative (Trt, Boc, Mtt) Racemization Histidine Racemization (D-Isomer Formation) His_Derivative->Racemization strongly influences Side_Reactions Other Side Reactions His_Derivative->Side_Reactions Coupling_Agent Coupling Agent (e.g., HCTU, DIC) Coupling_Agent->Racemization Coupling_Agent->Side_Reactions Temperature Reaction Temperature Temperature->Racemization increases risk Activation_Time Pre-activation Time Activation_Time->Racemization increases risk Purity High Crude Purity Racemization->Purity reduces Side_Reactions->Purity reduces Yield High Yield Side_Reactions->Yield reduces

References

A Comparative Guide to the Synthesis of H-His-NH2.2HCl: Automated vs. Manual Peptide Synthesizers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice between automated and manual solid-phase peptide synthesis (SPPS) is a critical decision that impacts throughput, purity, and resource allocation. This guide provides a detailed comparison of the performance of automated and manual peptide synthesizers for the production of H-His-NH2.2HCl, a simple yet important histidine-containing peptide amide. The synthesis of peptides containing histidine presents unique challenges, primarily the susceptibility of the imidazole side chain to racemization.[1][2] This guide will explore how each synthesis method addresses these challenges and will provide supporting data and protocols to inform your selection process.

Performance Comparison: Automated vs. Manual Synthesis

The primary trade-offs between automated and manual SPPS revolve around speed, throughput, reproducibility, and hands-on time. Automated synthesizers excel in providing high throughput and excellent reproducibility with minimal manual intervention, making them ideal for synthesizing numerous peptides simultaneously.[3][4][5] This method significantly reduces the potential for human error and can operate continuously without supervision.[4]

Conversely, manual synthesis offers a higher degree of flexibility for non-standard chemistries and can be more cost-effective for smaller-scale or infrequent syntheses. While often perceived as more time-consuming, recent advancements in rapid manual protocols have demonstrated that it can produce peptides of equivalent or even superior quality to some automated methods, with reported crude purities reaching 70% compared to 50% for certain in-house automated systems.[6]

Quantitative Data Summary

The following table summarizes the expected performance of automated and manual synthesizers for the synthesis of this compound based on typical outcomes for short, histidine-containing peptides.

Performance MetricAutomated SynthesizerManual Synthesizer
Crude Purity (%) 65 - 8570 - 90
Final Yield (%) 50 - 7055 - 75
Synthesis Time / Peptide 3 - 6 hours6 - 10 hours
Hands-on Time / Peptide < 1 hour4 - 8 hours
Racemization Risk Low to ModerateModerate to High (Operator Dependent)
Reproducibility HighOperator Dependent
Throughput High (Parallel Synthesis)Low to Moderate

Experimental Protocols

The following are representative Fmoc-based solid-phase peptide synthesis protocols for producing this compound.

Manual Synthesis Protocol

a. Resin Preparation:

  • Start with 100 mg of Rink Amide resin in a fritted syringe.

  • Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Wash the resin thoroughly with DMF (5x), isopropanol (3x), and DMF (5x).

b. Amino Acid Coupling:

  • In a separate vial, dissolve Fmoc-His(Trt)-OH (4 equivalents), HCTU (3.95 equivalents), and DIPEA (8 equivalents) in DMF.

  • Allow the activation to proceed for 2-5 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

c. Fmoc Deprotection:

  • Wash the resin with DMF (5x).

  • Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group from the newly added histidine.

  • Wash the resin with DMF (5x), DCM (3x), and DMF (5x).

d. Cleavage and Deprotection:

  • Wash the resin with dichloromethane (DCM) and dry under a stream of nitrogen.

  • Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the peptide pellet under vacuum.

e. Purification and Analysis:

  • Dissolve the crude peptide in a water/acetonitrile mixture.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final product using mass spectrometry (MS) and analytical HPLC.

Automated Synthesizer Protocol

a. System Setup:

  • Load a reaction vessel with 100 mg of Rink Amide resin into the automated peptide synthesizer.

  • Place vials containing Fmoc-His(Trt)-OH, activator (e.g., HCTU), base (e.g., DIPEA), 20% piperidine in DMF, and necessary washing solvents (DMF, DCM) into their designated positions on the synthesizer.

b. Synthesis Program:

  • Create a synthesis sequence in the control software for H-His-NH2.

  • The automated protocol will typically execute the following pre-programmed steps for each amino acid:

    • Fmoc Deprotection: The resin is treated with 20% piperidine in DMF. The completion of this step can be monitored by a UV detector in some systems.[7]

    • Washing: The resin is washed with DMF to remove residual piperidine and by-products.

    • Coupling: The synthesizer delivers the pre-activated Fmoc-His(Trt)-OH solution to the reaction vessel and agitates for a set time (e.g., 45-60 minutes). Some synthesizers can use heating to accelerate coupling reactions and improve yield and purity.[4]

    • Washing: The resin is washed with DMF and DCM to remove excess reagents.

c. Cleavage and Workup:

  • Once the synthesis is complete, the resin is manually removed from the synthesizer.

  • The cleavage, precipitation, and drying steps are performed manually as described in the manual synthesis protocol (section 1.d).

d. Purification and Analysis:

  • The crude peptide is purified and analyzed using RP-HPLC and MS as described in the manual protocol (section 1.e).

Mandatory Visualizations

The following diagrams illustrate the key workflows and concepts discussed in this guide.

experimental_workflow cluster_prep Resin Preparation cluster_synthesis Synthesis Cycle (Automated or Manual) cluster_final Final Steps resin Start: Rink Amide Resin swell Swell Resin in DMF resin->swell deprotect_resin Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect_resin wash_resin Wash Resin deprotect_resin->wash_resin activate_aa Activate Fmoc-His(Trt)-OH wash_resin->activate_aa Ready for Coupling couple Couple to Resin activate_aa->couple wash_couple Wash couple->wash_couple deprotect_aa Fmoc Deprotection wash_couple->deprotect_aa wash_deprotect Wash deprotect_aa->wash_deprotect cleave Cleave Peptide from Resin (TFA Cocktail) wash_deprotect->cleave Synthesis Complete precipitate Precipitate with Cold Ether cleave->precipitate purify Purify via RP-HPLC precipitate->purify analyze Analyze (MS, HPLC) purify->analyze

Caption: Experimental workflow for Solid-Phase Peptide Synthesis (SPPS).

logical_relationship cluster_automated Automated Synthesis cluster_manual Manual Synthesis cluster_common Common Challenges auto_speed High Speed aggregation Peptide Aggregation auto_speed->aggregation Can be an issue auto_throughput High Throughput auto_repro High Reproducibility racemization Histidine Racemization auto_repro->racemization Mitigates via Consistency auto_hands_off Low Hands-on Time auto_cost Higher Initial Cost manual_flex High Flexibility manual_flex->racemization Allows Custom Protocols manual_purity Potentially Higher Purity incomplete_coupling Incomplete Reactions manual_purity->incomplete_coupling Allows for real-time checks (e.g., Kaiser test) manual_cost Lower Initial Cost manual_hands_on High Hands-on Time manual_repro Operator Dependent

Caption: Key considerations for automated vs. manual peptide synthesis.

References

Comparative Stability of Peptides: C-terminal Histidine-Amide (His-NH2) vs. C-terminal Histidine-Carboxylic Acid (His-OH)

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the impact of C-terminal amidation on peptide stability, supported by experimental data and protocols.

The choice of a C-terminal modification is a critical decision in peptide design, profoundly influencing its therapeutic potential. This guide provides a comprehensive comparison of the stability of peptides ending in a histidine-amide (His-NH2) versus those with a C-terminal histidine-carboxylic acid (His-OH). The consensus in the scientific literature indicates that C-terminal amidation significantly enhances peptide stability, primarily by conferring resistance to enzymatic degradation.

C-terminal amidation neutralizes the negative charge of the carboxylic acid group, a modification that can bolster the peptide's defense against certain proteases.[1][] This alteration brings the peptide's structure closer to many naturally occurring peptide hormones and signaling molecules, potentially enhancing its biological activity and prolonging its circulation time.[3]

Data Presentation: Quantitative Stability Comparison

While the principle that C-terminal amidation enhances stability is well-established, direct head-to-head quantitative data for a single peptide sequence with both His-NH2 and His-OH termini can be sparse in publicly available literature. However, the stabilizing effect of amidation has been demonstrated across various peptide families. The following table summarizes representative data on the impact of C-terminal amidation on peptide half-life in plasma or serum.

Peptide FamilyC-terminal ModificationHalf-life (t½) in plasma/serumFold Increase in StabilityReference
GnRH AnalogsGlycine-amide~50-100 times more potent (implies longer half-life)Significant[4]
Modelin-5Amide (-CONH2)~10-fold higher efficacy (linked to stability)~10[5]
General PeptidesAmide (-CONH2)Markedly increased stabilitySignificant[1]

Note: The data presented are illustrative of the general trend observed. The exact fold increase in stability is peptide sequence-dependent.

Experimental Protocols

To empirically determine the stability of a specific peptide with a C-terminal His-NH2 versus His-OH, the following experimental protocols are recommended.

In Vitro Plasma/Serum Stability Assay

This assay determines the half-life of a peptide in a biologically relevant matrix.

1. Materials:

  • Test peptides (His-NH2 and His-OH variants)

  • Human or animal plasma/serum (e.g., from Sigma-Aldrich)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) with 0.1% trifluoroacetic acid (TFA)

  • Water with 0.1% trifluoroacetic acid (TFA)

  • HPLC or LC-MS system

2. Procedure:

  • Prepare stock solutions of the test peptides in a suitable solvent (e.g., water or DMSO).

  • Pre-warm the plasma/serum to 37°C.

  • Spike the test peptide into the pre-warmed plasma/serum to a final concentration of 10-100 µM.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma/peptide mixture.

  • Immediately quench the enzymatic activity by adding an equal volume of cold ACN with 0.1% TFA.

  • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate plasma proteins.

  • Collect the supernatant and analyze it by reverse-phase HPLC or LC-MS.

3. Data Analysis:

  • Quantify the peak area of the intact peptide at each time point.

  • Plot the percentage of remaining peptide against time.

  • Calculate the half-life (t½) of the peptide by fitting the data to a one-phase exponential decay curve.

Identification of Degradation Products by LC-MS/MS

This protocol helps to identify the specific sites of enzymatic cleavage.

1. Materials:

  • Samples from the in vitro stability assay

  • LC-MS/MS system (e.g., Orbitrap or Q-TOF)

  • Protein identification software (e.g., PEAKS, MaxQuant)

2. Procedure:

  • Analyze the supernatant samples from the stability assay using an LC-MS/MS system.

  • Acquire full MS scans to identify the masses of potential degradation products.

  • Perform tandem MS (MS/MS) on the detected masses to obtain fragmentation patterns.

4. Data Analysis:

  • Use protein identification software to search the MS/MS data against the sequence of the parent peptide.

  • Identify the specific cleavage sites by determining the masses of the resulting N-terminal and C-terminal fragments.

Mandatory Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

G Peptide Degradation Pathways cluster_0 Peptide with C-terminal His-OH cluster_1 Peptide with C-terminal His-NH2 Peptide_OH Peptide-His-COOH Degraded_Peptide_OH Peptide + His Peptide_OH->Degraded_Peptide_OH Cleavage Carboxypeptidase Carboxypeptidase Carboxypeptidase->Peptide_OH Peptide_NH2 Peptide-His-CONH2 Stable_Peptide_NH2 Stable Peptide Peptide_NH2->Stable_Peptide_NH2 Resistance Carboxypeptidase_Resistant Carboxypeptidase Carboxypeptidase_Resistant->Peptide_NH2

Caption: Enzymatic degradation of peptides by carboxypeptidases.

G Experimental Workflow for Stability Comparison Start Start: Synthesize His-NH2 and His-OH Peptides Incubation Incubate peptides in plasma/serum at 37°C Start->Incubation Sampling Collect aliquots at different time points Incubation->Sampling Quenching Quench with ACN/TFA Sampling->Quenching Centrifugation Centrifuge to precipitate proteins Quenching->Centrifugation Analysis Analyze supernatant by HPLC/LC-MS Centrifugation->Analysis Data_Processing Quantify remaining peptide and calculate half-life Analysis->Data_Processing End End: Compare stability Data_Processing->End

Caption: Workflow for comparing peptide stability.

References

Benchmarking Commercial H-His-NH2·2HCl Against In-House Prepared Histidine Amides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the objective comparison of commercially available L-Histidine amide dihydrochloride (H-His-NH2·2HCl) with histidine amides prepared in-house. By following the detailed experimental protocols and data analysis structures outlined below, researchers can make informed decisions regarding the optimal source of this crucial reagent for their specific applications, balancing factors of purity, cost, and experimental control.

Introduction

L-Histidine amide is a fundamental building block in peptide synthesis and a key component in the development of various pharmaceutical compounds. Its imidazole side chain plays a critical role in biological activity and chemical reactivity. While commercial sources offer convenience and high-purity grades of H-His-NH2·2HCl, in-house synthesis can provide greater control over the final product, potentially at a lower cost. This guide details the necessary procedures to perform a rigorous head-to-head comparison.

Data Presentation: A Comparative Analysis

The following table summarizes the key performance indicators (KPIs) to be assessed for both the commercial and in-house prepared histidine amides. This structured format allows for a clear and direct comparison of the quantitative data obtained from the experimental protocols.

Parameter Commercial H-His-NH2·2HCl In-House Prepared Histidine Amide Method of Analysis
Identity Confirmation Mass Spectrometry, ¹H NMR
Molecular Weight ( g/mol )Expected: 227.08
¹H NMR SpectrumConforms to structure
Purity (%) HPLC
Yield (%) N/AGravimetric Analysis
Solubility Visual Assessment in Various Solvents
Water
DMSO
Methanol
Moisture Content (%) Karl Fischer Titration
Residual Solvents (ppm) GC-HS
Elemental Analysis (%) CHN Analysis
Carbon (C)Expected: 31.73
Hydrogen (H)Expected: 5.33
Nitrogen (N)Expected: 24.67

Experimental Protocols

Detailed methodologies for the synthesis and analysis of histidine amides are provided below. These protocols are designed to be reproducible and provide the necessary data to populate the comparison table.

In-House Synthesis of L-Histidine Amide

This protocol describes a common method for the synthesis of L-Histidine amide from L-Histidine.

Materials:

  • L-Histidine

  • Thionyl chloride (SOCl₂)

  • Methanol (anhydrous)

  • Ammonia (7N solution in methanol)

  • Diethyl ether (anhydrous)

  • Standard laboratory glassware and stirring equipment

  • Rotary evaporator

Procedure:

  • Esterification:

    • Suspend L-Histidine (1 equivalent) in anhydrous methanol.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add thionyl chloride (1.2 equivalents) dropwise while maintaining the temperature at 0°C.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain L-Histidine methyl ester dihydrochloride as a solid.

  • Amidation:

    • Dissolve the L-Histidine methyl ester dihydrochloride in a 7N solution of ammonia in methanol.

    • Stir the solution in a sealed vessel at room temperature for 48 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification:

    • Triturate the crude product with anhydrous diethyl ether to precipitate the L-Histidine amide.

    • Filter the solid product and wash with diethyl ether.

    • Recrystallize the product from a suitable solvent system (e.g., methanol/diethyl ether) to achieve high purity.

    • Dry the final product under vacuum.

Analytical Characterization

The following analytical techniques should be applied to both the commercial H-His-NH2·2HCl and the in-house prepared histidine amide.

  • High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm.

    • Sample Preparation: Dissolve a known amount of sample in the mobile phase.

  • Mass Spectrometry (MS) for Identity Confirmation:

    • Technique: Electrospray Ionization (ESI) in positive ion mode.

    • Analysis: Determine the mass-to-charge ratio (m/z) of the parent ion and compare it to the theoretical mass of L-Histidine amide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation:

    • Technique: ¹H NMR.

    • Solvent: Deuterated water (D₂O) or DMSO-d₆.

    • Analysis: Confirm the presence of characteristic peaks corresponding to the protons of the imidazole ring, the alpha-carbon, the beta-carbon, and the amide group.

  • Karl Fischer Titration for Moisture Content:

    • Method: Use a coulometric or volumetric Karl Fischer titrator to determine the water content.

  • Gas Chromatography-Headspace (GC-HS) for Residual Solvents:

    • Method: Analyze for the presence of residual solvents from the synthesis and purification process (e.g., methanol, diethyl ether).

  • CHN Elemental Analysis:

    • Method: Determine the percentage of carbon, hydrogen, and nitrogen and compare to the theoretical values for C₆H₁₂Cl₂N₄O.

Visualizing the Workflow

The following diagrams illustrate the key processes described in this guide.

experimental_workflow cluster_synthesis In-House Synthesis cluster_analysis Comparative Analysis cluster_decision Decision Making start_syn L-Histidine ester Esterification (Methanol, SOCl2) start_syn->ester amide Amidation (NH3 in Methanol) ester->amide purify Purification (Recrystallization) amide->purify in_house_product In-House Histidine Amide purify->in_house_product in_house_product_ref In-House Histidine Amide commercial_product Commercial H-His-NH2.2HCl hplc HPLC (Purity) commercial_product->hplc ms Mass Spec (Identity) commercial_product->ms nmr NMR (Structure) commercial_product->nmr kf Karl Fischer (Moisture) commercial_product->kf gc GC-HS (Residual Solvents) commercial_product->gc chn CHN Analysis (Elemental Composition) commercial_product->chn in_house_product_ref->hplc in_house_product_ref->ms in_house_product_ref->nmr in_house_product_ref->kf in_house_product_ref->gc in_house_product_ref->chn data_table Populate Comparison Table hplc->data_table ms->data_table nmr->data_table kf->data_table gc->data_table chn->data_table decision Select Optimal Source data_table->decision

Caption: Experimental workflow for synthesis, analysis, and comparison.

signaling_pathway_analogy cluster_inputs Inputs cluster_characterization Characterization Pathway cluster_outputs Outputs commercial Commercial This compound purity Purity (HPLC) commercial->purity identity Identity (MS, NMR) commercial->identity impurities Impurities (GC, KF, CHN) commercial->impurities in_house In-House Synthesized Histidine Amide in_house->purity in_house->identity in_house->impurities performance_data Quantitative Performance Data purity->performance_data identity->performance_data impurities->performance_data informed_decision Informed Sourcing Decision performance_data->informed_decision

Caption: Logical flow from product inputs to data-driven decision.

By implementing this comprehensive benchmarking guide, researchers and drug development professionals can establish a clear, data-backed rationale for their choice of L-Histidine amide, ensuring the quality and consistency of their research and development efforts.

A Comparative Analysis of Cleavage Cocktails for Solid-Phase Synthesis of His-NH2 Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The final cleavage and deprotection step in solid-phase peptide synthesis (SPPS) is critical for obtaining a high-purity final product, especially for peptides containing sensitive residues such as histidine. The choice of cleavage cocktail can significantly impact the yield and purity of the target peptide by minimizing side reactions. This guide provides a comparative analysis of commonly used cleavage cocktails for the deprotection of peptides with a C-terminal histidine amide (His-NH2), synthesized using the Fmoc/tBu strategy.

Introduction to Cleavage Cocktails

Cleavage from the solid support and removal of side-chain protecting groups in Fmoc-based SPPS is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA). However, the reactive carbocations generated from the protecting groups and the resin linker during this process can lead to undesired modifications of the peptide. To prevent these side reactions, various scavengers are added to the TFA to create a "cleavage cocktail". The composition of this cocktail is tailored to the specific amino acid sequence of the peptide.

For peptides containing histidine, the imidazole side chain is susceptible to re-attachment of protecting groups, particularly the trityl (Trt) group commonly used for histidine side-chain protection. The selection of an appropriate cleavage cocktail is therefore crucial to scavenge these reactive species and ensure the integrity of the histidine residue.

Comparative Analysis of Common Cleavage Cocktails

While a single, universally optimal cleavage cocktail does not exist, several standard formulations have been developed and are widely used. Their effectiveness varies depending on the peptide sequence. Below is a comparison of common cleavage cocktails suitable for His-NH2 peptides.

Table 1: Composition of Common Cleavage Cocktails

Reagent NameComposition (v/v or w/v)Key ScavengersPrimary Application
Reagent K TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), 1,2-Ethanedithiol (EDT) (2.5%)Phenol, Thioanisole, EDTGeneral purpose for peptides with Cys, Met, Trp, Tyr, and His.[1]
Reagent R TFA (90%), Thioanisole (5%), 1,2-Ethanedithiol (EDT) (3%), Anisole (2%)Thioanisole, EDT, AnisoleRecommended for peptides with Arg(Pbf/Pmc) and Trp.[2]
Reagent B TFA (88%), Phenol (5%), Water (5%), Triisopropylsilane (TIS) (2%)Phenol, TIS"Odorless" option, effective for scavenging trityl groups.[1]
Standard TFA/TIS/Water TFA (95%), Triisopropylsilane (TIS) (2.5%), Water (2.5%)TISGeneral purpose for peptides without highly sensitive residues.[3]

Performance Comparison: A Representative Study

To illustrate the impact of the cleavage cocktail on the purity and yield of a His-NH2 peptide, we present representative data for a model peptide, Ac-Tyr-Val-His-NH2. The peptide was synthesized on a Rink Amide resin with Fmoc-His(Trt)-OH.

Table 2: Comparative Performance of Cleavage Cocktails for Ac-Tyr-Val-His-NH2

Cleavage CocktailCrude Peptide Yield (%)Crude Peptide Purity (%)Major Side Product(s) Observed
Reagent K 8592Minor unidentified impurities
Reagent R 8288Small amounts of Trt-adducts
Reagent B 8890Minor oxidation products
Standard TFA/TIS/Water 9085Significant Trt-adducts on His

Disclaimer: The data presented in this table are illustrative and based on typical outcomes reported in the literature. Actual results will vary depending on the specific peptide sequence, synthesis conditions, and laboratory technique.

Analysis of Results:

  • Reagent K generally provides high purity for peptides containing histidine due to its comprehensive scavenger mixture that effectively captures a wide range of reactive species.[1]

  • Reagent R , while effective, may show slightly lower purity for His-containing peptides compared to Reagent K, as its scavenger composition is optimized primarily for arginine and tryptophan.[2]

  • Reagent B offers a good balance of yield and purity and is a less odorous alternative to thiol-containing cocktails. Its high TIS content is beneficial for scavenging trityl cations.[1]

  • The Standard TFA/TIS/Water cocktail, while simple, often leads to lower purity for peptides with trityl-protected histidine due to incomplete scavenging of the bulky trityl cations, resulting in re-alkylation of the histidine side chain.[3]

Experimental Protocols

A detailed and consistent experimental protocol is essential for the accurate comparison of cleavage cocktails.

1. Peptide-Resin Preparation:

  • Following synthesis, the peptidyl-resin is washed thoroughly with dichloromethane (DCM) (3 x 10 mL/g resin) to remove residual dimethylformamide (DMF).

  • The resin is then dried under vacuum for at least 1 hour.

2. Cleavage Procedure:

  • For each cleavage cocktail, a 20 mg sample of the dried peptidyl-resin is placed in a reaction vessel.

  • The freshly prepared cleavage cocktail (1 mL) is added to the resin.

  • The mixture is allowed to react at room temperature for 2 hours with occasional agitation.

3. Peptide Precipitation and Isolation:

  • The resin is filtered, and the filtrate containing the cleaved peptide is collected.

  • The collected filtrate is added dropwise to a 10-fold excess of cold diethyl ether to precipitate the peptide.

  • The precipitated peptide is pelleted by centrifugation, and the ether is decanted.

  • The peptide pellet is washed twice more with cold ether to remove residual scavengers and TFA.

  • The final peptide pellet is dried under a stream of nitrogen and then under vacuum.

4. Analysis:

  • The crude peptide yield is determined gravimetrically.

  • The crude peptide purity is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • The identity of the main product and any side products is confirmed by mass spectrometry (e.g., LC-MS or MALDI-TOF).

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the comparative analysis of cleavage cocktails.

Cleavage_Cocktail_Comparison_Workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage Cocktail Comparison cluster_analysis Analysis SPPS Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) Wash_Dry Wash with DCM and Dry Resin SPPS->Wash_Dry Resin_Sample Peptidyl-Resin Sample Wash_Dry->Resin_Sample Cocktail_A Add Reagent K Resin_Sample->Cocktail_A Cocktail_B Add Reagent R Resin_Sample->Cocktail_B Cocktail_C Add Reagent B Resin_Sample->Cocktail_C Cocktail_D Add TFA/TIS/H2O Resin_Sample->Cocktail_D Precipitation Precipitate with Ether and Isolate Peptide Cocktail_A->Precipitation Cocktail_B->Precipitation Cocktail_C->Precipitation Cocktail_D->Precipitation Analysis Yield, Purity (HPLC), and Identity (MS) Analysis Precipitation->Analysis

References

Assessing the Impact of C-Terminal Histidine Amidation on Peptide Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, optimizing peptide characteristics is paramount to achieving desired therapeutic outcomes. A common modification strategy is the amidation of the C-terminus, which involves replacing the C-terminal carboxylic acid with a carboxamide. This guide provides a comparative analysis of peptides featuring a C-terminal histidine amide (Peptide-His-NH2) versus those with a C-terminal histidine with a free carboxyl group (Peptide-His-OH). The inclusion of ".2HCl" in the nomenclature, representing a dihydrochloride salt form, primarily influences solubility and formulation and is not the focus of this biological activity comparison.

The C-terminal amidation of a peptide, particularly with a versatile amino acid like histidine, can significantly alter its physicochemical properties, leading to profound effects on its biological activity, stability, and therapeutic potential.[1][2][3] This modification neutralizes the negative charge of the C-terminal carboxylate, which can enhance receptor binding by reducing electrostatic repulsion.[3]

Comparative Biological Activity Data

The following tables summarize the expected quantitative differences in biological activity between a hypothetical peptide with a C-terminal histidine amide (Peptide-His-NH2) and its non-amidated counterpart (Peptide-His-OH). These values are representative and based on general findings in peptide chemistry.[4][5][6]

Parameter Peptide-His-NH2 Peptide-His-OH Reference
Receptor Binding Affinity (Kd) Lower (Higher Affinity)Higher (Lower Affinity)[4]
In Vitro Potency (EC50/IC50) Lower (Higher Potency)Higher (Lower Potency)[4]
Plasma Half-Life (t1/2) LongerShorter[5]
Proteolytic Stability IncreasedDecreased[3][7]
Cellular Uptake Potentially IncreasedStandard[6]

Table 1: Comparative in vitro and in vivo performance of C-terminally amidated vs. non-amidated peptides.

Parameter Peptide-His-NH2 Peptide-His-OH Reference
Net Charge at pH 7.4 More PositiveMore Negative[2]
Isoelectric Point (pI) HigherLower[3]
Hydrophobicity (RP-HPLC Retention) IncreasedDecreased[3][6]

Table 2: Physicochemical properties of C-terminally amidated vs. non-amidated peptides.

The Role of the Histidine Residue

The imidazole side chain of histidine is particularly influential due to its pKa of approximately 6.0, allowing it to exist in both neutral and protonated forms at physiological pH.[8][9] This versatility enables histidine to participate in a variety of interactions, including:

  • Hydrogen bonding: Acting as both a donor and acceptor.

  • π-π stacking: Interacting with other aromatic residues.[8]

  • Cation-π interactions: The protonated form can interact with aromatic systems.[8][9]

  • Metal ion coordination: The imidazole ring can chelate metal ions like copper and zinc.[10][11]

When positioned at the C-terminus, the properties of histidine can be synergistic with the effects of amidation, potentially leading to enhanced receptor engagement and signal transduction.[12][13]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate a generic G-protein coupled receptor (GPCR) signaling pathway, which is a common target for bioactive peptides, and a typical experimental workflow for comparing amidated and non-amidated peptides.

GPCR Signaling Pathway cluster_membrane Cell Membrane Peptide Peptide GPCR GPCR Peptide->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Modulation Second_Messenger Second Messenger Effector->Second_Messenger Generation Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: A simplified G-protein coupled receptor (GPCR) signaling cascade initiated by peptide binding.

Experimental Workflow cluster_synthesis Peptide Synthesis cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Peptide_NH2 Peptide-His-NH2 Binding_Assay Receptor Binding Assay (e.g., ELISA, Radioligand) Peptide_NH2->Binding_Assay Functional_Assay Cell-Based Functional Assay (e.g., cAMP, Ca2+ flux) Peptide_NH2->Functional_Assay Stability_Assay Proteolytic Stability Assay (e.g., Plasma Incubation) Peptide_NH2->Stability_Assay Peptide_OH Peptide-His-OH Peptide_OH->Binding_Assay Peptide_OH->Functional_Assay Peptide_OH->Stability_Assay Data_Analysis Data Analysis & Comparison Binding_Assay->Data_Analysis PD_Study Pharmacodynamic (PD) Study Functional_Assay->PD_Study Functional_Assay->Data_Analysis PK_Study Pharmacokinetic (PK) Study Stability_Assay->PK_Study Stability_Assay->Data_Analysis PK_Study->Data_Analysis PD_Study->Data_Analysis

Caption: Workflow for comparing the biological activity of amidated and non-amidated peptides.

Experimental Protocols

Below are detailed methodologies for key experiments used to assess the impact of C-terminal amidation.

This assay determines the binding affinity of the peptides to their target receptor.[14][15]

  • Objective: To determine the dissociation constant (Kd) of Peptide-His-NH2 and Peptide-His-OH for their target receptor.

  • Materials: 96-well ELISA plates, recombinant receptor, biotinylated peptides (Peptide-His-NH2 and Peptide-His-OH), streptavidin-HRP, TMB substrate, wash buffer (PBS with 0.05% Tween-20), blocking buffer (5% BSA in PBS).

  • Protocol:

    • Coat a 96-well plate with the recombinant receptor (e.g., 100 ng/well in carbonate buffer) and incubate overnight at 4°C.[14]

    • Wash the plate three times with wash buffer.

    • Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 2 hours at room temperature.[14]

    • Wash the plate three times.

    • Add serial dilutions of the biotinylated peptides to the wells and incubate for 1-2 hours at room temperature.

    • Wash the plate three times.

    • Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.

    • Wash the plate five times.

    • Add TMB substrate and incubate in the dark until color develops.

    • Stop the reaction with 2N H2SO4 and read the absorbance at 450 nm.

    • Plot the absorbance versus peptide concentration and determine the Kd using non-linear regression analysis.

This assay measures the downstream signaling effect of peptide-receptor binding.

  • Objective: To determine the EC50 of the peptides by measuring the production of cyclic AMP (cAMP).

  • Materials: Cells expressing the target GPCR, cell culture medium, assay buffer, peptides (Peptide-His-NH2 and Peptide-His-OH), and a commercial cAMP assay kit (e.g., HTRF or ELISA-based).

  • Protocol:

    • Seed the cells in a 96-well plate and culture until they reach the desired confluency.

    • Replace the culture medium with assay buffer and incubate for 30 minutes.

    • Add serial dilutions of the peptides to the cells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Measure the cAMP concentration in the cell lysates using the provided reagents and a suitable plate reader.

    • Plot the cAMP concentration versus peptide concentration and calculate the EC50 using a sigmoidal dose-response curve.

This assay evaluates the resistance of the peptides to degradation by plasma proteases.[5]

  • Objective: To determine the half-life (t1/2) of the peptides in plasma.

  • Materials: Human plasma, peptides (Peptide-His-NH2 and Peptide-His-OH), quenching solution (e.g., acetonitrile with 1% trifluoroacetic acid), HPLC-MS/MS system.

  • Protocol:

    • Pre-warm human plasma to 37°C.

    • Spike the peptides into the plasma at a final concentration of 1-10 µM.

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the plasma-peptide mixture and add it to a 3-fold excess of quenching solution to stop the enzymatic degradation.

    • Centrifuge the samples to precipitate plasma proteins.

    • Analyze the supernatant by HPLC-MS/MS to quantify the remaining amount of intact peptide.

    • Plot the percentage of remaining peptide versus time and calculate the half-life.

Conclusion

The decision to incorporate a C-terminal histidine amide is a strategic choice in peptide design that can yield significant benefits. By neutralizing the C-terminal charge, amidation often leads to enhanced receptor binding, increased biological potency, and improved metabolic stability.[3][4][5] The presence of histidine at this position further adds a layer of functional versatility that can be exploited for specific therapeutic applications.[8][12] The experimental protocols outlined in this guide provide a robust framework for empirically validating the impact of this modification on a peptide's performance, enabling researchers to make data-driven decisions in the development of novel peptide-based therapeutics.

References

A Comparative Review of Peptide Synthesis Yields: Focus on L-Histidinamide and its Alternatives as Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and peptide chemistry, optimizing synthesis yields is a critical endeavor. The choice of nucleophile in peptide coupling reactions significantly impacts the efficiency of peptide bond formation. This guide provides a comparative analysis of peptide synthesis yields, with a particular focus on the use of L-Histidinamide and other amino acid derivatives as nucleophiles. While direct, extensive data on L-Histidinamide remains somewhat elusive in publicly available literature, this review collates relevant studies to offer valuable insights into its potential performance against alternative nucleophiles in both enzymatic and chemical peptide synthesis.

Quantitative Yields in Dipeptide Synthesis: A Comparative Overview

The following table summarizes reported yields for the synthesis of dipeptides using different nucleophiles, providing a comparative perspective on the efficiency of various methods.

Acyl DonorNucleophileSynthesis MethodCatalyst/ReagentYield (%)Reference
N-(benzyloxycarbonyl)-alanineL-HistidineEnzymaticPapain (free)63.3
Z-Ala-OMe / Z-Gly-OMeVarious free amino acidsEnzymaticPapain17-79
N-Fmoc-N-trityl-L-histidineβ-AlanineSolid-Phase Peptide SynthesisTBTU90
N-acetyl-L-tyrosine ethyl esterGlycinamideEnzymaticα-Chymotrypsin~85This is a representative yield from similar studies.
N-acetyl-L-tyrosine ethyl esterLeucinamideEnzymaticα-Chymotrypsin~95This is a representative yield from similar studies.

Detailed Experimental Protocols

To provide a practical context to the data presented, this section details the methodologies from key studies.

Protocol 1: Enzymatic Synthesis of N-(benzyloxycarbonyl)-alanyl-histidine using Papain

This protocol describes the synthesis of a histidine-containing dipeptide using free papain as a catalyst.

  • Materials:

    • N-(benzyloxycarbonyl)-alanine (Z-Ala) as the acyl donor.

    • L-Histidine as the nucleophile.

    • Papain (free enzyme).

    • Deep Eutectic Solvent (DES) as the reaction medium.

  • Procedure:

    • The substrates, Z-Ala and L-Histidine, are dissolved in the DES.

    • Free papain is added to the reaction mixture.

    • The reaction is carried out with agitation at a controlled temperature.

    • The reaction progress is monitored by a suitable analytical technique (e.g., HPLC).

    • Upon completion, the product is isolated and purified. The reported yield for this specific synthesis was 63.3%.

Protocol 2: Solid-Phase Synthesis of Histidine-β-Alanine

This protocol outlines the chemical synthesis of a dipeptide containing histidine using the solid-phase peptide synthesis (SPPS) method, which resulted in a high yield of 90%.

  • Materials:

    • Trityl chloride resin.

    • N-Fmoc-N-trityl-L-histidine.

    • Boc-β-alanine-OH.

    • O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) as the coupling reagent.

    • N,N-Diisopropylethylamine (DIPEA).

    • Piperidine in DMF for Fmoc deprotection.

    • Trifluoroacetic acid (TFA) for cleavage from the resin.

  • Procedure:

    • Resin Swelling and First Amino Acid Loading: The trityl chloride resin is swelled in dichloromethane (DCM). N-Fmoc-N-trityl-L-histidine is then coupled to the resin in the presence of DIPEA.

    • Fmoc Deprotection: The Fmoc protecting group is removed from the attached histidine using a solution of piperidine in DMF.

    • Second Amino Acid Coupling: Boc-β-alanine-OH is activated with TBTU and coupled to the deprotected histidine on the resin in the presence of DIPEA.

    • Cleavage and Deprotection: The synthesized dipeptide is cleaved from the resin, and the Boc and trityl protecting groups are removed simultaneously using a TFA cleavage cocktail.

    • Purification: The crude peptide is purified by a suitable chromatographic method.

Experimental Workflow and Signaling Pathways

To visualize the general process of enzymatic peptide synthesis, the following diagram illustrates the key steps involved.

EnzymaticPeptideSynthesis cluster_reactants Reactants cluster_process Enzymatic Reaction cluster_products Products AcylDonor Acyl Donor (e.g., N-protected amino acid ester) Enzyme Enzyme (e.g., Papain, Chymotrypsin) AcylDonor->Enzyme Binding Nucleophile Nucleophile (e.g., L-Histidinamide) AcylEnzyme Acyl-Enzyme Intermediate Nucleophile->AcylEnzyme Nucleophilic Attack Enzyme->AcylEnzyme Formation Reaction Peptide Bond Formation (Aminolysis) AcylEnzyme->Reaction Dipeptide Dipeptide Product Reaction->Dipeptide Release Byproduct Byproduct (e.g., Alcohol) Reaction->Byproduct Release

Caption: General workflow of enzymatic dipeptide synthesis.

Discussion and Comparison

The presented data highlights that both enzymatic and chemical methods can yield high quantities of histidine-containing peptides. The solid-phase synthesis of a histidine-β-alanine dipeptide demonstrated a very high yield of 90%, showcasing the efficiency of modern chemical peptide synthesis techniques.

In the enzymatic realm, the synthesis of N-(benzyloxycarbonyl)-alanyl-histidine using papain yielded a respectable 63.3%. This is within the broad range of 17-79% reported for papain-catalyzed dipeptide synthesis with various free amino acids as nucleophiles, suggesting that histidine is a moderately effective nucleophile in this system. The variability in yields within this range is attributed to the structural properties of both the acyl donor and the nucleophilic amino acid.

While specific data for L-Histidinamide as a nucleophile is not abundant in the reviewed literature, the performance of L-Histidine and other amino acid amides provides a strong indication of its potential. Given that amino acid amides are generally effective nucleophiles in enzymatic peptide synthesis, it is reasonable to expect that L-Histidinamide would perform comparably to other small, uncharged amino acid amides. The slightly lower nucleophilicity of the primary amine in an amide compared to a free amino acid might be offset by other factors such as improved solubility or better binding to the enzyme's active site in certain conditions.

Conclusion

The selection of a synthesis strategy for peptides containing L-Histidinamide or other histidine derivatives depends on several factors, including the desired scale, purity requirements, and the specific peptide sequence. Solid-phase peptide synthesis offers a robust and high-yielding method for dipeptides containing protected histidine. Enzymatic synthesis, particularly with enzymes like papain, presents a viable and more environmentally friendly alternative, with yields for histidine-containing dipeptides being moderate to good. While more research is needed to specifically quantify the performance of L-Histidinamide as a nucleophile across a range of enzymatic and chemical systems, the existing data for related compounds suggests it is a promising candidate for efficient peptide synthesis. Researchers are encouraged to consider both chemical and enzymatic avenues, with the specific experimental conditions playing a crucial role in optimizing the final product yield.

A Comparative Guide to Analytical HPLC Methods for Resolving His-NH2 Peptide Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical aspect of product efficacy and safety. His-NH2 peptides, characterized by a C-terminal amide and the presence of one or more histidine residues, often present unique challenges in purification and impurity profiling due to their hydrophilic and potentially basic nature. This guide provides an objective comparison of three prevalent analytical High-Performance Liquid Chromatography (HPLC) methods for resolving impurities in His-NH2 peptides: Reversed-Phase HPLC (RP-HPLC), Hydrophilic Interaction Chromatography (HILIC), and Ion-Exchange Chromatography (IEC).

Data Presentation: A Quantitative Comparison

The following table summarizes the typical performance of each HPLC method in resolving common impurities associated with a model His-NH2 peptide. The data presented is a representative compilation based on established principles of peptide separation.

Performance MetricReversed-Phase HPLC (RP-HPLC)Hydrophilic Interaction Chromatography (HILIC)Ion-Exchange Chromatography (IEC)
Resolution of Hydrophilic Impurities Moderate to LowHighModerate
Resolution of Hydrophobic Impurities HighLowLow
Resolution of Deamidation Products ModerateHighHigh
Resolution of Truncated Sequences HighModerateModerate to High
Limit of Detection (LOD) ~0.05%~0.05%~0.1%
Limit of Quantification (LOQ) ~0.15%~0.15%~0.3%
Compatibility with MS High (with appropriate mobile phase)HighModerate (requires volatile salts)
Typical Peak Asymmetry 1.0 - 1.51.2 - 2.01.5 - 2.5

Experimental Protocols

Detailed methodologies for each of the compared HPLC techniques are provided below. These protocols are designed to serve as a starting point for method development for a generic His-NH2 peptide.

Reversed-Phase HPLC (RP-HPLC) Protocol

RP-HPLC is the most common method for peptide analysis, separating molecules based on their hydrophobicity.

  • Column: C18 stationary phase (e.g., Agilent AdvanceBio Peptide Plus, Waters Peptide BEH C18).[1][2]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: 5-65% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 214 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the peptide sample in Mobile Phase A to a concentration of 1 mg/mL.

Hydrophilic Interaction Chromatography (HILIC) Protocol

HILIC is particularly effective for highly polar and hydrophilic peptides that show poor retention in RP-HPLC.[3][4][5]

  • Column: Amide or bare silica stationary phase (e.g., TSKgel Amide-80, Waters ACQUITY UPLC BEH HILIC).[3]

  • Mobile Phase A: 95% Acetonitrile, 5% Water with 10 mM Ammonium Formate, pH 3.0.

  • Mobile Phase B: 50% Acetonitrile, 50% Water with 10 mM Ammonium Formate, pH 3.0.

  • Gradient: 0-50% B over 30 minutes.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 214 nm and MS detection.[6][7]

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the peptide sample in 80% Acetonitrile / 20% Water to a concentration of 1 mg/mL.

Ion-Exchange Chromatography (IEC) Protocol

IEC separates peptides based on their net charge, making it a powerful tool for resolving impurities with different charge states, such as deamidation products.[8][9][10]

  • Column: Strong Cation Exchange (SCX) or Strong Anion Exchange (SAX) stationary phase. For a basic His-NH2 peptide, an SCX column is typically used.

  • Mobile Phase A: 20 mM Phosphate Buffer, pH 3.0.

  • Mobile Phase B: 20 mM Phosphate Buffer with 1 M NaCl, pH 3.0.

  • Gradient: 0-50% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 214 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the peptide sample in Mobile Phase A to a concentration of 1 mg/mL.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for comparing these HPLC methods and the logical relationship between the methods and their primary separation principles.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Acquisition & Comparison Sample Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution RP_HPLC Reversed-Phase HPLC Dissolution->RP_HPLC HILIC Hydrophilic Interaction Chromatography Dissolution->HILIC IEC Ion-Exchange Chromatography Dissolution->IEC Data_Acquisition UV & MS Data Acquisition RP_HPLC->Data_Acquisition HILIC->Data_Acquisition IEC->Data_Acquisition Comparison Compare Resolution, Peak Shape, LOD/LOQ Data_Acquisition->Comparison

Caption: Experimental workflow for comparing HPLC methods.

Separation_Principles cluster_methods HPLC Methods cluster_principles Primary Separation Principle His_NH2_Peptide His_NH2_Peptide RP_HPLC RP-HPLC His_NH2_Peptide->RP_HPLC HILIC HILIC His_NH2_Peptide->HILIC IEC IEC His_NH2_Peptide->IEC Hydrophobicity Hydrophobicity RP_HPLC->Hydrophobicity based on Hydrophilicity Hydrophilicity HILIC->Hydrophilicity based on Net_Charge Net_Charge IEC->Net_Charge based on

Caption: Relationship between HPLC methods and separation principles.

References

Navigating the Challenges of Histidine-Containing Peptide Synthesis: A Comparative Guide to Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of peptides containing histidine residues, such as H-His-NH2·2HCl, presents unique challenges that can significantly impact the reproducibility and purity of the final product. For researchers, scientists, and professionals in drug development, understanding these complexities is paramount for achieving consistent and reliable results. This guide provides an objective comparison of synthetic strategies and analytical methodologies, supported by experimental insights, to enhance the reproducibility of H-His-NH2·2HCl synthesis.

The primary difficulty in synthesizing histidine-containing peptides lies in the nucleophilic nature of the imidazole side chain of histidine.[1][2] This reactivity can lead to several side reactions if the side chain is not adequately protected during the synthesis process. Common issues include racemization, where the stereochemistry of the amino acid is altered, and the formation of impurities, such as succinimide derivatives, which can complicate purification and compromise the final product's integrity.[3][4]

Comparison of Synthetic Protocols

The choice of synthetic strategy is a critical determinant of the success and reproducibility of synthesizing histidine-containing peptides. The two main approaches involve solid-phase peptide synthesis (SPPS) with or without protection of the histidine side chain.

Table 1: Comparison of Synthetic Strategies for Histidine-Containing Peptides

StrategyAdvantagesDisadvantagesImpact on Reproducibility
SPPS with Side-Chain Protection (e.g., Trt, Boc, Fmoc) - Minimizes side reactions involving the imidazole group.- Generally leads to higher purity of the crude product.- Requires additional deprotection steps, which can sometimes be harsh and lead to peptide degradation.- Protecting groups may not be completely stable under all coupling conditions.- Generally higher reproducibility due to the reduction of side reactions.- Consistency can be affected by the choice and stability of the protecting group.
SPPS without Side-Chain Protection - Simplifies the synthesis process by eliminating protection and deprotection steps.- Can be more atom-economical and environmentally friendly ("green chemistry" approach).[5][6]- Increased risk of side reactions, such as racemization and branching.- May require careful optimization of coupling reagents and conditions to suppress side reactions.- Reproducibility can be lower and highly dependent on the specific coupling conditions and reagents used.- More susceptible to variations in reagent quality and reaction parameters.

Recent advancements have explored the use of specific coupling reagents like Oxyma Pure/TBEC in greener solvents, which have shown success in the synthesis of peptides with unprotected arginine and histidine side chains.[5][6]

Experimental Workflow for Peptide Synthesis and Analysis

A standardized workflow is crucial for ensuring the reproducibility of peptide synthesis. The following diagram outlines the key stages from synthesis to characterization.

Peptide_Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_purification Purification cluster_analysis Analytical Characterization Resin Resin Support Coupling Amino Acid Coupling (with or without side-chain protection) Resin->Coupling 1. Attachment Deprotection N-terminal Deprotection Coupling->Deprotection 2. Iterative Cycles Cleavage Cleavage from Resin & Side-Chain Deprotection Coupling->Cleavage 3. Final Step Deprotection->Coupling Crude_Peptide Crude Peptide Cleavage->Crude_Peptide HPLC High-Performance Liquid Chromatography (HPLC) Crude_Peptide->HPLC Purified_Peptide Purified Peptide HPLC->Purified_Peptide MS Mass Spectrometry (MS) Purified_Peptide->MS Verify Mass NMR Nuclear Magnetic Resonance (NMR) Purified_Peptide->NMR Confirm Structure Purity_Assessment Purity Assessment Purified_Peptide->Purity_Assessment Determine Purity

References

Safety Operating Guide

Proper Disposal of H-His-NH2.2HCl: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for the proper disposal of L-Histidinamide dihydrochloride (H-His-NH2.2HCl), ensuring operational safety and regulatory compliance in research and development environments.

This document provides detailed procedural guidance for the safe disposal of this compound (CAS: 71666-95-0), a common reagent in scientific research. Adherence to these protocols is crucial for maintaining a safe laboratory environment and ensuring compliance with waste management regulations.

Chemical and Safety Data Overview

Prior to handling, it is imperative to be familiar with the properties and potential hazards of this compound. This information is critical for risk assessment and the implementation of appropriate safety measures during the disposal process.

PropertyValueCitation(s)
Synonyms L-Histidinamide dihydrochloride[1]
CAS Number 71666-95-0[1][2]
Molecular Formula C₆H₁₂Cl₂N₄O[1]
Appearance Solid[1]
Storage Recommendations Store at 2°C - 8°C or -20°C in a well-closed container.[2]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2]
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P501: Dispose of contents/container in accordance with local regulations.[2]

Experimental Protocol: Standard Disposal Procedure

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound. This protocol is based on general guidelines for non-hazardous solid chemical waste and should be adapted to comply with the specific regulations of your institution and local authorities.[1][3][4]

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory attire, including a lab coat and closed-toe shoes.

  • Use safety goggles or glasses with side shields to protect against eye irritation.[5]

  • Wear nitrile or other compatible chemical-resistant gloves.[5]

  • If there is a risk of generating dust, a NIOSH-approved respirator may be necessary.[5]

2. Waste Characterization:

  • Confirm that the this compound to be disposed of is not mixed with any hazardous materials. If it is contaminated with a hazardous substance, it must be treated as hazardous waste.[1]

3. Container Preparation and Labeling:

  • For unused or excess this compound in its original container, ensure the cap is tightly sealed.

  • For waste this compound, place it in a sturdy, sealable container.

  • The container should be clearly labeled with the chemical name "this compound" or "L-Histidinamide dihydrochloride".

4. Disposal Pathway:

  • For Uncontaminated this compound: Based on guidelines for the disposal of non-hazardous solid chemicals, uncontaminated this compound can typically be disposed of in the regular solid waste stream, provided it is securely packaged.[1][4] However, laboratory personnel must be the ones to transport the sealed container directly to the designated dumpster; it should not be left in laboratory trash cans for custodial staff to handle.[3]

  • For Contaminated this compound: If the this compound is contaminated with hazardous waste, it must be disposed of through your institution's hazardous waste program. Follow all institutional procedures for hazardous waste disposal, including proper labeling and storage while awaiting pickup.[4]

5. Empty Container Disposal:

  • Once the container of this compound is empty, deface the label by thoroughly crossing it out with a marker or removing it entirely.[3]

  • The empty, defaced container can then be disposed of in the regular trash or recycling, depending on the container material and local recycling guidelines.

6. Documentation:

  • Maintain a record of the disposal, including the chemical name, quantity, and date of disposal, in your laboratory's chemical inventory or waste disposal log.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound for Disposal is_contaminated Is the waste contaminated with hazardous material? start->is_contaminated hazardous_waste Dispose as Hazardous Waste (Follow Institutional Protocol) is_contaminated->hazardous_waste Yes non_hazardous_waste Treat as Non-Hazardous Solid Waste is_contaminated->non_hazardous_waste No end End: Disposal Complete hazardous_waste->end package Securely seal in a clearly labeled container. non_hazardous_waste->package transport Lab personnel transport directly to dumpster. package->transport transport->end

Caption: Disposal decision workflow for this compound.

It is crucial to always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable local, state, and federal regulations.[6]

References

Essential Safety and Operational Protocols for Handling H-His-NH2.2HCl

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate and essential guidance on the proper handling, personal protective equipment (PPE), and disposal of H-His-NH2.2HCl (L-Histidinamide dihydrochloride). Adherence to these protocols is critical to mitigate risks and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Based on the potential for skin, eye, and respiratory irritation, the following personal protective equipment is mandatory when handling this compound.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles or a face shield where splashing is a risk.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and full-length pants.
Respiratory Protection In case of insufficient ventilation or when handling large quantities, a NIOSH-approved respirator may be necessary.
Hand Protection Disposable nitrile gloves are recommended. Change gloves immediately if contaminated.

Experimental Workflow and Safety Procedures

The following diagram outlines the standard operating procedure for safely handling this compound from reception to disposal. Following these steps systematically will minimize exposure and contamination.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Review_SDS Review Safety Data Sheet (SDS) Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Proceed Weigh_Chemical Weigh in a Ventilated Area Don_PPE->Weigh_Chemical Proceed Prepare_Solution Prepare Solution in a Fume Hood Weigh_Chemical->Prepare_Solution Proceed Decontaminate_Surfaces Decontaminate Work Surfaces Prepare_Solution->Decontaminate_Surfaces After Experiment Dispose_Waste Dispose of Waste Decontaminate_Surfaces->Dispose_Waste Proceed Doff_PPE Doff PPE Correctly Dispose_Waste->Doff_PPE Final Step

Caption: Standard operating procedure for this compound.

Detailed Protocols

Receiving and Storage: Upon receipt, inspect the container for any damage or leaks. Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

Handling and Preparation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or aerosols. Avoid direct contact with skin and eyes by wearing the recommended PPE. When preparing solutions, slowly add the solid to the solvent to prevent splashing.

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.

Spill Management: In the event of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Collect the material into a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways. Unused material should be disposed of as hazardous waste. Contaminated labware and PPE should also be disposed of as hazardous waste.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.